molecular formula C8H6BrFO3 B1523313 2-Bromo-4-fluoro-5-methoxybenzoic acid CAS No. 1007455-21-1

2-Bromo-4-fluoro-5-methoxybenzoic acid

Cat. No.: B1523313
CAS No.: 1007455-21-1
M. Wt: 249.03 g/mol
InChI Key: HECJSMILDFGZPA-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJSMILDFGZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700771
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-21-1
Record name 2-Bromo-4-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of a viable synthetic pathway for 2-Bromo-4-fluoro-5-methoxybenzoic acid, a key intermediate in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, experimental protocols, and the scientific rationale underpinning the synthetic strategy.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in the synthesis of complex pharmaceutical compounds and other bioactive molecules. The specific arrangement of functional groups on the aromatic ring dictates the molecule's three-dimensional structure and electronic properties, making it a crucial building block for targeted drug design. This compound, with its unique halogen, fluoro, and methoxy substitutions, presents a versatile platform for further chemical modification, such as cross-coupling reactions at the bromine site.[1] Its derivatives are explored for a range of therapeutic applications, including the development of novel kinase inhibitors and other targeted therapies.[1]

Proposed Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to synthesizing this compound is through the regioselective electrophilic bromination of a suitable precursor, 4-fluoro-5-methoxybenzoic acid. This strategy leverages well-established principles of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the incoming bromine atom to the desired position.

Mechanistic Rationale and Regioselectivity

The primary challenge in this synthesis is achieving high regioselectivity. The substitution pattern on the precursor, 4-fluoro-5-methoxybenzoic acid, involves three distinct functional groups, each exerting an electronic influence on the aromatic ring:

  • Methoxy Group (-OCH₃): A powerful activating group with a strong positive mesomeric effect (+M) and a weak negative inductive effect (-I). It is a potent ortho, para-director.

  • Fluoro Group (-F): A deactivating group due to its strong negative inductive effect (-I), but it also has a positive mesomeric effect (+M). It acts as an ortho, para-director.

  • Carboxylic Acid Group (-COOH): A strong deactivating group with both negative inductive (-I) and negative mesomeric (-M) effects. It is a meta-director.

In this specific arrangement, the positions on the ring are influenced as follows:

  • Position 2: ortho to the methoxy group, meta to the fluoro group, and ortho to the carboxylic acid.

  • Position 3: ortho to the fluoro group and meta to the methoxy and carboxylic acid groups.

  • Position 6: ortho to the methoxy group and ortho to the carboxylic acid.

The methoxy group is the strongest activating director, and its influence will dominate, strongly favoring substitution at its ortho positions (2 and 6). Position 6 is sterically hindered by the adjacent carboxylic acid group. Therefore, the electrophilic bromine is predominantly directed to Position 2 , yielding the desired product. The use of a catalyst system, such as concentrated sulfuric acid, further facilitates the generation of the electrophile and promotes the reaction.[2]

Synthesis Workflow Diagram

The diagram below illustrates the proposed single-step bromination process.

Synthesis_Pathway Start 4-Fluoro-5-methoxybenzoic Acid (Starting Material) Product This compound (Final Product) Start->Product   Electrophilic Bromination Reagents Brominating Agent (e.g., NBS) Concentrated H₂SO₄ Halogenated Hydrocarbon Solvent

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted benzoic acids, ensuring a self-validating and reproducible system.[2]

Materials and Reagents
ReagentMolar Eq.PurityNotes
4-Fluoro-5-methoxybenzoic Acid1.0>98%Starting Material
N-Bromosuccinimide (NBS)1.2 - 1.5>99%Brominating Agent
Concentrated Sulfuric Acid (H₂SO₄)~3 mL/g98%Catalyst and reaction medium
Dichloromethane (CH₂Cl₂)~5 mL/gAnhydrousHalogenated hydrocarbon solvent
Ice Water--For quenching the reaction
Ethanol or Isopropanol->95%Recrystallization Solvent
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dichloromethane (e.g., 75g) and 4-fluoro-5-methoxybenzoic acid (e.g., 0.1 mol).[2]

  • Catalyst Addition: Begin stirring the mixture and carefully add concentrated sulfuric acid (e.g., 30 mL) while maintaining the temperature below 25°C.[2]

  • Bromination: Once the mixture is homogeneous, add N-bromosuccinimide (e.g., 0.15 mol) portion-wise over 30 minutes. Control the addition rate to maintain the reaction temperature between 25-30°C.[2]

  • Reaction Monitoring: Allow the reaction to proceed for approximately 3-4 hours at 25-30°C. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[2]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (e.g., 200g) with vigorous stirring. This will quench the reaction and precipitate the crude product.[2]

  • Solvent Removal & Filtration: After quenching, recover the dichloromethane under reduced pressure. Filter the resulting solid precipitate and wash the filter cake with cold water to remove residual acid.[2]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol (e.g., 65 mL), to obtain the pure this compound.[2]

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Causality and Field-Proven Insights

  • Choice of Brominating Agent: While liquid bromine in acetic acid is a classic method[3], N-Bromosuccinimide (NBS) or dibromohydantoin are often preferred in industrial settings.[2] They are solid reagents, making them easier and safer to handle than highly corrosive and volatile liquid bromine. The presence of an initiator and cocatalyst can improve yields and reaction times.[2]

  • Solvent System: Halogenated hydrocarbon solvents like dichloromethane or chloroform are used because they are inert to the reaction conditions and effectively dissolve the starting material.[2]

  • Role of Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates the brominating agent, generating a more potent electrophile (Br+ equivalent), which is necessary to overcome the deactivating effects of the carboxylic acid and fluoro groups on the aromatic ring.

  • Quenching and Work-up: Pouring the reaction mixture into ice water is a critical step. It abruptly stops the reaction, and the low solubility of the organic product in the aqueous medium causes it to precipitate, providing a simple and effective method for initial separation from the highly acidic reaction medium.[2]

  • Recrystallization: This is a crucial final step to achieve high purity. The choice of solvent (e.g., ethanol, methanol, isopropanol) is critical for obtaining a high recovery of pure product, as the solubility of the desired compound and its impurities will differ in the chosen solvent.[2]

Summary of a Representative Synthesis

The following table summarizes expected parameters for the synthesis, based on analogous reactions reported in patent literature.[2]

ParameterValueReference
Starting Materialm-methoxybenzoic acid (analogous)[2]
Brominating AgentN-Bromosuccinimide (NBS)[2]
SolventDichloromethane[2]
Catalyst SystemH₂SO₄, KBr, Red Phosphorus[2]
Reaction Temperature25-30 °C[2]
Reaction Time3 hours[2]
Expected Yield >90% [2]
Expected Purity (Post-Recrystallization) >99% [2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-fluoro-5-methoxybenzoic acid, a substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the rationale behind its structural features and the experimental methodologies used to characterize it.

Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery

Benzoic acid and its derivatives are fundamental scaffolds in the design and synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its biological activity and pharmacokinetic profile.

This compound (CAS Number: 1007455-21-1) is a prime example of a highly functionalized building block. The presence of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core creates a unique combination of properties that are highly sought after in modern drug discovery. The bromine atom can serve as a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group can influence solubility and electronic properties. This trifecta of functionalities makes it a valuable intermediate for the synthesis of complex and targeted therapeutic agents.[2]

Molecular Structure and Key Physicochemical Properties

The unique arrangement of substituents on the benzoic acid ring governs the physicochemical behavior of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of the core physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on predictive models due to the compound's specialized nature.

PropertyValueSource
CAS Number 1007455-21-1[3][4]
Molecular Formula C₈H₆BrFO₃[5]
Molecular Weight 249.04 g/mol [6]
Melting Point 150 - 170 °C[7]
Boiling Point 342.6 ± 42.0 °C (Predicted)[8]
Solubility No experimental data available. Predicted to be soluble in organic solvents like DMSO and methanol.
pKa No experimental data available. The presence of electron-withdrawing fluorine and bromine atoms suggests a lower pKa (higher acidity) compared to benzoic acid.
LogP (Predicted) 2.2[9]

Spectroscopic and Analytical Characterization: A Methodological Approach

Due to the limited availability of published experimental spectra for this compound, this section outlines the standard, field-proven protocols for its characterization. These methodologies are based on established practices for similar aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe would include the aromatic protons and the methoxy protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Process Spectra (FT, Phasing, Baseline) E->F G Integrate & Assign Peaks F->G

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Key characteristic absorption bands to identify would include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching vibrations, and the aromatic C-H and C=C stretching and bending vibrations. The presence of C-Br and C-F stretches would also be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Thermal Analysis: Understanding Stability and Phase Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase transition behavior of a compound.

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an appropriate DSC or TGA pan.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow is monitored as a function of temperature to detect thermal events such as melting.

  • TGA Analysis: The sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. This provides information about the decomposition temperature and thermal stability of the compound.

Thermal_Analysis_Workflow A Weigh Sample into Pan B Place in DSC/TGA Instrument A->B C Set Temperature Program (e.g., heat at 10°C/min) B->C D Run Analysis under Inert Atmosphere C->D E Analyze Data for Melting Point (DSC) & Decomposition (TGA) D->E

Caption: A simplified workflow for DSC and TGA analysis.

Safety and Handling

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of halogen atoms is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

Substituted benzoic acids are precursors to a wide range of biologically active molecules, including anticancer agents and treatments for metabolic disorders.[12][13] The ability to use the bromine atom for cross-coupling reactions allows for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the search for new drug leads. The fluorine and methoxy groups can further modulate the compound's properties to optimize its drug-like characteristics.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. While comprehensive experimental data for this specific compound is not widely published, its physicochemical properties can be reliably predicted and characterized using standard analytical techniques. Its unique combination of functional groups provides a powerful platform for the development of novel therapeutic agents. As research in medicinal chemistry continues to advance, the demand for such strategically designed intermediates is expected to grow.

References

2-Bromo-4-fluoro-5-methoxybenzoic acid CAS number 1007455-21-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1007455-21-1), a halogenated and substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, discusses its reactivity, and explores its potential applications as a versatile building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex molecular architectures.

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a polysubstituted benzene derivative featuring a unique combination of functional groups: a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom, in particular, allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] The fluoro and methoxy groups modulate the electronic properties of the aromatic ring, influencing both its reactivity and the physiological properties of its derivatives.[1][2] As the pharmaceutical industry increasingly explores novel chemical spaces for new therapeutic agents, compounds like this compound serve as critical starting materials for building molecules with tailored biological activities.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1007455-21-1[4][5][6]
Molecular Formula C₈H₆BrFO₃[4][6]
Molecular Weight 249.03 g/mol [4][6]
Appearance White to off-white solid (predicted)General Knowledge
Melting Point Not available; expected to be a solid at room temperature.Inferred
Boiling Point Not availableInferred
Solubility Soluble in organic solvents like methanol, DMSO, and DMF.Inferred

While specific experimental spectroscopic data for this compound is not widely published, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the fluorine and bromine substituents. The ¹³C NMR would show characteristic peaks for the carboxyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the methoxy carbon. The IR spectrum would be expected to show a strong carbonyl stretch from the carboxylic acid, along with C-O and C-F stretching vibrations.

Synthesis Protocol: A Mechanistic Approach to Preparation

The synthesis of this compound can be achieved through the electrophilic bromination of a suitable precursor, 4-fluoro-3-methoxybenzoic acid. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[7][8] In this case, the position para to the methoxy group is blocked by the fluorine atom, and one ortho position is occupied by the carboxylic acid. Therefore, bromination is expected to occur at the remaining ortho position.

Detailed Experimental Protocol

Reaction: Bromination of 4-fluoro-3-methoxybenzoic acid.

Reagents and Materials:

  • 4-fluoro-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-fluoro-3-methoxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Brominating Agent: To the stirred solution, add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The use of NBS is preferred over liquid bromine for easier handling and improved selectivity.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of glacial acetic acid as a solvent is crucial as it is a polar solvent that can stabilize the reaction intermediates.[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining acetic acid and succinimide. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 4-fluoro-3-methoxybenzoic acid 4-fluoro-3-methoxybenzoic acid Reagents NBS, Glacial Acetic Acid 4-fluoro-3-methoxybenzoic acid->Reagents Electrophilic Bromination Conditions 60-70 °C, 4-6 hours Reagents->Conditions This compound This compound Conditions->this compound Workup & Purification

Caption: Synthetic route for this compound.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is primarily dictated by its functional groups. The carboxylic acid can undergo standard transformations such as esterification and amidation. The bromine atom on the aromatic ring is the most versatile handle for further synthetic modifications.

Key Chemical Transformations
  • Cross-Coupling Reactions: The bromo substituent makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 2-position.

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl chlorides or fluorides, the bromo group can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.

Role as a Pharmaceutical Intermediate

The ability to introduce diverse functionalities through cross-coupling reactions makes this compound a valuable intermediate in the synthesis of biologically active molecules. For instance, it can serve as a key building block for the synthesis of kinase inhibitors, where a substituted aromatic core is often required for binding to the ATP pocket of the enzyme. The specific substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Conceptual Application in Drug Design

Drug_Discovery_Pathway cluster_building_block Core Scaffold cluster_reactions Synthetic Modifications cluster_library Compound Library cluster_screening Biological Evaluation BuildingBlock This compound Suzuki Suzuki Coupling (Aryl Boronic Acids) BuildingBlock->Suzuki Amidation Amidation (Amines) BuildingBlock->Amidation Library Diverse Library of Novel Compounds Suzuki->Library Amidation->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening

Caption: Application in combinatorial library synthesis for drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures through well-established synthetic transformations. The protocols and insights provided in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of new and innovative chemical entities.

References

structure elucidation of 2-Bromo-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-fluoro-5-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive, multi-technique approach to the , a substituted aromatic compound. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, analytical scientists, and professionals in chemical development, offering not just procedural steps, but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural assignment.

Introduction and Strategic Overview

This compound (C₈H₆BrFO₃) is a halogenated and ether-substituted benzoic acid derivative. Such compounds often serve as key building blocks in the synthesis of more complex molecules in medicinal chemistry. The precise placement of the bromo, fluoro, and methoxy substituents on the aromatic ring is critical, as even minor positional changes (isomerism) can drastically alter the molecule's chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to structure elucidation is not merely academic but a necessity for quality control and downstream success.

Our strategy is to sequentially build a complete structural picture by integrating data from orthogonal analytical techniques. We will begin with Mass Spectrometry to determine the molecular mass and elemental composition (specifically confirming the presence of bromine). Next, FT-IR spectroscopy will identify the key functional groups present. Finally, and most definitively, a comprehensive NMR analysis (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) will be employed to map the precise atomic connectivity and confirm the substitution pattern of the benzene ring.

Logical Elucidation Workflow

The following workflow outlines the systematic process for determining the structure of the target compound.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Analysis (NMR) cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) H_NMR ¹H NMR (Proton Environment & Count) MS->H_NMR Confirms MW IR FT-IR Spectroscopy (Functional Group ID) IR->H_NMR Confirms -COOH C_NMR ¹³C NMR & DEPT-135 (Carbon Skeleton & Type) H_NMR->C_NMR Provides Proton Data D2_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity Mapping) C_NMR->D2_NMR Provides Carbon Data Structure Final Structure Confirmed D2_NMR->Structure Establishes Connectivity

Caption: A logical workflow for the structure elucidation of an organic compound.

Physicochemical Properties & Initial Assessment

A summary of the key physicochemical properties for this compound is presented below.

PropertyExpected Value
Molecular FormulaC₈H₆BrFO₃
Molecular Weight249.04 g/mol
IUPAC NameThis compound
AppearanceExpected to be a solid at room temperature

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry provides the molecular weight of the compound, which is a fundamental starting point. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expected Data: Electron Ionization (EI-MS) is a common technique. The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom in the molecule.[1][2]

  • Molecular Ion:

    • M⁺ peak corresponding to C₈H₆⁷⁹BrFO₃ at m/z ≈ 247.95

    • M+2 peak corresponding to C₈H₆⁸¹BrFO₃ at m/z ≈ 249.95

  • Fragmentation: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group. We would anticipate a significant fragment corresponding to the loss of COOH (45 Da). Aromatic rings are generally stable, so they often remain intact during initial fragmentation.[2][3]

Ionm/z (approx.)Description
[M]⁺248Molecular ion with ⁷⁹Br
[M+2]⁺250Molecular ion with ⁸¹Br (confirms one Br atom)
[M-COOH]⁺203/205Loss of the carboxylic acid group
[C₆H₂BrFO]⁺191/193Further fragmentation of the aromatic ring

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an essential technique for rapidly identifying the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by features of the carboxylic acid and the substituted aromatic ring.

Expected Data: The key diagnostic absorptions are summarized below. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly broadens the O-H stretching band.[4][5]

Wavenumber (cm⁻¹)Vibration TypeDescription
3300 - 2500O-H stretch (Carboxylic Acid)A very broad and strong band, often obscuring the aromatic C-H stretches.[4][6]
~3080C-H stretch (Aromatic)Sharp, medium-intensity peaks appearing on top of the broad O-H band.
~2950C-H stretch (Aliphatic -OCH₃)Weak to medium peaks from the methoxy group.
1710 - 1680C=O stretch (Carboxylic Acid)A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[5][6]
~1600, ~1475C=C stretch (Aromatic Ring)Two or more medium to strong bands.
1320 - 1210C-O stretch (Carboxylic Acid)Strong band associated with the C-O single bond of the acid.[4]
~1250C-O-C stretch (Aryl Ether)Strong, characteristic absorption for the methoxy group attached to the ring.
~1100C-F stretchStrong absorption typical for an aryl-fluoride bond.
950 - 910O-H bend (Carboxylic Acid)A broad band characteristic of the out-of-plane bend of the dimeric acid.[4]

The presence of these bands provides strong, confirmatory evidence for the core structural components: a carboxylic acid, a methoxy group, and a substituted aromatic ring.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular structure by mapping out the carbon skeleton and the precise location of protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Spectrum (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[6][7]

  • Aromatic Protons (Ar-H): The substitution pattern (1,2,4,5) leaves two protons on the aromatic ring at positions C3 and C6.

    • These protons are five bonds apart and will not show typical ortho, meta, or para coupling to each other. Therefore, they are expected to appear as two distinct singlets .

    • The proton at C6 is ortho to the bromine atom and meta to the carboxyl group.

    • The proton at C3 is ortho to the carboxyl group and meta to the fluorine atom.

    • Predicting the exact chemical shifts is complex, but they would likely fall in the 7.0 - 8.0 ppm range.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, integrating to 3 protons, typically in the 3.8 - 4.0 ppm range.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 12.0broad singlet1H-COOH
~7.8singlet1HH-6
~7.3singlet1HH-3
~3.9singlet3H-OCH₃
¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Given the lack of symmetry in the molecule, all 8 carbons are expected to be unique. The DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Predicted Spectrum (in DMSO-d₆):

  • Carboxyl Carbon (-COOH): Expected in the 165-170 ppm region.[6][8]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between 100-165 ppm.

    • C-F: The carbon directly attached to fluorine (C4) will show a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.

    • C-Br & C-O: Carbons attached to electronegative atoms (C2, C5) will be shifted downfield.

    • C-H: The two carbons attached to protons (C3, C6) will appear as positive signals in the DEPT-135 spectrum.

    • C-COOH: The carbon attached to the carboxyl group (C1) is a quaternary carbon and will be absent in the DEPT-135 spectrum.

  • Methoxy Carbon (-OCH₃): A single peak around 55-60 ppm, appearing as a positive signal in the DEPT-135 spectrum.

Chemical Shift (δ, ppm)DEPT-135Assignment
~167AbsentC1 (-COOH)
~160 (doublet, ¹JCF ≈ 245 Hz)AbsentC4 (-F)
~155AbsentC5 (-OCH₃)
~135PositiveC6 (-H)
~120PositiveC3 (-H)
~118AbsentC2 (-Br)
~115AbsentC1 (ipso-COOH)
~56Positive-OCH₃
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the overall connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). In this molecule, the two aromatic protons are too far apart to show a correlation. The absence of a cross-peak between the two aromatic singlets is a key piece of evidence supporting their 1,4-relationship (meta to each other).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH).[9][10][11]

    • The aromatic proton at ~7.8 ppm will show a cross-peak to the aromatic carbon at ~135 ppm (assigning them as H6/C6).

    • The aromatic proton at ~7.3 ppm will show a cross-peak to the aromatic carbon at ~120 ppm (assigning them as H3/C3).

    • The methoxy protons at ~3.9 ppm will correlate to the carbon at ~56 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over 2-3 bonds (²JCH and ³JCH).[9][10][11] This allows us to piece the fragments together and confirm the substituent positions.

Key Predicted HMBC Correlations

The diagram below illustrates the critical long-range correlations that would definitively confirm the structure of this compound.

Caption: Key predicted HMBC correlations for structural confirmation.

Analysis of HMBC Correlations:

  • Methoxy Protons (H-Me): These protons are the key starting point. They will show a strong correlation to the carbon they are attached to (C5). Crucially, they should also show correlations to the two adjacent carbons, C4 and C6. This definitively places the methoxy group between C4 and C6.

  • Proton H3: This proton will show correlations to its neighboring quaternary carbons, C2 and C4. It will also likely show a three-bond correlation to C1.

  • Proton H6: This proton will show correlations to its neighboring quaternary carbons, C1 and C5. A three-bond correlation to C4 might also be visible.

By assembling these correlations, the substitution pattern is locked in place. For example, seeing the methoxy protons correlate to C6, and H6 correlate to C5 and C1, confirms the C1-C6-C5(-OCH₃) fragment. This systematic analysis leaves no ambiguity.

Experimental Protocols

The following section details standard operating procedures for acquiring high-quality data.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[7]

  • Weighing: Accurately weigh approximately 15-20 mg of the solid sample for ¹³C and 2D NMR, or 5-10 mg for ¹H NMR.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). This solvent is ideal for polar analytes with exchangeable protons like carboxylic acids.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

FT-IR Sample Preparation (KBr Pellet Method)

This method is standard for acquiring IR spectra of solid samples.[12]

  • Grinding: Add ~1 mg of the sample and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.

  • Mixing: Gently grind the two components with a pestle until a fine, homogenous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pressing: Transfer a small amount of the powder into a pellet-forming die. Place the die into a hydraulic press and apply several tons of pressure for 1-2 minutes.

  • Pellet Formation: The pressure will cause the KBr to fuse into a thin, transparent or translucent pellet containing the dispersed sample.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small quantity of the sample (typically sub-milligram) into the mass spectrometer, often via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structure of this compound can be unequivocally determined through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. FT-IR spectroscopy validates the presence of the carboxylic acid, methoxy, and substituted aromatic ring functional groups. The final, unambiguous assignment is achieved through a comprehensive NMR analysis. ¹H and ¹³C NMR provide the initial chemical shift and multiplicity data, while 2D techniques, particularly HMBC, serve as the definitive tool for mapping atomic connectivity. The specific long-range correlations between the methoxy protons and the two aromatic protons and their neighboring carbons leave no doubt as to the 1,2,4,5-substitution pattern. This multi-technique workflow represents a robust, self-validating methodology essential for the rigorous characterization of novel chemical entities in a research and development setting.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold—provides a versatile platform for medicinal chemists to construct novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable intermediate in the development of new drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers in drug discovery and development.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior, which is crucial for its application in organic synthesis. The presence of the electron-withdrawing fluorine and bromine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO₃[1][2][3]
Molecular Weight 249.03 g/mol [1][2][3]
CAS Number 1007455-21-1[1][2][3]
Boiling Point (Predicted) 342.6 ± 42.0 °C[1]
Canonical SMILES COC1=C(C=C(C(=C1)Br)C(=O)O)F[2]
InChI Key GZCCDIYCLMPSIE-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The directing effects of the substituents are paramount. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The fluorine atom (-F) is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will govern the position of bromination.

A plausible synthetic route would likely involve the bromination of a suitable precursor, such as 4-fluoro-5-methoxybenzoic acid. The selection of the brominating agent and reaction conditions would be critical to achieve the desired regioselectivity.

Below is a generalized, hypothetical protocol based on common bromination reactions of substituted benzoic acids. Note: This is a theoretical pathway and would require experimental validation and optimization.

Hypothetical Experimental Protocol: Bromination of 4-fluoro-5-methoxybenzoic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 4-fluoro-5-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water to remove any residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-fluoro-5-methoxybenzoic acid bromination Bromination with Br2 in Acetic Acid start->bromination monitoring Reaction Monitoring (TLC/HPLC) bromination->monitoring precipitation Precipitation in Ice Water monitoring->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Final Product: this compound recrystallization->product

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom in this compound can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complex molecular architectures.

The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins through hydrogen bonding or dipole interactions, and improve membrane permeability. The methoxy group can also influence solubility and electronic properties.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. It is a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

The general utility of similarly substituted benzoic acids suggests that this compound could be a precursor for the synthesis of inhibitors for various enzyme classes or ligands for a range of receptors.

Analytical Characterization

Definitive analytical data for this compound is not widely published. However, based on its structure, the following spectral characteristics would be expected:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, fluoro, and carboxylic acid groups.

  • ¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine-19 NMR would show a singlet for the single fluorine atom.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br, C-F, and C-O stretching vibrations.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a comprehensive safety data sheet (SDS) is not universally available, related compounds are often classified with a "Warning" GHS pictogram, indicating potential hazards such as skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of drug discovery. Its unique combination of functional groups offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the utility of related compounds underscore its importance as a valuable intermediate in the pursuit of new medicines. Further research into its synthesis, reactivity, and application will undoubtedly continue to expand its role in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluoro-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-fluoro-5-methoxybenzoic acid (CAS No. 1007455-21-1) in organic solvents. Recognizing the current absence of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical properties that govern solubility, offers predictive insights based on molecular structure, and presents detailed, field-proven experimental protocols for the accurate determination of this critical parameter. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate reliable, application-specific solubility data for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility for a Novel Benzoic Acid Derivative

This compound is a substituted aromatic carboxylic acid. While specific applications are not yet widely documented, its structural motifs—a halogenated benzene ring and a carboxylic acid group—are common in active pharmaceutical ingredients (APIs) and agrochemicals. For any new chemical entity, solubility is a fundamental physicochemical property that dictates its behavior in virtually every stage of development. From reaction kinetics and purification in synthesis to bioavailability and formulation in drug delivery, a thorough understanding of a compound's dissolution characteristics is paramount.

Low solubility can lead to significant challenges, including poor absorption, underestimated toxicity, and unreliable results in in vitro assays.[1][2] Therefore, the early and accurate assessment of solubility in a range of relevant organic solvents is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug development.

This guide provides the necessary theoretical grounding and practical methodologies to empower researchers to bridge the data gap for this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for this compound is sparse, we can compile its known attributes and predict others based on its structure.

PropertyValue / PredictionSource / Method
CAS Number 1007455-21-1[3]
Molecular Formula C₈H₆BrFO₃[3]
Molecular Weight 249.03 g/mol [4]
Appearance Solid (predicted)General property of benzoic acids
pKa (Predicted) ~2.5 - 3.5Prediction based on substituted benzoic acids[5][6]
XLogP3 (Predicted) ~2.3Prediction based on similar structures[4]
Melting Point Not availableRequires experimental determination
  • pKa: The carboxylic acid group is acidic. The presence of electron-withdrawing groups (bromo and fluoro) is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[7][8] This is a critical parameter when considering solubility in protic or pH-dependent systems.

  • LogP: The predicted octanol-water partition coefficient (XLogP3) of ~2.3 suggests a moderate degree of lipophilicity. This indicates that the compound will likely favor dissolution in organic solvents over water.

Theoretical Solubility Considerations: A Predictive Framework

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The solubility of this compound will be determined by the interplay between its polar carboxylic acid group and its more nonpolar, halogenated aromatic ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the carboxylic acid group of the solute, leading to good solubility .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors and have high polarity. They will effectively solvate the carboxylic acid group, suggesting high solubility . DMSO is often a powerful solvent for carboxylic acids.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The polar carboxylic acid group will be poorly solvated, leading to low solubility . The lipophilic character of the substituted benzene ring will contribute to some minimal dissolution, but the energetic cost of breaking the crystal lattice and solvating the polar group will be high.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate solubility is expected, driven by dipole-dipole interactions and the lipophilicity of the solute.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility behavior.

G cluster_solute This compound cluster_solvents Organic Solvent Classes cluster_prediction Solubility Prediction Solute C₈H₆BrFO₃ PolarGroup Carboxylic Acid (-COOH) (H-bond donor/acceptor) Solute->PolarGroup NonpolarGroup Halogenated Aromatic Ring (Lipophilic, Dipole Moments) Solute->NonpolarGroup PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarGroup->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) PolarGroup->PolarAprotic Strong Interaction (H-Bonding) Nonpolar Nonpolar (e.g., Hexane, Toluene) PolarGroup->Nonpolar Weak Interaction NonpolarGroup->Nonpolar Favorable Interaction (van der Waals) HighSol High Solubility PolarProtic->HighSol PolarAprotic->HighSol LowSol Low Solubility Nonpolar->LowSol

Caption: Relationship between molecular features and predicted solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

4.2. Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

4.3. Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 5-10 mg).

  • Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into the vial (e.g., 2 mL).

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2]

  • Phase Separation: After equilibration, allow the vials to rest at the experimental temperature for a short period to allow larger particles to settle. Separate the saturated solution from the excess solid using either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter. Discard the initial portion of the filtrate to avoid any adsorption effects.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).

4.4. Experimental Workflow Diagram

G start Start prep 1. Add Excess Solid to Vial start->prep solvent 2. Add Known Volume of Solvent prep->solvent equilibrate 3. Equilibrate in Thermostatic Shaker (e.g., 24-72h at 25°C) solvent->equilibrate phase_sep 4. Phase Separation (Centrifuge or Filter) equilibrate->phase_sep dilute 5. Dilute Supernatant phase_sep->dilute quantify 6. Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate 7. Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening: Kinetic Solubility Assay

For early-stage discovery where compound availability is limited and throughput is high, kinetic solubility assays are often employed.[11][12] This method measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium. It is faster but generally provides an "apparent" solubility that can be higher than the thermodynamic value.

5.1. Principle

A concentrated stock solution of the compound in DMSO is serially diluted into the solvent of interest in a microtiter plate. The formation of precipitate is detected by methods such as nephelometry (light scattering) or UV absorbance after filtration.[12][13]

5.2. Abbreviated Protocol (Nephelometry)
  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).[1]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.

  • Solvent Addition: Add the organic solvent of interest to each well to achieve the desired final concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[12]

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Data Interpretation and Influencing Factors

When reporting solubility, it is crucial to specify the experimental conditions, as several factors can influence the results:

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Measurements should always be conducted at a controlled, reported temperature.

  • Solid Form: The crystalline form (polymorph) of the compound can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.

  • Solvent Purity: The presence of impurities, particularly water in organic solvents, can alter the measured solubility. Using high-purity solvents is essential for reproducible results.

Conclusion for the Field

While direct solubility data for this compound is not yet in the public domain, this guide provides the essential tools for its systematic evaluation. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask method, researchers can generate the high-quality, reliable data needed to advance their research and development programs. An accurate understanding of solubility is a cornerstone of successful chemical and pharmaceutical development, transforming a simple physical measurement into a powerful predictive tool for a compound's ultimate utility and success.

References

An In-depth Technical Guide to the Melting Point Determination of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The Significance of Melting Point in Pharmaceutical Research

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state under atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[1] In the context of drug development, an accurate melting point determination is critical for:

  • Compound Identification and Characterization: It serves as a key physical constant for verifying the identity of a synthesized compound.

  • Purity Assessment: A sharp melting range is indicative of a high degree of purity.[1]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct melting points.

  • Stability Studies: Changes in melting point can indicate degradation or transformation of the active pharmaceutical ingredient (API).

  • Formulation Development: The melting point influences manufacturing processes such as milling, granulation, and tablet compression.

Physicochemical Properties of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

A summary of the known properties of this compound is presented in the table below. The melting point is a key piece of data to be determined experimentally.

PropertyValueSource
CAS Number 1007455-21-1[2]
Molecular Formula C₈H₆BrFO₃[2][3]
Molecular Weight 249.03 g/mol [2][3]
Appearance Assumed to be a solid at room temperatureInferred
Melting Point To be determinedN/A

Recommended Methodologies for Melting Point Determination

Two primary methods are recommended for the accurate determination of the melting point of this compound: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.[1][4]

  • Proper Packing: Packing the sample to a height of 2-3 mm is crucial. Too much sample will result in a larger temperature gradient across the sample, causing a broadened melting range.[4][5]

  • Controlled Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is essential for allowing the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.[5]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.[1]

    • Grind a small amount of the compound into a fine powder using a mortar and pestle.[4]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample.[5]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5][6]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[4]

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a faster rate (e.g., 10-15°C per minute).

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

    • For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[6]

    • Decrease the heating rate to 1-2°C per minute.[5]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Data Validation:

    • Repeat the determination at least twice with fresh samples. Consistent results validate the measurement.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides a more quantitative and detailed analysis of the melting process.

  • Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures.

  • Sealed Pans: For volatile samples, hermetically sealed pans prevent mass loss during the experiment, which would otherwise affect the results.

  • Heating Rate: The choice of heating rate affects the resolution and sensitivity of the measurement. A rate of 10°C/min is a common starting point for pharmaceuticals.[10]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a DSC pan.

    • Seal the pan, using a hermetic seal if the substance is suspected to be volatile or hygroscopic.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature well below the expected melting point.

    • Program the instrument to heat at a controlled rate (e.g., 10°C/min) through the melting transition.[10]

    • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow as a function of temperature.

    • The melting process will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Onset Temperature: The extrapolated onset of the melting peak is often reported as the melting point.

    • Peak Temperature: The temperature at the peak of the endotherm.

    • Heat of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required for the phase transition.

  • Data Validation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

    • Perform replicate measurements to ensure reproducibility.

Visualization of Experimental Workflows

Melting_Point_Determination_Workflow cluster_capillary Capillary Method cluster_dsc DSC Method prep_cap Sample Preparation (Dry, Grind) load_cap Load Capillary Tube (2-3 mm) prep_cap->load_cap heat_cap Controlled Heating (1-2°C/min) load_cap->heat_cap observe_cap Visual Observation (T1 to T2) heat_cap->observe_cap report_cap Report Melting Range observe_cap->report_cap end_point End: Accurate Melting Point report_cap->end_point prep_dsc Sample Preparation (Weigh into Pan) setup_dsc Instrument Setup (Heating Program) prep_dsc->setup_dsc run_dsc Data Acquisition (Heat Flow vs. Temp) setup_dsc->run_dsc analyze_dsc Data Analysis (Onset, Peak, ΔH) run_dsc->analyze_dsc report_dsc Report Thermal Data analyze_dsc->report_dsc report_dsc->end_point start Start: This compound Sample start->prep_cap start->prep_dsc

Caption: Workflow for Melting Point Determination.

Interpretation of Results and Trustworthiness

  • Pure Compound: A pure sample of this compound should exhibit a sharp melting range, typically less than 1°C, when analyzed by the capillary method. The corresponding DSC thermogram will show a single, sharp endothermic peak.

  • Impure Compound: The presence of impurities will cause a depression of the melting point and a broadening of the melting range. In DSC, this may manifest as a broader, less defined peak, potentially with a shoulder or preceding thermal events.

  • Polymorphism: If the compound exists in different crystalline forms, DSC may reveal multiple melting peaks or solid-solid phase transitions prior to melting.[11]

By following these detailed and self-validating protocols, researchers can confidently determine the melting point of this compound, ensuring data integrity and contributing to the robust characterization of this important chemical entity.

References

A Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-fluoro-5-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a versatile scaffold for medicinal chemists and process development scientists. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the strategic selection of starting materials and the underlying chemical principles governing the transformations. Detailed experimental methodologies, comparative analysis of the synthetic strategies, and process optimization considerations are presented to aid researchers in the efficient and scalable synthesis of this key compound.

Introduction: The Significance of this compound

The confluence of a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid on a benzene ring makes this compound a sought-after intermediate in organic synthesis. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions at the bromide, nucleophilic aromatic substitution of the fluoride, and various transformations of the carboxylic acid and methoxy groups. This versatility has led to its use in the synthesis of complex molecules with diverse biological activities. This guide will explore the two most prevalent and practical synthetic strategies for obtaining this compound, providing researchers with the necessary information to make informed decisions based on their specific needs and available resources.

Retrosynthetic Analysis: Devising Synthetic Pathways

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, which form the basis of the most common synthetic routes:

  • Strategy 1: C-Br Bond Formation via Electrophilic Aromatic Substitution. This approach involves the late-stage introduction of the bromine atom onto a pre-functionalized benzoic acid derivative. The key is to leverage the directing effects of the existing substituents to achieve the desired regioselectivity.

  • Strategy 2: C-C Bond Formation via Carboxylation. This strategy begins with a benzene ring already bearing the bromo, fluoro, and methoxy substituents in the correct orientation. The carboxylic acid functionality is then introduced in the final step, typically through the formation of an organometallic intermediate followed by quenching with carbon dioxide.

The choice between these strategies often hinges on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis and the robustness of the reaction steps.

Synthetic Route 1: Electrophilic Bromination of 4-Fluoro-3-methoxybenzoic Acid

This is arguably the most direct and widely utilized method for the large-scale production of this compound due to its high efficiency and operational simplicity.

Starting Material: 4-Fluoro-3-methoxybenzoic Acid

The selection of 4-fluoro-3-methoxybenzoic acid as the starting material is strategic. The methoxy group is a strong activating group and is ortho, para-directing, while the fluorine atom is a weakly deactivating group but is also ortho, para-directing. The carboxylic acid is a deactivating and meta-directing group. The combined directing effects of the methoxy and fluoro groups strongly favor electrophilic substitution at the C2 and C6 positions. The steric hindrance from the adjacent carboxylic acid and methoxy group makes the C2 position the most likely site for bromination.

Experimental Protocol: Bromination

Reaction Scheme:

G cluster_0 Route 1: Electrophilic Bromination A 4-Fluoro-3-methoxybenzoic acid B This compound A->B Br₂, Acetic Acid

Caption: Synthesis of this compound via electrophilic bromination.

Step-by-Step Methodology:

  • Dissolution: In a well-ventilated fume hood, 4-fluoro-3-methoxybenzoic acid (1.0 eq) is dissolved in glacial acetic acid.

  • Bromination: To the stirred solution, a solution of bromine (1.0-1.2 eq) in glacial acetic acid is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

  • Quenching and Precipitation: Upon completion, the reaction mixture is slowly poured into a stirred vessel containing cold water. The crude product precipitates out of solution.

  • Isolation and Washing: The solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and any inorganic byproducts.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.

Quantitative Data
ParameterTypical ValueReference
Yield 75-90%[1]
Purity (by HPLC) >98%[2]
Melting Point 154-156 °C[1]

Synthetic Route 2: Carboxylation of 1-Bromo-4-fluoro-2-methoxybenzene

This alternative route offers a different approach, where the carboxylic acid group is introduced at the end of the synthesis. This can be advantageous if the starting material, 1-bromo-4-fluoro-2-methoxybenzene, is more readily available or cost-effective than 4-fluoro-3-methoxybenzoic acid.

Starting Material: 1-Bromo-4-fluoro-2-methoxybenzene

This starting material already possesses the desired substitution pattern of the bromo, fluoro, and methoxy groups. The synthetic challenge is to selectively introduce a carboxylic acid group at the C5 position.

Experimental Protocol: Lithiation and Carboxylation

Reaction Scheme:

G cluster_1 Route 2: Lithiation and Carboxylation C 1-Bromo-4-fluoro-2-methoxybenzene D Aryllithium Intermediate C->D n-BuLi, THF, -78 °C E This compound D->E 1. CO₂ (solid) 2. H₃O⁺

Caption: Synthesis via directed ortho-metalation followed by carboxylation.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.0-1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: Crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

  • Workup and Acidification: The reaction is quenched with water, and the aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Isolation and Purification: The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent yields pure this compound.

Quantitative Data
ParameterTypical Value
Yield 60-75%
Purity (by HPLC) >97%

Comparative Analysis and Process Considerations

FeatureRoute 1: Electrophilic BrominationRoute 2: Lithiation and Carboxylation
Starting Material Availability 4-Fluoro-3-methoxybenzoic acid can be synthesized or sourced commercially.1-Bromo-4-fluoro-2-methoxybenzene is a commercially available specialty chemical.
Reagent Safety & Handling Requires handling of corrosive bromine and acetic acid.Requires handling of pyrophoric n-butyllithium and cryogenic conditions.
Scalability Generally more amenable to large-scale production.Can be challenging to scale up due to the need for low temperatures and handling of organolithiums.
Atom Economy Good, with the main byproduct being HBr.Moderate, with byproducts from the n-BuLi and workup.
Robustness The reaction is typically robust and high-yielding.The reaction is sensitive to moisture and requires strict anhydrous conditions.

Conclusion

The synthesis of this compound is a critical process for the advancement of various chemical industries. The choice between the electrophilic bromination of 4-fluoro-3-methoxybenzoic acid and the carboxylation of 1-bromo-4-fluoro-2-methoxybenzene will depend on a variety of factors, including cost, scale, and available equipment. For most applications, particularly at a larger scale, the electrophilic bromination route offers a more practical and economical approach. However, the lithiation-carboxylation route provides a viable alternative, especially when the starting material is readily accessible. This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of this important molecule.

References

Navigating the Synthesis and Supply of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the accessibility and quality of specialized chemical building blocks are paramount. 2-Bromo-4-fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of novel therapeutic agents, presents a case study in the procurement and application of highly functionalized aromatic compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth look at its commercial suppliers, material specifications, and critical applications.

Commercial Availability and Supplier Landscape

This compound is available from a select group of specialized chemical suppliers. These companies are pivotal in the research and development supply chain, providing access to novel and complex molecules for scientific exploration.

Key Commercial Suppliers:

A number of chemical suppliers list this compound in their catalogs, often for research and development purposes. Notable suppliers include:

  • Sigma-Aldrich: A major global supplier of research chemicals, Sigma-Aldrich lists this compound, often in collaboration with its partner, Fluorochem.

  • Alachem Co., Ltd.: This supplier provides the compound and indicates the availability of supporting documentation such as a Certificate of Analysis (COA), Safety Data Sheet (SDS), and Route of Synthesis (ROS).[1]

  • BLD Pharm: BLD Pharm also lists this compound for purchase, categorizing it under organic building blocks.[2]

  • Angene: Angene offers the compound in various quantities, from milligrams to grams, suitable for laboratory-scale synthesis.[3]

  • Key Organics Limited: This supplier features the molecule in their catalog of chemical intermediates.

  • Combi-Blocks: Combi-Blocks provides a Safety Data Sheet for the compound, indicating its availability.[4]

It is crucial for researchers to verify the identity of the compound through its Chemical Abstracts Service (CAS) number. For this compound, the correct and widely cited CAS number is 1007455-21-1 .[1][2][3][4][5]

Physicochemical Properties and Specifications

While detailed technical data sheets with comprehensive specifications for this compound are not always readily available directly from supplier websites, a general profile of its physicochemical properties can be compiled from available data and by analogy to similar structures.

PropertyValueSource
Chemical Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
CAS Number 1007455-21-1[1][2][3][4][5]
Typical Purity >96%[3]
Appearance Typically a solid

Note: The appearance is inferred from the nature of similar aromatic carboxylic acids.

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions. While specific, proprietary synthesis routes are often not disclosed by commercial suppliers, general synthetic strategies for similar polysubstituted benzoic acids can be found in the chemical literature and patent documents. These methods often involve the strategic introduction of bromo, fluoro, and methoxy substituents onto a benzoic acid backbone through electrophilic aromatic substitution and other functional group manipulations. The precise ordering of these steps is critical to achieving the desired substitution pattern due to the directing effects of the existing functional groups.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. The bromine atom is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity in further substitution reactions and its binding affinity in biological targets.

Applications in Drug Discovery and Development

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

While direct public-domain information on the specific drug development programs utilizing this exact molecule is often proprietary, its structural motifs are relevant to several areas of pharmaceutical research. The presence of a bromine atom allows for its use as a versatile building block in the construction of larger, more complex drug candidates. The fluoro and methoxy groups can enhance metabolic stability, improve binding to target proteins, and modulate pharmacokinetic properties.

The broader class of halogenated and methoxy-substituted benzoic acids has been explored for a wide range of therapeutic targets, including but not limited to:

  • Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.

  • Inflammation and Immunology: In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory compounds.[6]

  • Infectious Diseases: As core structures for novel antibacterial and antiviral agents.

The workflow for utilizing such an intermediate in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Chemistry cluster_screening Biological Evaluation Supplier Identify Supplier (e.g., Sigma-Aldrich, Alachem) QC Quality Control (Purity, Identity Verification) Supplier->QC Procure Intermediate Reaction Chemical Transformation (e.g., Suzuki Coupling) QC->Reaction Release for Synthesis Purification Purification (e.g., HPLC) Reaction->Purification Assay Biological Assay (e.g., Kinase Inhibition) Purification->Assay Submit Compound for Screening Hit Hit Identification Assay->Hit Hit->Reaction Structure-Activity Relationship (SAR) Guided Optimization

References

Stability and Storage of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-4-fluoro-5-methoxybenzoic acid, a key building block in contemporary drug discovery and development. By understanding the chemical liabilities of this substituted benzoic acid derivative, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond generic storage advice to offer a detailed examination of the factors influencing its stability, potential degradation pathways, and best practices for handling and long-term storage.

Introduction: The Chemical Context of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the unique interplay of its functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group. These substituents not only define its reactivity in synthetic transformations but also dictate its inherent stability. A thorough understanding of its stability profile is paramount for maintaining sample purity and ensuring the success of multi-step synthetic campaigns.

Core Stability Profile: A Multifactorial Assessment

The stability of this compound is not governed by a single parameter but is rather a function of its molecular structure and its environment. The following sections dissect the key factors that can influence its chemical integrity.

Thermal Stability

Based on studies of similar compounds, this compound is expected to be a crystalline solid with good thermal stability under standard laboratory conditions. The thermal decomposition of benzoic acid itself occurs at very high temperatures, around 475-499°C, yielding primarily benzene and carbon dioxide[1]. For substituted benzoic acids, the decomposition temperature can be influenced by the nature of the substituents. For instance, the thermal decomposition of 3-fluorobenzoic acid morpholide is predicted to begin in the range of 250-300°C[2]. Given the presence of multiple substituents, a conservative approach would be to consider the lower end of this range as a potential, albeit unlikely, point of initial decomposition for this compound under prolonged thermal stress.

A likely primary thermal degradation pathway for many benzoic acid derivatives is decarboxylation, particularly in the presence of water at elevated temperatures[3]. In this process, the carboxylic acid group is lost as carbon dioxide.

Photostability

Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. Studies on brominated aromatic compounds have shown that the carbon-bromine (C-Br) bond can be a primary site for photolytic cleavage[4][5]. Upon exposure to ultraviolet (UV) radiation, the C-Br bond can undergo homolytic cleavage to generate a phenyl radical, which can then participate in a variety of secondary reactions, leading to impurities.

The presence of the fluorine and methoxy groups on the benzene ring can also influence the compound's susceptibility to photodegradation by altering its electronic properties and absorption spectrum. Therefore, it is crucial to protect this compound from prolonged exposure to light, especially high-energy UV light.

Hydrolytic Stability

As a carboxylic acid, this compound is generally stable to hydrolysis under neutral and acidic conditions. However, like other benzoic acid derivatives, it will form a carboxylate salt in the presence of a base[6]. While this is a standard acid-base reaction and not a degradation pathway, it is important to be aware of when considering storage and handling conditions, especially in solution. The esterification of the carboxylic acid can occur in the presence of alcohols under acidic conditions, but this is a synthetic transformation rather than a degradation process under typical storage conditions[7].

At elevated temperatures and in the presence of water (subcritical water), benzoic acid and its derivatives can undergo decarboxylation[3]. While these conditions are extreme compared to standard storage, it highlights a potential degradation pathway under accelerated stability testing.

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on best practices for substituted benzoic acids and general chemical safety guidelines.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark environment.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential slow degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkPrevents potential photodegradation[4][5].
Container Tightly sealed, chemically resistant glassPrevents contamination and reaction with container materials.
Handling

When handling this compound, standard laboratory safety practices should be followed.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing : Avoid creating dust when weighing and transferring the solid.

  • Cleaning : Clean up spills promptly to prevent contamination and exposure.

Chemical Compatibility

Understanding the chemical compatibility of this compound is crucial to prevent unintended reactions and degradation.

Incompatible MaterialsRationale for Incompatibility
Strong Oxidizing Agents Can lead to vigorous and potentially explosive reactions.
Strong Bases Will deprotonate the carboxylic acid, forming a salt. This may not be a degradation but is a chemical transformation.
Strong Acids May catalyze esterification in the presence of alcohols or other nucleophiles.

Proposed Degradation Pathways

Based on the literature for related compounds, the following degradation pathways are proposed for this compound under stress conditions.

Photodegradation

A This compound B Homolytic Cleavage of C-Br Bond A->B UV Light C Phenyl Radical Intermediate B->C D Secondary Degradation Products C->D Reaction with solvent, oxygen, etc.

Caption: Proposed photodegradation pathway.

Thermal Degradation (at elevated temperatures)

A This compound B Decarboxylation A->B Heat (>250°C, potentially) C 1-Bromo-3-fluoro-4-methoxybenzene + CO2 B->C

Caption: Proposed primary thermal degradation pathway.

Experimental Protocol: Accelerated Stability Study

To empirically determine the stability of this compound, an accelerated stability study can be performed.

Objective: To assess the stability of the compound under various stress conditions (heat, humidity, and light).

Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of this compound into separate, appropriate containers (e.g., amber glass vials for photostability, loosely capped vials for humidity).

  • Control Sample : Store a control sample under the recommended long-term storage conditions (2-8 °C, dark, dry).

  • Stress Conditions : Expose the test samples to the following conditions:

    • Thermal Stress : Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress : Place samples in a humidity chamber at a controlled temperature and relative humidity (e.g., 40°C / 75% RH).

    • Photostability : Expose samples to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines.

  • Time Points : Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis : Analyze the control and stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Mobile Phase : A suitable gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.

    • Column : A C18 reversed-phase column.

    • Detection : Monitor at a wavelength where the parent compound has significant absorbance.

  • Data Evaluation : Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. Quantify the percentage of degradation.

Conclusion

This compound is a stable crystalline solid under recommended storage conditions. Its primary liabilities are potential photodegradation due to the carbon-bromine bond and thermal decomposition at elevated temperatures, likely via decarboxylation. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the chemical integrity of this valuable building block, thereby enhancing the reliability and success of their scientific endeavors. The provided experimental protocol for an accelerated stability study offers a framework for generating empirical data to further refine storage and handling procedures.

References

Methodological & Application

The Untapped Potential of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Bromo-4-fluoro-5-methoxybenzoic acid stands as a promising, yet underutilized, scaffold for medicinal chemists. Its unique trifecta of functional groups—a reactive bromine atom, a versatile carboxylic acid, and electronically modulating fluoro and methoxy substituents—offers a powerful toolkit for crafting complex and biologically active molecules. This guide provides an in-depth exploration of the inferred potential of this compound, complete with detailed protocols and a scientific rationale for its application in modern drug development.

The Strategic Advantage of a Multifunctional Scaffold

The true value of this compound lies in the synergistic interplay of its constituent parts. The bromine atom serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][2] This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, allowing for extensive exploration of structure-activity relationships (SAR).

The carboxylic acid moiety is a classic handle for the formation of amides and esters, fundamental linkages in a vast number of pharmaceuticals.[3][4][5] This functional group can also participate in a variety of other transformations, providing a gateway to a wide range of molecular architectures.

The fluoro and methoxy groups, while seemingly simple, play a crucial role in fine-tuning the physicochemical properties of the molecule. The highly electronegative fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the carboxylic acid.[2] The methoxy group can influence solubility and provides an additional point for potential metabolic interaction or further chemical modification.

Inferred Applications in Medicinal Chemistry

While direct literature on the medicinal chemistry applications of this compound is sparse, the prevalence of structurally similar motifs in known bioactive molecules allows us to infer its potential in several key therapeutic areas.

Kinase Inhibitors: A Scaffold for Hinge-Binding Fragments

The pyridine and substituted benzene cores are privileged structures in the design of kinase inhibitors, often serving as the hinge-binding element that anchors the molecule in the ATP-binding pocket of the enzyme.[6][7][8] The 2-bromo-4-fluoro-5-methoxyphenyl scaffold could be readily elaborated into potent and selective kinase inhibitors. The bromine atom can be replaced with various aromatic or heteroaromatic systems via Suzuki or Buchwald-Hartwig coupling to probe the hydrophobic pockets of the kinase active site. The carboxylic acid can be converted to an amide, a common feature in many kinase inhibitors, to form critical hydrogen bonds with the kinase hinge region.

GPCR Modulators: Crafting Ligands for a Key Target Class

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[9][10][11][12] The development of selective GPCR modulators often relies on the synthesis of libraries of compounds with diverse substitution patterns on an aromatic core. This compound provides an excellent starting point for the synthesis of such libraries. The carboxylic acid can be coupled with a variety of amines to introduce different pharmacophoric elements, while the bromine atom can be used to explore the SAR of the "east-west" axis of the molecule.

Anticancer Agents: Building Blocks for Novel Therapeutics

Many established and experimental anticancer agents are built upon substituted aromatic scaffolds.[3][13] The unique electronic and steric properties of this compound make it an attractive candidate for the synthesis of novel anticancer compounds. For instance, it could be incorporated into molecules designed to inhibit key signaling pathways in cancer cells or to act as cytotoxic agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound, forming the foundation for its use in medicinal chemistry programs.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard and reliable method for the synthesis of an amide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Formation starting_material 2-Bromo-4-fluoro-5- methoxybenzoic acid reagents EDC, HOBt, DIPEA DMF starting_material->reagents amine Amine (R-NH2) amine->reagents product Amide Derivative reagents->product caption Workflow for Amide Bond Formation Suzuki_Coupling starting_material 2-Bromo-4-fluoro-5- methoxybenzoic acid catalyst Pd(dppf)Cl2, Base Dioxane/Water starting_material->catalyst boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->catalyst product Biaryl Product catalyst->product caption Workflow for Suzuki-Miyaura Cross-Coupling

References

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methoxybenzoic Acid as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this landscape, the judicious selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-fluoro-5-methoxybenzoic acid has emerged as a particularly valuable scaffold in this endeavor. Its unique substitution pattern offers a confluence of properties that medicinal chemists can strategically exploit. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine and methoxy groups, on the other hand, play crucial roles in modulating the electronic and steric properties of the final inhibitor, often leading to enhanced binding affinity and improved metabolic stability.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on the underlying scientific rationale and practical experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1007455-21-1[5]
Molecular Formula C₈H₆BrFO₃[6]
Molecular Weight 249.04 g/mol [6]
Appearance Solid
Melting Point 168-170 °C[7]
Boiling Point 331.0±42.0 °C (Predicted)[7]
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO.

The Strategic Role of Fluorine and Methoxy Substituents in Kinase Inhibition

The fluorine and methoxy groups on the this compound scaffold are not mere spectators in the final inhibitor's biological activity. They actively contribute to the molecule's overall performance.

  • The Fluorine Advantage : The introduction of fluorine into drug candidates can significantly enhance a range of pharmacokinetic and physicochemical properties.[2] Its high electronegativity can modulate the pKa of nearby functional groups, influencing solubility and cell permeability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2] In the context of kinase inhibitors, fluorine can also engage in favorable interactions with the protein's active site, leading to increased binding affinity.[8][9]

  • The Methoxy Contribution : The methoxy group is another prevalent substituent in approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3][4] It can act as a hydrogen bond acceptor and its non-lipophilic nature can be advantageous in optimizing the overall lipophilicity of a drug candidate.[10] In kinase inhibitors, methoxy groups often occupy hydrophobic pockets within the ATP-binding site, contributing to the inhibitor's potency and selectivity.[11]

Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic utility of this compound lies in its trifunctional nature. The carboxylic acid is readily activated for amide bond formation, while the bromine atom is a prime substrate for palladium-catalyzed cross-coupling reactions. The following diagram illustrates a general synthetic workflow.

G A 2-Bromo-4-fluoro- 5-methoxybenzoic acid B Amide Coupling (e.g., with an aniline derivative) A->B Activation (e.g., SOCl₂, (COCl)₂) C Amide Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->D Pd catalyst, ligand, base E Final Kinase Inhibitor D->E

Caption: General synthetic workflow utilizing this compound.

Experimental Protocol 1: Amide Bond Formation

The formation of an amide bond is a fundamental transformation in the synthesis of many kinase inhibitors. The following protocol describes a general procedure for the coupling of this compound with an aniline derivative, a common step in the synthesis of inhibitors like Foretinib.[12]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aniline derivative (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the aniline derivative in anhydrous DCM and add triethylamine.

    • Cool the solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the desired amide product, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is sluggish, a small amount of dimethylformamide (DMF) can be added as a catalyst during the acid chloride formation. If the yield is low, ensure all reagents and solvents are anhydrous.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[13][14][15] The following protocol outlines a general procedure for the coupling of the bromo-amide intermediate with a boronic acid.

Materials:

  • Bromo-amide intermediate (1.0 eq)

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the bromo-amide intermediate, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the desired biaryl product. The disappearance of the starting bromide and formation of the product can be monitored by LC-MS.

  • Troubleshooting: If the reaction is not going to completion, consider using a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16] The choice of base and solvent can also be critical and may require optimization.[17]

Experimental Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[18][19][20] This reaction is particularly useful for synthesizing inhibitors where a nitrogen-linked moiety is desired at the position of the bromine atom.

Materials:

  • Bromo-amide intermediate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk flask.

  • Add the anhydrous solvent, followed by the bromo-amide intermediate and the amine.

  • Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the desired arylamine product.

  • Troubleshooting: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[21][22] For challenging substrates, screening a variety of ligands may be necessary. The base is also a key parameter; strong bases like sodium tert-butoxide are often required, but weaker bases may be used for substrates with base-sensitive functional groups.[20]

Application in Kinase Inhibitor Synthesis: The Case of Foretinib

Foretinib (GSK1363089) is a multi-targeted kinase inhibitor that targets c-Met and VEGFR2, among others.[23][24] Its synthesis provides an excellent example of the strategic use of this compound. The core of Foretinib is constructed through an amide coupling of a derivative of this compound with a substituted aniline, followed by further functionalization.[25][26]

The following diagram illustrates a simplified representation of the c-Met signaling pathway, which is a key target of Foretinib.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates P1 Phosphorylation cMet->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Foretinib Foretinib Foretinib->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of Foretinib.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process guided by structure-activity relationship (SAR) studies.[27][28][29][30] The this compound scaffold provides a solid foundation for such studies. For instance, in the development of Foretinib and related compounds, the 4-fluoro and 5-methoxy substituents on the benzoic acid moiety were found to be crucial for optimal binding to the kinase active site. The fluorine atom can participate in hydrogen bonding or other favorable interactions, while the methoxy group can occupy a hydrophobic pocket.[31] Variations at the position of the bromine atom, introduced via cross-coupling reactions, allow for the fine-tuning of the inhibitor's selectivity profile and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a reactive carboxylic acid, a handle for cross-coupling reactions, and strategically positioned fluorine and methoxy groups provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers in the field of drug discovery, enabling the effective utilization of this important synthetic intermediate.

References

Application Notes & Protocols: Regioselective Amination of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Overview & Strategic Importance

2-Bromo-4-fluoro-5-methoxybenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of drug discovery and materials science, where the precise installation of amine functionalities is critical for modulating pharmacological activity, solubility, and material properties.[1][2] The compound features two distinct halogen atoms—a bromine at the C2 position and a fluorine at the C4 position—offering orthogonal reactivity that enables chemists to perform regioselective aminations.

This guide provides a comprehensive overview of the primary synthetic strategies for reacting this compound with amines. We will explore the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols for three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) to selectively target the C4-Fluorine bond.

  • Palladium-Catalyzed Buchwald-Hartwig Amination to selectively target the C2-Bromine bond.

  • Copper-Catalyzed Ullmann Condensation as an alternative method for targeting the C2-Bromine bond.

By understanding and applying these distinct methodologies, researchers can unlock the full synthetic potential of this valuable intermediate.

Mechanistic Principles: A Tale of Two Halogens

The key to strategically functionalizing this compound lies in understanding the inherent reactivity differences between the C-F and C-Br bonds under various reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at C4

The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings.[3] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile (the amine) on the aromatic ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of a leaving group.

For this compound, several factors make the C4 position highly susceptible to SNAr:

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack. This step is facilitated by highly electronegative atoms that polarize the carbon-halogen bond, making the carbon more electrophilic. Fluorine's high electronegativity makes the C4 position the primary site of attack. The subsequent expulsion of the leaving group is fast, and in this context, fluoride is a competent leaving group. The general leaving group aptitude in SNAr is F > Cl > Br > I.[6]

  • Electronic Activation: The carboxylic acid group at C1 is strongly electron-withdrawing, especially when deprotonated to a carboxylate under basic conditions. This effect is most pronounced at the ortho (C2) and para (C4) positions, stabilizing the negative charge of the Meisenheimer complex. The C4 position benefits directly from this para stabilization.

Therefore, when reacting this substrate with an amine in a polar, aprotic solvent, selective substitution of the fluorine atom is overwhelmingly favored.

Caption: General mechanism for SₙAr on the target substrate.

Transition Metal-Catalyzed Cross-Coupling at C2

To functionalize the C2 position, chemists must turn to transition-metal catalysis, which operates through mechanisms that favor the more reactive C-Br bond over the stronger C-F bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most robust and widely used methods for constructing C-N bonds.[7][8][9] The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity for oxidative addition is typically I > Br > Cl >> F, making the C-Br bond the exclusive site of reaction in our substrate.

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) ar_pd_x Ar-Pd(II)(Lₙ)-X pd0->ar_pd_x ar_pd_nr2 Ar-Pd(II)(Lₙ)-NR₂ ar_pd_x->ar_pd_nr2 Ligand Exchange & Amine Coordination ar_pd_nr2->pd0 prod Ar-NR₂ ar_pd_nr2->prod Reductive Elimination sub Ar-Br sub->ar_pd_x Oxidative Addition amine HNR₂ amine->ar_pd_x base Base base->ar_pd_x

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[10][11] While often requiring higher temperatures and stronger polar solvents than its palladium-catalyzed counterpart, modern protocols using specific ligands have made it a valuable alternative.[12] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[10] Similar to the Buchwald-Hartwig reaction, the Ullmann condensation is selective for aryl bromides and iodides over the less reactive aryl fluorides.

Protocols for Regioselective Amination

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction with morpholine to yield 2-Bromo-5-methoxy-4-(morpholino)benzoic acid, selectively substituting the fluorine atom.

Protocol1_Workflow Figure 3: Workflow for SₙAr Protocol setup 1. Reagent Setup reaction 2. Reaction setup->reaction Heat to 120°C workup 3. Aqueous Workup reaction->workup Cool & Pour into H₂O purify 4. Purification workup->purify Extract & Evaporate char 5. Characterization purify->char Pure Product

Caption: Experimental workflow for the SₙAr protocol.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Morpholine (2.5 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Round-bottom flask with reflux condenser and magnetic stir bar

    • Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 2.65 g, 10 mmol), potassium carbonate (4.14 g, 30 mmol), and a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMSO (e.g., 40 mL) via syringe, followed by morpholine (2.18 mL, 25 mmol).

    • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of cold water.

    • Acidify the aqueous mixture to pH ~3-4 by slowly adding 1 M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-Bromo-5-methoxy-4-(morpholino)benzoic acid.

Protocol 2: C2-Amination via Buchwald-Hartwig Coupling

This protocol uses n-hexylamine to yield 2-(Hexylamino)-4-fluoro-5-methoxybenzoic acid, selectively substituting the bromine atom.

Protocol2_Workflow Figure 4: Workflow for Buchwald-Hartwig Protocol setup 1. Inert Setup reaction 2. Catalytic Reaction setup->reaction Add reagents, Heat quench 3. Quenching reaction->quench Cool & Add NH₄Cl workup 4. Workup & Extraction quench->workup Acidify & Extract purify 5. Purification workup->purify Column Chromatography

Caption: Experimental workflow for the Buchwald-Hartwig protocol.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • n-Hexylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 3.0 eq)

    • Toluene, anhydrous

    • Schlenk flask or similar glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).

    • Add this compound (265 mg, 1.0 mmol) to the flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (10 mL), followed by n-hexylamine (0.16 mL, 1.2 mmol).

    • Reaction: Heat the sealed flask to 100 °C in an oil bath with stirring for 8-16 hours. Monitor by LC-MS.

    • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with water and acidify to pH ~5-6 with 1 M HCl.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Comparative Analysis & Data Summary

The choice of reaction depends entirely on the desired regioisomer. The following table summarizes the key parameters for each protocol.

FeatureProtocol 1: SNArProtocol 2: Buchwald-HartwigProtocol 3: Ullmann Condensation
Target Position C4 (replaces -F) C2 (replaces -Br) C2 (replaces -Br)
Catalyst NonePalladium (e.g., Pd₂(dba)₃/Xantphos)Copper (e.g., CuI/L-proline)
Base Weak (e.g., K₂CO₃)Strong (e.g., NaOtBu, K₃PO₄)Moderate (e.g., K₂CO₃, Cs₂CO₃)
Solvent Polar Aprotic (DMSO, DMF)Aprotic (Toluene, Dioxane)Polar Aprotic (DMF, NMP)
Temperature High (100-140 °C)Moderate (80-110 °C)High (110-160 °C)
Atmosphere Air or InertStrictly Inert Inert
Key Advantage Cost-effective, no metal catalystHigh functional group tolerance, milder conditionsGood alternative to Palladium
Key Challenge High temperatures, solvent removalCost of catalyst/ligand, air sensitivityOften requires higher temperatures

Reaction Monitoring & Product Characterization

Vigilant monitoring and thorough characterization are pillars of trustworthy and reproducible science.

  • Reaction Monitoring:

    • TLC: An indispensable tool for qualitative monitoring. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to prevent streaking of the carboxylic acid.

    • LC-MS: Provides quantitative progress data and confirms the mass of the desired product, helping to identify its formation amidst starting materials and intermediates.[13][14]

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the product. For a C4-substituted product, the characteristic C-F couplings in the ¹³C NMR spectrum will disappear. For a C2-substituted product, the proton signal ortho to the carboxylic acid will be replaced by a proton signal from the new amine substituent.[15][16]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Troubleshooting & Expert Recommendations

  • Low Yield in SNAr: Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried to maximize its surface area and reactivity. Ensure the solvent is truly anhydrous.

  • Deactivation of Buchwald-Hartwig Catalyst: The Pd(0) catalyst is sensitive to oxygen.[8] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Side Reactions: In palladium-catalyzed reactions, a competing side reaction can be hydrodehalogenation, where the bromine is replaced by a hydrogen atom.[7] This is often minimized by using the correct ligand-to-metal ratio and ensuring efficient stirring.

  • Purification Difficulties: The carboxylic acid functionality can make purification challenging. Products may stick to silica gel. Adding a small amount (0.5-1%) of acetic acid to the chromatography eluent can improve resolution. Alternatively, the carboxylic acid can be protected as an ester prior to the amination and deprotected afterward.

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4-fluoro-5-methoxybenzoic acid in Modern Synthesis

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding ortho-bromo group, an electron-withdrawing fluorine, an electron-donating methoxy group, and a coordinating carboxylic acid, presents a unique set of challenges and opportunities for synthetic chemists. The ability to selectively form carbon-carbon bonds at the bromine-bearing position via Suzuki-Miyaura cross-coupling opens a gateway to a diverse array of complex molecules, including potential pharmaceutical candidates and novel organic materials.[1] This application note provides a comprehensive guide to developing robust and efficient Suzuki coupling protocols for this valuable substrate, grounded in a deep understanding of the reaction mechanism and the interplay of various reaction parameters.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Metathesis (Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like this compound. The electronic and steric nature of the aryl halide, the boronic acid partner, the choice of catalyst, ligand, base, and solvent all exert a profound influence on the efficiency of each step.

Key Considerations for the Suzuki Coupling of this compound

The successful coupling of this substrate requires careful consideration of its unique structural features:

  • Steric Hindrance: The bromine atom is positioned ortho to a carboxylic acid group and meta to a methoxy group. This steric congestion can impede the oxidative addition step and the subsequent reductive elimination.[4][5] The choice of a bulky, electron-rich phosphine ligand is often crucial to promote these steps.[2][6]

  • Electronic Effects: The fluorine atom at the 4-position is electron-withdrawing, which can facilitate the oxidative addition step. Conversely, the methoxy group at the 5-position is electron-donating. The interplay of these electronic factors will influence the reactivity of the C-Br bond.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be deprotonated by the base. The resulting carboxylate can potentially coordinate to the palladium center, influencing the catalyst's reactivity. The choice of base is therefore critical to not only facilitate the transmetalation step but also to ensure compatibility with the carboxylic acid.[7][8]

Recommended Suzuki Coupling Protocols

Based on the considerations above, two primary protocols are presented, tailored for different classes of boronic acid coupling partners. These protocols are designed to be robust starting points for optimization.

Protocol 1: General Coupling with Arylboronic Acids

This protocol is optimized for the coupling of this compound with a range of electronically diverse arylboronic acids.

Experimental Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Work-up F->G H Purification by Chromatography or Recrystallization G->H

Figure 2: A general workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%) and a suitable ligand, for instance, SPhos (4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[9] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a biaryl carboxylic acid, can be purified by column chromatography on silica gel. Alternatively, purification can often be achieved by an acid-base extraction.[10] Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent, acidified with a strong acid (e.g., 1M HCl), and the precipitated product is extracted with an organic solvent. The organic extracts are then dried and concentrated. Recrystallization can also be an effective purification method.[11]

Rationale for Component Selection:

ComponentChoiceRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0) species.
Ligand SPhosA bulky, electron-rich biarylphosphine ligand known to be effective for sterically hindered substrates and for promoting the reductive elimination step.[6]
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. It is generally compatible with carboxylic acid functionalities.[12][13]
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings. The water is essential for the activity of the inorganic base and can accelerate the transmetalation step.[3][13]
Protocol 2: Coupling with Sterically Hindered or Electron-Deficient Boronic Acids

For more challenging coupling partners, such as ortho-substituted or electron-deficient boronic acids, more forcing conditions and a more active catalyst system may be required.

Step-by-Step Procedure:

  • Reaction Setup: Follow the same procedure as in Protocol 1, using the challenging boronic acid (1.5-2.0 equiv.) and cesium carbonate (Cs₂CO₃, 3.0 equiv.) as the base.

  • Catalyst and Ligand Addition: Use a pre-catalyst such as a PEPPSI-type catalyst (1-3 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a highly active ligand like RuPhos (2-5 mol%).[5]

  • Inert Atmosphere and Solvent Addition: As described in Protocol 1. A higher boiling point solvent such as toluene or DMF may be beneficial.[3][14]

  • Reaction: Heat the reaction to a higher temperature, typically 100-120 °C.

  • Monitoring, Work-up, and Purification: As described in Protocol 1.

Rationale for Modified Conditions:

ComponentChoiceRationale
Catalyst/Ligand PEPPSI-type or Pd₂(dba)₃/RuPhosThese are highly active catalyst systems designed for challenging couplings, including those involving sterically hindered substrates.[5] RuPhos is particularly effective for such transformations.[5]
Base Cs₂CO₃A stronger and more soluble base than K₃PO₄, which can accelerate the transmetalation of less reactive boronic acids.[13]
Solvent Toluene/DMFHigher boiling point solvents allow for higher reaction temperatures, which can be necessary to overcome the activation energy for challenging substrates.[3][14]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition or transmetalation.Increase reaction temperature, switch to a more active catalyst/ligand system (e.g., from Protocol 1 to Protocol 2), or use a stronger base.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Ensure anhydrous solvents and reagents. Use a milder base if possible.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize chromatographic conditions or employ an acid-base work-up for purification.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex biaryl structures. While the substrate's steric and electronic properties present challenges, the use of carefully selected, modern catalyst systems and optimized reaction conditions can lead to high yields of the desired products. The protocols provided in this application note serve as a robust starting point for researchers, enabling the efficient and reliable synthesis of novel compounds for a wide range of applications.

References

Application Notes & Protocols for the Esterification of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the esterification of 2-Bromo-4-fluoro-5-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. Recognizing the synthetic challenges posed by its substituted aromatic structure, this guide details and contrasts three robust methodologies: optimized Fischer-Speier Esterification, coupling agent-mediated Steglich Esterification, and the mild Mitsunobu Reaction. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, purification strategies, and critical safety considerations to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction: Synthetic Context and Challenges

This compound is a valuable substituted aromatic carboxylic acid, frequently employed as a building block in the synthesis of complex organic molecules. Its esters, particularly methyl and ethyl esters, are crucial precursors for further functionalization, often via palladium-catalyzed cross-coupling reactions at the bromine position[1]. The conversion of the carboxylic acid to an ester is a fundamental transformation that protects the acidic proton and modulates the electronic properties of the molecule for subsequent synthetic steps.

However, the structure of this acid presents distinct challenges to standard esterification procedures:

  • Steric Hindrance: The bromine atom at the ortho-position to the carboxyl group creates significant steric bulk. This can impede the approach of an alcohol nucleophile to the carbonyl carbon, potentially leading to slow reaction rates or low yields in traditional acid-catalyzed methods.[2]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, increasing the acidity of the carboxyl group. Conversely, the methoxy group is electron-donating. These competing electronic influences can affect the reactivity of the carbonyl group.

This guide provides detailed protocols for three distinct and effective methods to overcome these challenges, enabling researchers to select the optimal pathway based on available reagents, scale, and substrate sensitivity.

Method Selection: A Comparative Overview

Choosing the correct esterification method is critical for success. The following table summarizes the key characteristics of the protocols detailed in this document.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic (H₂SO₄), High Temp (Reflux)Mild, Neutral pH, Room TempMild, Neutral, 0°C to Room Temp
Key Reagents Strong Acid Catalyst, Excess AlcoholDCC or EDC, DMAP (catalyst)PPh₃, DIAD or DEAD
Primary Advantage Simple, inexpensive reagentsHigh yields for sterically hindered & acid-sensitive substratesExcellent for sensitive substrates, mild conditions
Primary Disadvantage Harsh conditions, equilibrium-limitedByproduct removal (DCU), reagent costStoichiometric phosphine oxide byproduct, reagent cost
Work-up Complexity Moderate (neutralization, extraction)Moderate to High (filtration of urea byproduct)High (chromatography often required)
Typical Yields 60-95% (highly condition-dependent)80-99%75-95%

Detailed Protocols and Methodologies

Method 1: Optimized Fischer-Speier Esterification

This classical method relies on a strong acid catalyst and an excess of alcohol to shift the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[3][4] While potentially hindered by the substrate's structure, optimization via high temperature (reflux) and a large excess of the alcohol can drive the reaction to completion.[5]

The reaction is initiated by the protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like methanol.[5][6] The resulting tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Acid R-COOH ProtonatedAcid Protonated Acid (Activated Carbonyl) Acid->ProtonatedAcid Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate Attack by Alcohol Alcohol R'-OH Proton_Shift Protonated Intermediate (after tautomerism) Tetrahedral_Intermediate->Proton_Shift Proton Transfer Protonated_Ester Protonated Ester + H₂O Proton_Shift->Protonated_Ester Elimination of H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester Deprotonation H_plus_regen H⁺

  • Reagent Setup: To a 100 mL round-bottomed flask, add this compound (e.g., 5.0 g, 19.9 mmol, 1.0 equiv).

  • Solvent/Reagent Addition: Add anhydrous methanol (50 mL, ~25 equiv). This large excess serves as both the solvent and a reactant to drive the equilibrium.[4]

  • Catalyst Addition: While swirling the flask, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL, ~0.9 mmol, 0.045 equiv) down the side of the flask.[4][7]

  • Reaction: Add a magnetic stir bar or a few boiling chips, fit the flask with a reflux condenser, and heat the mixture to a gentle reflux (~65°C) for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Rinse the reaction flask with diethyl ether or ethyl acetate (50 mL) and add this to the separatory funnel.

    • Extract the aqueous layer with the organic solvent.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with 100 mL of brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation or recrystallization if necessary.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Handle concentrated sulfuric acid with extreme care in a fume hood; it is highly corrosive and causes severe burns.[8][12]

  • Methanol and diethyl ether are flammable and toxic.[11] Perform the reaction and extractions in a well-ventilated fume hood away from open flames.[10]

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13][14] This method is particularly effective for sterically hindered acids and proceeds at room temperature, preserving sensitive functional groups.[15]

The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to a non-productive 1,3-rearrangement to a stable N-acylurea.[13][15] The role of DMAP is crucial: as a superior nucleophile, it rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is not susceptible to rearrangement and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.[15][16]

// Side reaction N_acylurea [label="N-acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea -> N_acylurea [label="1,3-rearrangement\n(suppressed by DMAP)", color="#EA4335", style=dashed]; } .enddot Caption: Catalytic cycle of the Steglich esterification.

  • Reagent Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv), tert-butyl alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).[17]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 equiv) in DCM dropwise to the cooled mixture.[14] Note: Using EDC is a common alternative that produces a water-soluble urea byproduct, simplifying purification.[18]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC. A white precipitate (DCU) will form as the reaction progresses.[13]

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 M HCl (to remove excess DMAP and any remaining base), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

  • DCC and EDC are potent allergens and skin sensitizers. Always handle them in a fume hood with appropriate gloves.[16]

  • DCM is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides an exceptionally mild pathway for esterification, operating under neutral conditions and typically at low temperatures.[19] It is an ideal choice for substrates that are sensitive to either acidic or basic conditions or when other methods fail.

The reaction begins with the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylic acid protonates this intermediate, forming an oxyphosphonium salt and a carboxylate anion. The alcohol is then activated by the oxyphosphonium salt. In the final, rate-determining step, the carboxylate anion acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[20][21]

workflow Start Starting Materials: This compound + Alcohol + Reagents Reaction Esterification Reaction (Fischer, Steglich, or Mitsunobu) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washes) Reaction->Workup Drying Drying & Solvent Removal (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography / Recrystallization) Drying->Purification Product Pure Ester Product Purification->Product

  • Reagent Setup: To a dry flask under an inert atmosphere, add a solution of this compound (1.2 equiv), the desired alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.2 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, which are notoriously difficult to separate.

  • Purification: The crude residue almost always requires purification by flash column chromatography on silica gel to separate the desired ester from the stoichiometric byproducts.

  • DEAD and DIAD are potentially explosive and should be handled with care.

  • Triphenylphosphine and its oxide can be irritating. Operations should be conducted in a fume hood.

References

Application Notes & Protocols: The Strategic Role of 2-Bromo-4-fluoro-5-methoxybenzoic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-fluoro-5-methoxybenzoic acid as a pivotal starting material in the synthesis of complex heterocyclic scaffolds. This document moves beyond a simple recitation of procedures to offer a detailed analysis of the molecule's inherent reactivity and the strategic considerations underpinning its use in constructing high-value heterocyclic systems, particularly quinazolinones and benzofurans. By elucidating the causality behind experimental choices and providing validated, step-by-step protocols, this guide is designed to empower researchers, medicinal chemists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.

Introduction: A Multifaceted Building Block

This compound is a polysubstituted aromatic carboxylic acid endowed with a unique combination of functional groups that render it an exceptionally valuable precursor in synthetic organic chemistry. The strategic placement of the bromo, fluoro, methoxy, and carboxylic acid moieties allows for a diverse range of selective chemical transformations.

  • The Carboxylic Acid: Serves as a handle for amide bond formation, esterification, or can participate directly in cyclization reactions.

  • The Bromine Atom: A key functionality for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.

  • The Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the benzene ring, influencing reaction rates and regioselectivity. They also play a crucial role in shaping the pharmacokinetic and pharmacodynamic profiles of the final target molecules, a critical aspect in drug discovery.

The interplay of these groups allows for sequential and orthogonal synthetic strategies, making it a preferred starting point for building molecular complexity. This guide will focus on its application in the synthesis of two medicinally significant heterocyclic cores: quinazolinones and benzofurans.

Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of N-heterocycles with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects[1][2][3]. The most common route to the 4(3H)-quinazolinone core involves the cyclization of an N-acylated anthranilic acid derivative[1]. This compound serves as a substituted anthranilic acid precursor, with the amino group being introduced in a subsequent step or the core being built through alternative cyclization strategies. A primary pathway involves the initial conversion of the benzoic acid to an amide, followed by cyclization.

Mechanistic Rationale: The Niementowski Reaction and Analogous Cyclizations

The classical approach involves the reaction of an anthranilic acid with an amide or formamide, often at high temperatures, in what is known as the Niementowski reaction[4]. A more controlled and versatile laboratory method involves a two-step process:

  • Amide Formation: The carboxylic acid is first activated (e.g., as an acid chloride or with coupling agents) and reacted with an amine to form an N-substituted-2-bromobenzamide.

  • Intramolecular Cyclization: The resulting amide undergoes cyclization. This can be achieved through various methods, such as palladium-catalyzed C-N coupling or by reacting with a source of carbon and nitrogen (e.g., formamide) to close the heterocyclic ring[5].

The fluorine and methoxy groups remain as key substituents on the final quinazolinone scaffold, while the bromine atom can be retained for further diversification or can be involved in the cyclization itself.

Experimental Workflow: Quinazolinone Synthesis

The following diagram outlines a generalized workflow for the synthesis of a quinazolinone derivative starting from this compound.

G A 2-Bromo-4-fluoro-5- methoxybenzoic acid B Activation of Carboxylic Acid (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C Amide Formation (Reaction with R-NH₂) B->C Step 2 D N-Acyl Intermediate C->D E Cyclization & Dehydration (e.g., Acetic Anhydride, Reflux) D->E Step 3 F Substituted Quinazolinone Product E->F

Caption: Workflow for Quinazolinone Synthesis.

Protocol: Synthesis of a 7-Bromo-5-fluoro-6-methoxy-2-substituted-4(3H)-quinazolinone

This protocol describes a representative synthesis adapted from established methodologies for quinazolinone formation[1][6].

Step 1: Synthesis of N-Acetyl-2-bromo-4-fluoro-5-methoxybenzoic Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in pyridine (5-10 volumes), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3. The N-acetyl intermediate will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Acetic anhydride serves as the acylating agent. The acidic work-up is necessary to protonate the carboxylate and precipitate the product.

Step 2: Cyclization to form the Benzoxazinone Intermediate

  • Reaction Setup: Reflux the N-acetyl intermediate from Step 1 in an excess of acetic anhydride (10-15 volumes) for 2-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The benzoxazinone product will often crystallize directly from the solution. If not, the excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with cold diethyl ether or hexane, and dried.

Causality: Heating in acetic anhydride provides the energy for the intramolecular cyclization and dehydration to form the more reactive benzoxazinone ring system.

Step 3: Conversion to the Quinazolinone

  • Reaction Setup: Dissolve the benzoxazinone intermediate (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid. Add the desired amine (R-NH₂, 1.1 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Isolation: Upon cooling, the quinazolinone product will typically precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure substituted quinazolinone.

Synthesis of Substituted Benzofurans

Benzofurans are another class of heterocycles with significant pharmacological properties[7]. The synthesis of benzofurans often relies on palladium-catalyzed reactions to construct the heterocyclic ring[8][9]. This compound can be a precursor to the necessary substituted phenol, or the carboxylic acid group can be strategically employed in the cyclization process. A common and powerful method is the tandem Sonogashira coupling and 5-endo-dig cyclization[8].

Mechanistic Rationale: Palladium-Catalyzed Coupling and Cyclization

This strategy involves two key palladium-catalyzed steps:

  • Sonogashira Coupling: The aryl bromide (this compound) is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This forms a C(sp²)-C(sp) bond.

  • Intramolecular Cyclization: The resulting 2-alkynyl intermediate undergoes an intramolecular attack by a nucleophile (in this case, the oxygen from the carboxylic acid or a hydroxyl group) onto the alkyne. This cyclization, often catalyzed by the same palladium system or promoted by acid/base, forms the furan ring[10][11].

The carboxylic acid group is a key participant, acting as the internal nucleophile for the ring-closing step.

Catalytic Cycle: Benzofuran Synthesis

The following diagram illustrates a simplified catalytic cycle for the key steps in a palladium-catalyzed benzofuran synthesis.

G Pd0 Pd(0)L₂ A Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ A->PdII_Aryl C Reductive Elimination PdII_Aryl->C B Alkyne Coordination B->PdII_Aryl C->Pd0 Coupled Ar-C≡C-R (Coupled Intermediate) C->Coupled D Intramolecular Cyclization (5-endo-dig) Benzofuran Benzofuran Product D->Benzofuran ArBr Ar-Br (Starting Material) ArBr->A Alkyne R-C≡C-H + Base, Cu(I) Alkyne->B Coupled->D

Caption: Key steps in Pd-catalyzed Benzofuran synthesis.

Protocol: Palladium-Catalyzed Synthesis of a 3-Substituted-5-fluoro-6-methoxybenzofuran-7-carboxylic Acid

This protocol is a conceptual adaptation based on well-established Pd/Cu-catalyzed coupling-cyclization reactions[9].

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Addition of Reagents: Add a suitable solvent such as DMF or 1,4-dioxane, followed by a base, typically a tertiary amine like triethylamine (NEt₃, 3.0 eq). Finally, add the terminal alkyne (R-C≡CH, 1.2 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. CuI acts as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The base neutralizes the HBr formed during the catalytic cycle and deprotonates the terminal alkyne.

Summary of Protocols & Conditions

Protocol Target Heterocycle Key Reagents Catalyst/Promoter Typical Conditions Reference
Protocol 2.3QuinazolinoneAcetic anhydride, R-NH₂Pyridine, HeatReflux, 4-12 h[1][6]
Protocol 3.3BenzofuranTerminal alkyne, NEt₃Pd(PPh₃)₄, CuI80-100 °C, 12-24 h[8][9]

Conclusion

This compound is a testament to the power of strategic functionalization in modern synthetic chemistry. Its pre-installed handles for cyclization and cross-coupling reactions provide a reliable and versatile platform for the efficient construction of medicinally relevant heterocyclic cores. The protocols and mechanistic insights provided herein demonstrate its utility in synthesizing both quinazolinones and benzofurans, highlighting the causality behind the selection of reagents and reaction conditions. For researchers in drug discovery and development, a thorough understanding of this building block's potential opens a direct and adaptable route to novel chemical entities with promising biological activity.

References

Application Notes and Protocols for the Development of Novel Compounds from 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the utilization of 2-Bromo-4-fluoro-5-methoxybenzoic acid as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromo, fluoro, and methoxy functionalities on the benzoic acid core makes this molecule an exceptionally valuable scaffold for generating diverse chemical entities. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations, providing detailed, field-proven protocols. The underlying chemical principles and the rationale for experimental choices are elucidated to empower researchers in their drug discovery endeavors. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a trifunctionalized aromatic carboxylic acid that serves as a high-potential building block in the design of novel bioactive molecules. Its utility is rooted in the distinct reactivity of its functional groups:

  • The Bromine Atom: This halogen provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive exploration of the chemical space.[1][2]

  • The Carboxylic Acid Group: This functional group is readily converted into amides, esters, and other derivatives. Amide bond formation is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.[3][4]

  • The Fluoro and Methoxy Groups: These substituents significantly influence the physicochemical properties of the molecule and its derivatives. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The methoxy group can act as a hydrogen bond acceptor and its position can direct further chemical transformations.

The strategic combination of these functionalities makes this compound a privileged scaffold for the synthesis of targeted therapies, including but not limited to kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[5][6][7][8]

Core Synthetic Strategies and Applications

The development of novel compounds from this compound can be systematically approached through a series of well-established synthetic transformations. This section will detail the rationale and provide step-by-step protocols for key reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many kinase inhibitors.[9][10] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For an electron-rich aryl bromide like our starting material, a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) complex like Pd(PPh₃)₄ is often effective. The use of a suitable phosphine ligand is crucial to facilitate the catalytic cycle. A weak inorganic base like potassium carbonate is typically employed to activate the boronic acid without promoting unwanted side reactions. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.1 M with respect to the starting benzoic acid).

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-fluoro-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid85-95
24-Methylphenylboronic acid4-fluoro-5-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid80-90
33-Pyridinylboronic acid4-fluoro-5-methoxy-3'-(pyridin-3-yl)benzoic acid70-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is instrumental in synthesizing aryl amines, a common motif in a wide range of pharmaceuticals. The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[15][16]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often required to promote the reductive elimination step of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[15][17]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

Buchwald_Hartwig_Workflow reagents 1. Add Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Tube addition 2. Add Toluene, Starting Material, and Morpholine reagents->addition reaction 3. Heat at 100°C (12-24h) addition->reaction workup 4. Quench with NH₄Cl and Extract reaction->workup purification 5. Column Chromatography workup->purification product Purified Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Amide Bond Formation

The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation in drug discovery. Carbodiimide-mediated couplings are a common and efficient method for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) are frequently used to activate the carboxylic acid for nucleophilic attack by an amine.[4]

Causality Behind Experimental Choices: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the reaction rate by forming a more reactive HOBt ester intermediate. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous DCM.

  • Add HOBt (1.2 equiv.) and benzylamine (1.1 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv.) followed by the portion-wise addition of EDC·HCl (1.5 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualization of Amide Coupling Mechanism

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC HOBt Ester HOBt Ester O-Acylisourea->HOBt Ester + HOBt HOBt HOBt Amide Amide HOBt Ester->Amide + Amine Amine Amine

Caption: Key intermediates in the EDC/HOBt mediated amide coupling reaction.

Application in Target-Oriented Synthesis

The derivatized compounds from this compound can be screened for a variety of biological activities. The following provides a conceptual framework for their application in two major areas of drug discovery.

Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted benzamide core.[5][6] The synthetic protocols described above can be employed to generate a library of analogs for screening against a panel of kinases. For example, the biaryl amides derived from Suzuki coupling followed by amide bond formation can be designed to mimic the hinge-binding motifs of known kinase inhibitors.

GPCR Modulators

G protein-coupled receptors are a large family of transmembrane proteins that are major drug targets.[18][19] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy.[8][20] The diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for the discovery of novel GPCR modulators.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds in drug discovery. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and robust amide bond formation protocols, allows for the generation of diverse chemical libraries with high potential for biological activity. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to accelerate their drug discovery programs.

References

Application Notes & Protocols: Strategic Amide Coupling of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 2-Bromo-4-fluoro-5-methoxybenzoic acid. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring both reproducibility and the flexibility to adapt these methods to various amine substrates.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the strategic activation of the carboxylic acid is paramount for efficient amide synthesis.

This compound is a valuable synthetic intermediate. Its substituted phenyl ring provides a scaffold with specific electronic and steric properties. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro and methoxy groups modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions. However, the electron-withdrawing nature of the halogen substituents can influence the reactivity of the carboxylic acid, necessitating robust and carefully selected coupling methodologies.

This document details two field-proven protocols for the amidation of this key building block: a classic carbodiimide-mediated approach using EDC and HOBt, and a high-efficiency method employing the uronium salt HATU.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method represents a reliable and cost-effective strategy for a wide range of amine substrates. The combination of a water-soluble carbodiimide (EDC) with an activating agent (HOBt) is a cornerstone of modern amide synthesis.

Causality and Mechanism

The reaction proceeds via a two-step, one-pot mechanism.

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.

  • Trapping & Coupling: To mitigate this, 1-hydroxybenzotriazole (HOBt) is added as a crucial additive. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[5] This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to the desired amide product. The byproducts, a water-soluble urea derivative from EDC and regenerated HOBt, are easily removed during aqueous workup.[6]

Graphical Workflow: EDC/HOBt Pathway

G cluster_activation Activation Phase (One-Pot) cluster_coupling Coupling & Purification Acid 2-Bromo-4-fluoro- 5-methoxybenzoic acid ActiveEster HOBt Active Ester Intermediate Acid->ActiveEster EDC, HOBt, Base Solvent (DMF/DCM) Amine Amine Substrate Product Crude Amide Product Amine->Product Nucleophilic Attack EDC EDC.HCl HOBt HOBt Base DIPEA / Et3N ActiveEster->Product Workup Aqueous Workup (Washings) Product->Workup Purification Column Chromatography Workup->Purification Final Purified Amide Purification->Final

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M solution).

  • Add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.5-3.0 eq).[7] The base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated from EDC.HCl.

  • Stir the solution at room temperature for 10 minutes.

  • Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon EDC addition.

  • Add EDC.HCl (1.2 eq) portion-wise over 5 minutes.[6]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes the urea byproduct, excess base, and unreacted HOBt.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

ParameterRecommended ValueRationale
Amine Stoichiometry 1.0 - 1.2 eqA slight excess can drive the reaction to completion.
EDC.HCl Stoichiometry 1.2 eqEnsures full activation of the carboxylic acid.
HOBt Stoichiometry 1.2 eqSuppresses side reactions and minimizes racemization.
Base (DIPEA) 2.5 - 3.0 eqNeutralizes acids and facilitates carboxylate formation.
Solvent DMF, DCMPolar aprotic solvents that solubilize reactants well.
Temperature 0 °C to RTInitial cooling prevents byproduct formation.
Time 12 - 24 hTypical duration for complete conversion.

Protocol 2: HATU-Mediated Amide Coupling

For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more powerful activating agent is required. HATU is a uronium-based reagent known for its high efficiency, fast reaction times, and reduced risk of epimerization.[8][9]

Causality and Mechanism

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) operates through a distinct and highly efficient mechanism.

  • In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to its carboxylate form.[10][11]

  • The carboxylate anion attacks HATU to form a highly reactive OAt-active ester, liberating tetramethylurea.[8]

  • The key to HATU's efficacy lies in the 7-azabenzotriazole (OAt) moiety. The pyridine nitrogen atom is thought to participate in the subsequent nucleophilic attack by the amine, stabilizing the transition state through a hydrogen-bonded cyclic intermediate, which dramatically accelerates the rate of amide formation.[8]

Graphical Workflow: HATU Activation Cycle

HATU_Mechanism Carboxylate R-COO⁻ (from Acid + Base) ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine Attacks Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ Amine->Amide Amide->Byproducts releases

Caption: Simplified mechanism of amide formation using HATU.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete formation of the carboxylate salt.

  • Add HATU (1.1-1.2 eq) to the solution. The mixture may change color. Stir at room temperature for a 15-minute pre-activation period.[12]

  • Add the amine (1.0-1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC/HOBt reactions.

  • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x). The water wash is critical for removing the highly polar DMF solvent and the tetramethylurea byproduct.

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Amine Stoichiometry 1.0 - 1.1 eqHigh efficiency of HATU often requires less excess amine.
HATU Stoichiometry 1.1 - 1.2 eqA slight excess ensures rapid and complete activation.
Base (DIPEA) 3.0 eqA stronger, non-nucleophilic base is required for HATU.
Solvent DMFThe preferred solvent for HATU couplings.[8]
Temperature RTReactions are typically fast and efficient at room temp.
Time 1 - 4 hSignificantly faster than carbodiimide methods.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient activation. 2. Poorly nucleophilic amine. 3. Presence of moisture. 4. Steric hindrance.1. Increase equivalents of coupling reagent and base. 2. Switch from EDC/HOBt to a more potent reagent like HATU. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Increase reaction temperature slightly (e.g., to 40°C) and extend reaction time.
Incomplete Reaction 1. Reaction time too short. 2. Insufficient reagent stoichiometry. 3. Reagents have degraded.1. Allow the reaction to run longer (monitor by TLC/LC-MS). 2. Add an additional portion (0.2-0.3 eq) of coupling reagent and base. 3. Use fresh, high-purity coupling reagents and anhydrous solvents.
Side Product Formation 1. (EDC) Formation of N-acylurea. 2. (General) Dimerization of the carboxylic acid. 3. Reaction with other functional groups.1. Ensure HOBt is used with EDC; add amine shortly after activation. 2. Add the amine before the coupling reagent or ensure efficient stirring. 3. Protect competing nucleophilic groups (e.g., -OH, -SH) on the amine substrate.

References

Application Notes and Protocols for 2-Bromo-4-fluoro-5-methoxybenzoic Acid Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

2-Bromo-4-fluoro-5-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid poised for significant applications in materials science. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a powerful toolkit for designing next-generation polymers and functional organic materials. The strategic placement of these groups on the benzoic acid core allows for precise tuning of key material properties, including thermal stability, liquid crystallinity, solubility, and electronic characteristics.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound derivatives. We will delve into the scientific rationale for their use, present detailed, field-proven protocols for their incorporation into high-performance polymers, and offer insights into the structure-property relationships that govern their performance.

Core Concepts: The Role of Substituents in Material Design

The efficacy of this compound as a material precursor stems from the synergistic effects of its substituents. Understanding their individual and collective contributions is crucial for designing materials with tailored functionalities.

  • Carboxylic Acid Group (-COOH): This primary functional group serves as the key reaction site for polymerization, typically through polycondensation reactions to form polyesters or polyamides. Its reactivity is modulated by the other substituents on the aromatic ring.

  • Bromine Atom (-Br): The bromine atom is a versatile functional handle. It can be used as a site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity and create conjugated systems. In the context of polymers, it enhances flame retardancy and can increase the refractive index of the resulting material.

  • Fluorine Atom (-F): The high electronegativity of fluorine imparts several desirable properties. It can enhance thermal and oxidative stability, lower the dielectric constant, and improve the solubility of the polymer in organic solvents. Furthermore, its presence can influence the electronic properties of the material, which is particularly relevant for applications in organic electronics.

  • Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the carboxylic acid and modify the electronic nature of the aromatic ring. It can also impact the polymer's morphology, potentially disrupting chain packing to enhance solubility or lower the melting point. Studies on other benzoic acid derivatives have shown that methoxylation can contribute to antioxidant properties within a polymer matrix[1].

These substituents collectively create a monomer that can be used to build rigid, thermally stable polymer backbones, making it an excellent candidate for high-performance materials such as liquid crystal polymers.

Application Area 1: High-Performance Liquid Crystal Polyesters

Liquid Crystal Polymers (LCPs) are a class of materials known for their exceptional mechanical strength, high-temperature performance, and chemical resistance[2]. They are widely used in electronics, automotive, and aerospace applications. The rigid, rod-like structure of aromatic polyesters derived from substituted hydroxybenzoic acids is a key factor in their ability to form ordered liquid crystalline phases in the melt.

Rationale for Use

The structure of this compound makes it an ideal, albeit currently underexplored, candidate as a co-monomer in the synthesis of LCPs. Patents for LCPs frequently cite the use of halogen-substituted aromatic hydroxycarboxylic acids to achieve desired properties[2]. The inclusion of this monomer can be expected to:

  • Enhance Thermal Stability: The aromatic backbone and the fluorine substituent contribute to a high decomposition temperature.

  • Induce Liquid Crystallinity: The rigid nature of the substituted benzene ring promotes the formation of ordered mesophases.

  • Improve Flame Retardancy: The presence of bromine is a well-established strategy for imparting flame-retardant properties to polymers.

  • Modify Solubility and Processability: The fluorine and methoxy groups can improve solubility in specific solvents, aiding in characterization and processing.

Experimental Protocol: Synthesis of a Thermotropic Copolyester

This protocol describes a representative melt polycondensation procedure for synthesizing a random copolyester using this compound, 4-hydroxybenzoic acid, and 6-hydroxy-2-naphthoic acid. This method is adapted from established procedures for LCP synthesis[2][3].

Materials:

  • This compound (BFMBA)

  • 4-Hydroxybenzoic acid (HBA)

  • 6-Hydroxy-2-naphthoic acid (HNA)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Potassium Acetate (CH₃COOK) as a catalyst

  • High-purity Nitrogen or Argon gas

  • High-boiling point solvent for purification (e.g., N-methyl-2-pyrrolidone, NMP)

  • Methanol

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation head connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Standard laboratory glassware.

Procedure:

  • Acetylation of Monomers:

    • In the three-necked flask, combine this compound (e.g., 0.1 mol), 4-hydroxybenzoic acid (e.g., 0.45 mol), and 6-hydroxy-2-naphthoic acid (e.g., 0.45 mol).

    • Add a 5-10% molar excess of acetic anhydride.

    • Add a catalytic amount of potassium acetate (approx. 50-100 ppm).

    • Under a gentle stream of nitrogen, heat the mixture to 140-150 °C and reflux for 2-3 hours with stirring. This step converts the hydroxyl and carboxyl groups to their more reactive acetylated and anhydride forms, respectively, with the liberation of acetic acid.

  • Polycondensation - Stage 1 (Low Temperature):

    • After the initial reflux, slowly raise the temperature to 250-280 °C over 2-3 hours.

    • Acetic acid, the byproduct of the condensation reaction, will begin to distill off. Monitor the rate of distillation. The reaction mixture will become progressively more viscous.

  • Polycondensation - Stage 2 (High Temperature & Vacuum):

    • Once the distillation of acetic acid has slowed significantly, gradually apply a vacuum (reducing the pressure to <1 mmHg).

    • Simultaneously, increase the temperature to 300-340 °C. The exact temperature will depend on the desired molecular weight and the stability of the polymer.

    • Continue the reaction under high vacuum and high temperature for 1-2 hours. The increase in torque on the mechanical stirrer is an indicator of increasing molecular weight.

    • Causality Note: The application of a vacuum is critical to remove the remaining acetic acid, which drives the equilibrium of the polycondensation reaction towards the formation of a high molecular weight polymer, in accordance with Le Châtelier's principle.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid, often colored plug. Carefully remove the polymer from the flask.

    • Grind the polymer into a fine powder.

    • Purify the powder by washing it with a suitable solvent (e.g., acetone or methanol) to remove any unreacted monomers or low molecular weight oligomers.

    • Dry the purified polymer powder in a vacuum oven at 100-120 °C for 24 hours.

Data Presentation: Expected Polymer Properties
PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) > 150 °CRigid aromatic backbone.
Melting Temp. (Tm) 280 - 350 °CDependent on co-monomer ratio; indicative of liquid crystalline nature.
Decomposition Temp. (Td) > 450 °C (in N₂)High stability from aromatic rings and C-F bonds.
Solubility Soluble in fluorinated phenolsTypical for wholly aromatic polyesters.
Mesophase Nematic or SmecticExpected due to the rigid, rod-like monomer units.
Flame Retardancy V-0 rating (UL 94)Contribution from the bromine content.

Visualization: LCP Synthesis Workflow

LCP_Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Polycondensation cluster_2 Step 3: Isolation Monomers BFMBA + HBA + HNA + Acetic Anhydride Acetylation Reflux at 150°C Monomers->Acetylation Catalyst K-Acetate Catalyst->Acetylation Poly_LowT Heat to 280°C (Distill Acetic Acid) Acetylation->Poly_LowT 2-3 hrs Poly_HighT Heat to 340°C + High Vacuum Poly_LowT->Poly_HighT 2-3 hrs Cool Cool under N2 Poly_HighT->Cool 1-2 hrs Grind Grind Polymer Cool->Grind Wash Solvent Wash (Methanol) Grind->Wash Dry Vacuum Dry Wash->Dry Final_Polymer Purified LCP Powder Dry->Final_Polymer

Caption: Workflow for the synthesis of a Liquid Crystal Polyester via melt polycondensation.

Application Area 2: Functional Organic Materials for Electronics

The unique electronic properties endowed by the fluoro and methoxy substituents make this compound derivatives interesting candidates for use in organic electronics. While not a primary semiconductor itself, it can be incorporated into polymer systems to fine-tune their properties for applications like Organic Field-Effect Transistors (OFETs) or as dielectric layers.

Rationale for Use

Benzoic acid-based molecules have been used as additives to control the crystal growth and orientation of organic semiconductors, which is critical for achieving high charge carrier mobility[4][5]. As a co-monomer, the BFMBA unit could:

  • Modify Dielectric Properties: The polar nature of the C-F bond can influence the dielectric constant of a polymer, a key parameter for insulator layers in transistors and capacitors.

  • Control Morphology: The substituents can disrupt or enhance polymer chain packing, affecting thin-film morphology and, consequently, electronic performance.

  • Enhance Stability: The inherent chemical stability of the fluoro-substituted ring can protect the polymer from environmental degradation.

Conceptual Protocol: Synthesis of a Modified Polystyrene Dielectric

This protocol outlines a method for grafting the BFMBA derivative onto a polystyrene backbone to create a functional polymer potentially suitable as a gate dielectric material.

Part A: Synthesis of the Vinyl-Functionalized Monomer

  • Esterification: React this compound with a suitable hydroxy-functionalized vinyl monomer (e.g., 2-hydroxyethyl methacrylate, HEMA) via a standard Fischer esterification or by converting the acid to an acid chloride followed by reaction with HEMA. This creates a vinyl monomer bearing the functional benzoic acid moiety.

  • Purification: Purify the resulting monomer by column chromatography to remove unreacted starting materials.

Part B: Radical Polymerization

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized vinyl monomer (e.g., 0.05 mol), styrene (e.g., 0.95 mol), and a radical initiator such as AIBN in an appropriate solvent like toluene.

  • Polymerization: De-gas the solution via several freeze-pump-thaw cycles. Heat the reaction mixture to 60-80 °C under an inert atmosphere for 12-24 hours.

  • Isolation: Precipitate the resulting polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.

  • Purification: Filter the polymer, re-dissolve it in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process 2-3 times to ensure the removal of any residual monomer.

  • Drying: Dry the final functionalized polystyrene in a vacuum oven.

Visualization: Structure-Property Relationship

Structure_Property Monomer This compound -COOH -Br -F -OCH3 Polymer Polymer Backbone Thermal Stability Dielectric Constant Solubility Flame Retardancy Monomer:f->Polymer:p1 (Aromatic Ring) Monomer:f->Polymer:p2 (Polarity) Monomer:f->Polymer:p3 Monomer:ome->Polymer:p3 Monomer:br->Polymer:p4 Application Material Performance High-Temp Durability Electronic Insulation Processability Safety Polymer:p1->Application:a1 Polymer:p2->Application:a2 Polymer:p3->Application:a3 Polymer:p4->Application:a4

Caption: Influence of monomer substituents on final polymer properties and applications.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the materials science community. Its dense functionalization provides a platform for creating polymers with a combination of properties that are difficult to achieve with simpler monomers. While direct, published applications are yet to be widely reported, the foundational principles of polymer chemistry and materials science strongly support its potential in the development of high-performance materials.

Future research should focus on the systematic synthesis and characterization of homopolymers and copolymers derived from this monomer. Investigating the precise impact of its substitution pattern on liquid crystalline behavior, thermal properties, and electronic characteristics will undoubtedly unlock new avenues for innovation in advanced electronics, aerospace materials, and specialty coatings.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Bromo-4-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they arise?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common synthesis involves the bromination of a substituted methoxybenzoic acid precursor.[1][2]

Common Impurities and Their Origins:

ImpurityPotential OriginImpact on Purification
Unreacted Starting Material Incomplete bromination reaction.Can often be separated by exploiting differences in polarity or solubility.
Isomeric Byproducts Bromination at other positions on the aromatic ring.[3]These can be challenging to separate due to similar physicochemical properties to the desired product.
Di-brominated Products Over-bromination of the starting material or product.[3]Typically less polar than the mono-brominated product, aiding in separation by chromatography.
Residual Solvents and Reagents Carryover from the reaction workup (e.g., acetic acid, chloroform, dichloromethane).[1]Usually volatile and can be removed under vacuum, but may require aqueous washes.
Inorganic Salts Byproducts from reagents or quenching steps (e.g., sodium sulfite).[1]Generally removed by aqueous extraction or filtration.
Q2: My primary purification by recrystallization is giving low yield. What can I do to optimize this?

A2: Recrystallization is a powerful technique for purifying solid compounds, relying on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures.[4] For this compound, solvents like isopropanol, ethanol, and methanol have been reported to be effective.[1]

Troubleshooting Low Recrystallization Yield:

  • Solvent Selection is Critical: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. If the yield is low, it's possible the compound is too soluble in the chosen solvent even at cold temperatures.

    • Actionable Advice: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point is to use a solvent system where the crude material dissolves at the solvent's boiling point and precipitates upon cooling. A patent for a similar compound suggests that heating to 50-70°C to dissolve and then cooling to 5-15°C for crystallization can be effective.[5]

  • Insufficient Supersaturation: For crystallization to occur, the solution must be supersaturated. This is typically achieved by cooling the hot, saturated solution.

    • Actionable Advice:

      • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will reduce the yield.

      • After dissolving, allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation. Rapid cooling can sometimes trap impurities.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Premature Crystallization: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice.

    • Actionable Advice: Use a hot filtration step to remove any insoluble impurities before allowing the solution to cool. Ensure your filtration apparatus is pre-heated to prevent premature crystallization in the funnel.

Q3: I am struggling to separate an isomeric impurity from my desired product. Which purification technique is most suitable?

A3: Separating isomers is a common challenge in organic synthesis. Due to their similar physical properties, simple recrystallization or extraction may not be sufficient. In such cases, column chromatography is the method of choice.[3][6][7]

Workflow for Isomer Separation by Column Chromatography:

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TLC 1. TLC Analysis: Develop a solvent system that gives good separation (ΔRf > 0.2) between the desired product and the isomer. Slurry 2. Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column. Loading 3. Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elution 4. Elution: Run the mobile phase through the column, collecting fractions. Fraction_TLC 5. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine 6. Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for separating isomers using column chromatography.

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for separating polar compounds like benzoic acid derivatives.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For acidic compounds like benzoic acids, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape and separation.

Q4: Can I use acid-base extraction to purify my crude this compound? What are the potential pitfalls?

A4: Yes, acid-base extraction is a highly effective and commonly used technique for purifying acidic compounds like benzoic acid derivatives from neutral or basic impurities.[8][9][10] The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with an aqueous base.[11]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[8][12] It is often preferable to use a weak base to avoid potential side reactions with other functional groups.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Isolation of Impurities: Drain the organic layer to isolate any neutral impurities.

  • Regeneration and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as 6M HCl, until the pH is acidic (pH ~2-3).[9][11] The pure this compound will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Acid_Base_Extraction Crude Crude Product in Organic Solvent Add_Base Add aq. NaHCO₃ & Shake Crude->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Neutral Impurities) Separate->Organic_Layer Discard or process separately Aqueous_Layer Aqueous Layer (Sodium Salt of Product) Separate->Aqueous_Layer Add_Acid Acidify with HCl Aqueous_Layer->Add_Acid Precipitate Pure Product (Precipitate) Add_Acid->Precipitate Filter Filter & Dry Precipitate->Filter Pure_Product Pure Solid Product Filter->Pure_Product

Caption: Decision tree for acid-base extraction purification.

Potential Pitfalls and Troubleshooting:

IssueCauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Precipitation in Separatory Funnel The sodium salt of the benzoic acid is not sufficiently soluble in the aqueous layer.Add more water to the separatory funnel to dissolve the precipitate.
Low Recovery Incomplete extraction into the aqueous layer or incomplete precipitation upon acidification.Perform multiple extractions with smaller volumes of the basic solution. Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus paper or a pH meter.
Gas Evolution (CO₂) Pressure Buildup Reaction of the acidic compound with sodium bicarbonate.[8]Vent the separatory funnel frequently by inverting it and opening the stopcock.
Q5: How can I confirm the purity of my final product?

A5: Assessing the purity of your final product is crucial. A combination of techniques should be used for a comprehensive evaluation.

Recommended Purity Analysis Methods:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot. Run a TLC with the crude material and the purified product side-by-side for comparison.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase HPLC method is suitable for analyzing this compound.[13][14] A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13][14]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The literature melting point for 2-Bromo-5-methoxybenzoic acid (a structurally similar compound) is reported to be in the range of 157-159 °C.[15] Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and can also reveal the presence of impurities.

    • ¹H NMR: Will confirm the structure and can be used for quantitative analysis if an internal standard is used.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic acid (CAS No. 180575-53-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this synthesis, focusing on improving yield, ensuring high purity, and troubleshooting common experimental hurdles. As a key building block in the development of novel therapeutics, mastering its synthesis is crucial. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure reproducible success in your laboratory.

Section 1: Foundational Strategy - The Synthetic Pathway

The most direct and logical route to synthesizing this compound is through the electrophilic aromatic substitution (bromination) of a suitable precursor.

Rationale for Starting Material Selection

The recommended starting material is 4-fluoro-5-methoxybenzoic acid . The rationale is grounded in the directing effects of the substituents on the benzene ring during electrophilic bromination:

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group. It strongly encourages substitution at the C2 (para) and C6 (ortho) positions.

  • Fluoro Group (-F): A deactivating, but ortho, para-directing group.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The methoxy group's strong activating effect is the dominant influence, making the C2 position (para to the methoxy group) the most electronically favorable site for bromination. This inherent regioselectivity is the cornerstone of achieving a high yield of the desired isomer.

Proposed Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine, often activated by a solvent like acetic acid, is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product.

G cluster_main Proposed Synthesis of this compound SM 4-fluoro-5-methoxybenzoic acid Product This compound SM->Product Reagents Bromine (Br₂) Acetic Acid (Solvent) Reagents->SM

Caption: Proposed synthetic route via electrophilic bromination.

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to these steps is critical for success.

Reagent and Materials Table
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationQuantityMolar Equiv.
4-fluoro-5-methoxybenzoic acid56342-99-9170.13N/A10.0 g1.0
Glacial Acetic Acid64-19-760.05N/A100 mLSolvent
Bromine (Br₂)7726-95-6159.81N/A3.2 mL (9.98 g)1.05
Deionized Water7732-18-518.02N/A~500 mLWash
10% Sodium Thiosulfate (aq)7772-98-7158.1110% w/vAs neededQuench
Hexanes110-54-386.18N/A~100 mLWash

Step-by-Step Methodology

G start Start dissolve 1. Dissolve 10.0 g of starting material in 100 mL of glacial acetic acid in a 250 mL round-bottom flask. start->dissolve cool 2. Cool the mixture to 0-5 °C using an ice bath. dissolve->cool add_br2 3. Slowly add 3.2 mL of Bromine (Br₂) dropwise over 30 minutes. Maintain temperature below 10 °C. cool->add_br2 react 4. Stir at room temperature for 2-4 hours. Monitor reaction progress via TLC. add_br2->react quench 5. Pour the reaction mixture into 300 mL of ice-cold deionized water. react->quench precipitate 6. Stir until a precipitate forms. Collect the solid by vacuum filtration. quench->precipitate wash 7. Wash the solid with cold water, then a small amount of cold hexanes. precipitate->wash dry 8. Dry the product under vacuum at 50 °C to a constant weight. wash->dry end End: Obtain Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions: This experiment must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive and toxic; always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a sodium thiosulfate solution ready to neutralize any spills.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I isolated no product.

  • Potential Cause A: Reagent Quality. The brominating agent, Br₂, can degrade over time. Similarly, the starting material may not be pure.

    • Solution: Use a newly opened bottle of bromine or purify it before use. Verify the purity of your 4-fluoro-5-methoxybenzoic acid via ¹H NMR or melting point analysis.

  • Potential Cause B: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time or low temperature.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended time, allow the reaction to stir for an additional 1-2 hours at room temperature. Gentle warming to 40-50°C can also be considered, but this may increase byproduct formation.

  • Potential Cause C: Product Loss During Workup. The product may have some solubility in the aqueous filtrate, especially if the volume is excessive.

    • Solution: Ensure the water used for precipitation is ice-cold to minimize solubility. Avoid using an excessive volume of water for the initial precipitation step.

Q2: My final product is a mixture of isomers, not the pure 2-Bromo compound.

  • Potential Cause A: High Reaction Temperature. Electrophilic bromination is sensitive to temperature. Higher temperatures can overcome the activation energy barrier for substitution at less favorable positions (like C6), leading to a mixture of regioisomers.

    • Solution: Strictly control the temperature during the bromine addition, keeping it between 0-5 °C. Running the entire reaction at a lower temperature (e.g., 5-10 °C) for a longer duration can significantly improve regioselectivity.

  • Potential Cause B: Brominating Agent. While Br₂ is effective, other brominating agents can offer different selectivity profiles.

    • Solution: Consider using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1]. This can sometimes provide higher selectivity for the desired isomer, though reaction conditions will need to be re-optimized.

Q3: A significant amount of starting material remains even after an extended reaction time.

  • Potential Cause A: Insufficient Brominating Agent. Stoichiometry is critical. Loss of bromine due to evaporation or reaction with impurities can lead to an incomplete reaction.

    • Solution: Ensure accurate measurement of the bromine. Using a slight excess (1.05-1.1 equivalents) is recommended to drive the reaction to completion[1].

  • Potential Cause B: Deactivation. The benzoic acid starting material is inherently deactivated towards electrophilic substitution.

    • Solution: While acetic acid is a standard solvent, adding a catalytic amount of a Lewis acid is not recommended here as it can lead to a loss of regioselectivity. The best approach is to ensure the reaction has sufficient time to proceed.

Q4: The isolated product is an oil or a sticky solid that is difficult to handle.

  • Potential Cause A: Residual Acetic Acid. The solvent can be trapped within the product precipitate, making it oily.

    • Solution: Ensure the filtered solid is washed thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). A final wash with cold hexanes helps remove residual organic impurities.

  • Potential Cause B: Impurities. The presence of isomeric byproducts or di-brominated species can lower the melting point of the final product, causing it to appear oily or impure.

    • Solution: If a pure, crystalline solid is not obtained after washing, recrystallization is necessary. A solvent system such as ethanol/water or isopropanol/water is a good starting point for recrystallization[2][3].

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is 4-fluoro-5-methoxybenzoic acid the preferred starting material over 3-fluoro-4-methoxybenzoic acid? In 3-fluoro-4-methoxybenzoic acid, the position para to the strongly activating methoxy group is occupied by the fluoro group. The ortho positions are C3 (occupied) and C5. Bromination at C5 would be sterically hindered by the adjacent methoxy group and electronically disfavored by the meta-directing carboxylic acid. This makes achieving high regioselectivity for a single product much more challenging compared to starting with 4-fluoro-5-methoxybenzoic acid.

  • FAQ 2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? Yes, NBS is a viable alternative and is often preferred for safety as it is a solid and easier to handle[1][2][3]. The reaction typically requires a polar solvent and sometimes a catalytic amount of acid. A common system is NBS in DMF or acetic acid. You will need to optimize the stoichiometry and reaction time for your specific setup.

  • FAQ 3: How do I effectively monitor the reaction with TLC? Use a silica gel plate and a mobile phase of ethyl acetate/hexanes (e.g., a 30:70 ratio), with a small amount of acetic acid (0.5%) to ensure sharp spots for the carboxylic acids. The product, being more non-polar than the starting material due to the bromine atom, should have a higher Rf value. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the reaction is complete. Visualize under a UV lamp (254 nm).

Section 5: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

G start Reaction Complete. Analyze Crude Product. q_yield Is the yield > 80%? start->q_yield low_yield LOW YIELD q_yield->low_yield No q_purity Is the product a single spot by TLC/NMR? q_yield->q_purity Yes check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents extend_time Consider Extending Reaction Time check_reagents->extend_time impure IMPURE PRODUCT q_purity->impure No success SUCCESS: High Yield & Purity q_purity->success Yes check_temp Review Temperature Control During Br₂ Addition impure->check_temp recrystallize Recrystallize Product (e.g., Ethanol/Water) check_temp->recrystallize

Caption: A decision tree for troubleshooting synthesis outcomes.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction of 4-fluoro-5-methoxybenzoic acid is producing a mixture of products. What are the likely side products?

A1: The formation of multiple products is a common challenge in this synthesis due to the complex interplay of directing effects from the substituents on the aromatic ring. The starting material, 4-fluoro-5-methoxybenzoic acid, has three substituents that influence the position of the incoming bromine atom:

  • Methoxy group (-OCH₃) at C5: This is a strongly activating, ortho, para-directing group. It strongly directs bromination to the C2, C4, and C6 positions.

  • Fluoro group (-F) at C4: This is a deactivating, yet ortho, para-directing group. It directs bromination to the C3 and C5 positions.

  • Carboxylic acid group (-COOH) at C1: This is a deactivating, meta-directing group. It directs bromination to the C3 and C5 positions.

The methoxy group is the most powerful activating group, and therefore, its directing effect is dominant. The desired product is formed by bromination at the C2 position, which is para to the methoxy group. However, bromination can also occur at other positions, leading to the formation of isomeric side products. The most likely isomeric byproduct is 6-bromo-4-fluoro-5-methoxybenzoic acid , resulting from bromination at the other ortho position to the methoxy group. The formation of 3-bromo-4-fluoro-5-methoxybenzoic acid is also possible, directed by both the fluoro and carboxylic acid groups.

Over-bromination can also occur, leading to the formation of dibrominated products if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]

Q2: What is the best brominating agent to use for this synthesis to maximize the yield of the desired product?

A2: For activated aromatic systems like 4-fluoro-5-methoxybenzoic acid, it is often advantageous to use a milder brominating agent than elemental bromine (Br₂) to avoid over-bromination and improve regioselectivity.[1] N-Bromosuccinimide (NBS) is a common and effective alternative that provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize the formation of side products.[1]

Q3: My reaction is not going to completion, and I still have a significant amount of starting material. What can I do?

A3: Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: While higher temperatures can lead to more side products, the reaction may need to be gently heated or run for a longer period to achieve full conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Reagent quality: Ensure that the brominating agent is of high quality and has not degraded.

  • Solvent choice: The polarity of the solvent can influence the reaction rate. Acetic acid is a commonly used solvent for this type of bromination.

Q4: I am observing the formation of colored impurities in my product. What could be the cause?

A4: The formation of colored impurities can be due to the presence of unreacted bromine or the formation of oxidation byproducts. Adding a quenching agent, such as a solution of sodium bisulfite or sodium thiosulfate, at the end of the reaction will remove any excess bromine. If colored impurities persist, it may be necessary to purify the product by recrystallization or column chromatography.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.
Product loss during workup or purification.Optimize the extraction and purification steps. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification.
Presence of significant amounts of isomeric side products High reaction temperature.Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve regioselectivity.
Highly reactive brominating agent (e.g., Br₂).Use a milder brominating agent such as N-Bromosuccinimide (NBS).[1]
Formation of over-brominated (dibromo) products Excess of brominating agent.Use a strict 1:1 molar ratio of the starting material to the brominating agent.[1]
High reaction temperature.Lower the reaction temperature.[1]
Presence of starting material in the final product Insufficient amount of brominating agent.Ensure an accurate 1:1 stoichiometry.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material.
Demethylation of the methoxy group Use of a strong Lewis acid catalyst or harsh acidic conditions.Avoid the use of strong Lewis acids. If an acid is necessary, use a milder one.
Decarboxylation of the product High reaction temperatures for extended periods.Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Visualizing the Reaction Pathway and Potential Side Products

The following diagram illustrates the directing effects of the substituents on 4-fluoro-5-methoxybenzoic acid and the potential sites for bromination.

Caption: Potential bromination products of 4-fluoro-5-methoxybenzoic acid.

Troubleshooting Workflow

This workflow can guide you through diagnosing and resolving common issues in your synthesis.

G start Reaction Outcome Unsatisfactory check_purity Check Purity by TLC/HPLC/NMR start->check_purity multiple_products Multiple Products Observed? check_purity->multiple_products low_yield Low Yield? multiple_products->low_yield No over_bromination Over-bromination (dibromo products) multiple_products->over_bromination Yes isomers Isomeric Products multiple_products->isomers Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No workup_loss Product Loss During Workup low_yield->workup_loss Yes time_temp Insufficient Time/Temp incomplete_reaction->time_temp Yes reagent_quality Poor Reagent Quality incomplete_reaction->reagent_quality Yes end Successful Synthesis incomplete_reaction->end No solution_over_bromination Reduce Brominating Agent to 1:1 Lower Reaction Temperature over_bromination->solution_over_bromination solution_isomers Lower Reaction Temperature Use Milder Brominating Agent (NBS) isomers->solution_isomers solution_over_bromination->end solution_isomers->end solution_workup_loss Optimize Extraction and Purification workup_loss->solution_workup_loss solution_workup_loss->end solution_time_temp Increase Reaction Time/Temp Monitor by TLC/HPLC time_temp->solution_time_temp solution_reagent_quality Use Fresh, High-Purity Reagents reagent_quality->solution_reagent_quality solution_time_temp->end solution_reagent_quality->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and analytical results.

Materials:

  • 4-fluoro-5-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium bisulfite solution (10% aqueous)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-5-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Quench any unreacted bromine by adding a 10% sodium bisulfite solution until the color disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexanes mixture.

  • Dry the crystals under vacuum.

References

Technical Support Center: Recrystallization of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4-fluoro-5-methoxybenzoic acid. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges and provide expert guidance on obtaining high-purity crystalline material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing this compound?

A1: The primary challenge lies in selecting an optimal solvent or solvent system that effectively dissolves the compound at an elevated temperature while ensuring minimal solubility upon cooling to maximize recovery of the purified solid. The presence of multiple functional groups—a carboxylic acid, a bromo group, a fluoro group, and a methoxy ether—on the benzene ring influences its polarity and solubility, making solvent selection a critical step.

Q2: I cannot find a reported melting point for this compound. How does this affect solvent selection?

This estimation is crucial for solvent selection. A fundamental principle of recrystallization is to use a solvent with a boiling point lower than the melting point of the compound to be purified. This prevents the compound from "oiling out"—melting in the hot solvent instead of dissolving—which can trap impurities and hinder crystal formation.

Solvent Selection and Protocol

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on the recrystallization of analogous substituted benzoic acids, polar protic solvents, particularly alcohols, are excellent starting points. Water can also be used, especially in a mixed solvent system. The principle of "like dissolves like" suggests that the polar carboxylic acid group will interact favorably with polar solvents.

Recommended Solvents for Initial Screening:

  • Primary Candidates:

    • Ethanol

    • Methanol

    • Isopropanol

  • Secondary Candidates (or as co-solvents):

    • Water

    • Acetone

    • Ethyl Acetate

A mixed solvent system, such as ethanol/water or acetone/water, often provides the ideal solubility profile. The compound is typically dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the addition of a "poor" solvent (e.g., water) until the solution becomes slightly turbid. This indicates that the solution is nearing its saturation point.

Below is a summary of solvent properties to aid in your selection:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent "poor" solvent for many organics. Good for mixed-solvent systems.
Methanol6532.7Good "good" solvent. Lower boiling point allows for easier removal.
Ethanol7824.5Excellent general-purpose "good" solvent for recrystallization.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetone5620.7Can be a good "good" solvent, but its low boiling point may lead to rapid evaporation.
Ethyl Acetate776.0A less polar option that may be suitable depending on the impurity profile.

Experimental Protocol: Step-by-Step Guide to Recrystallization

  • Solvent Screening (Small Scale):

    • Place approximately 20-30 mg of your crude this compound into separate small test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

    • The best solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a good crop of crystals upon cooling.

  • Recrystallization Procedure (Scale-Up):

    • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

    • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

    • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Troubleshooting Guide

Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This is a common issue, often caused by using too much solvent or supersaturation.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod into the solution and allowing the solvent to evaporate; if a solid residue forms, the solution is likely saturated.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

      • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.

      • Cooling: Ensure the solution has been thoroughly cooled in an ice bath.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional "good" solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Change Solvent System: If slow cooling does not work, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a different mixed solvent system.

    • Lower the Saturation Temperature: Add more of the "good" solvent so that the solution is less concentrated. This will lower the temperature at which the solution becomes saturated, which may be below the compound's melting point.

Q6: The recovery of my purified compound is very low. How can I improve the yield?

A6: Low yield is often a result of using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper or in the funnel stem during hot filtration.

    • Maximize Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to allow for maximum crystal formation.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent crystals_form->troubleshoot No wash_dry Wash with Cold Solvent & Dry collect_crystals->wash_dry end End: Pure Crystals wash_dry->end troubleshoot->cool

Caption: A flowchart of the recrystallization process.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but often challenging building block. The unique substitution pattern of this molecule—an ortho-bromo, para-fluoro, and meta-methoxy group relative to the carboxylic acid—creates a distinct electronic and steric environment that requires careful consideration in reaction design and execution.

This resource provides in-depth, question-and-answer-formatted troubleshooting guides and FAQs to directly address specific issues you may encounter during your experiments.

Understanding the Molecule: Physicochemical Properties and Reactivity Profile

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound.

PropertyValue/PredictionImplication for Reactivity
Molecular Weight 249.03 g/mol Standard for a small molecule building block.
Predicted pKa ~2.5 - 3.5The electron-withdrawing effects of the ortho-bromo and para-fluoro substituents are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). This has implications for base selection in coupling reactions and potential catalyst interactions.
Predicted Solubility Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane). Limited solubility in non-polar solvents (e.g., Toluene, Hexanes). Soluble in alcohols (e.g., Methanol, Ethanol).Solvent choice will be critical for achieving homogeneous reaction conditions. Poor solubility can lead to slow or incomplete reactions.
Electronic Effects The ortho-bromo and para-fluoro groups are electron-withdrawing via induction, deactivating the ring towards electrophilic attack but also influencing the reactivity of the carboxylic acid. The meta-methoxy group is a moderately activating, ortho-para directing group through resonance, but its effect is somewhat attenuated by its meta position relative to the primary reactive sites (carboxyl and bromo groups).This complex interplay of electronic effects can influence the rates of oxidative addition in cross-coupling reactions and the nucleophilicity of the carboxylate.
Steric Hindrance The ortho-bromo group presents significant steric bulk around the carboxylic acid and the C-Br bond.This can hinder the approach of bulky reagents, such as coupling partners in Suzuki reactions or the amine component in amide bond formations, and may necessitate the use of specialized, less sterically demanding catalysts and reagents.[1][2]

FAQs and Troubleshooting Guides

Section 1: Amide Bond Formation

Amide coupling is a common transformation for this substrate, but the ortho-bromo group can present significant challenges.

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Several factors, primarily stemming from the molecule's structure, can lead to poor yields in amide coupling reactions.

  • Steric Hindrance: The bromo group ortho to the carboxylic acid can sterically hinder the approach of the amine, especially if the amine itself is bulky.[1]

  • Poor Carboxylic Acid Activation: Standard coupling reagents may be inefficient due to the steric bulk and electronic nature of the substrate.

  • Side Reactions: The activated carboxylic acid intermediate may be prone to decomposition or other non-productive pathways if the subsequent reaction with the amine is slow.

start Low/No Amide Product check_amine Is the amine sterically hindered? start->check_amine amine_yes Yes check_amine->amine_yes Yes amine_no No check_amine->amine_no No switch_amine Consider a less hindered amine if possible, or proceed to activation optimization. amine_yes->switch_amine check_activation Review Carboxylic Acid Activation Strategy amine_no->check_activation switch_amine->check_activation activation_standard Using standard coupling reagents (e.g., HATU, HOBt/EDC)? check_activation->activation_standard activation_yes Yes activation_standard->activation_yes Yes activation_no No activation_standard->activation_no No optimize_activation Increase equivalents of coupling reagent (1.5-2.0 eq). Pre-activate for a longer duration (30-60 min) before adding the amine. activation_yes->optimize_activation acid_chloride Consider converting to the acyl chloride. activation_no->acid_chloride check_conditions Review Reaction Conditions optimize_activation->check_conditions acyl_fluoride Alternatively, generate the acyl fluoride in situ. acid_chloride->acyl_fluoride acyl_fluoride->check_conditions temp Is the reaction run at room temperature? check_conditions->temp temp_yes Yes temp->temp_yes Yes temp_no No temp->temp_no No increase_temp Gently heat the reaction (40-60 °C) to overcome activation energy barriers. temp_yes->increase_temp solvent Is the substrate fully dissolved? temp_no->solvent increase_temp->solvent solvent_no No solvent->solvent_no No end Re-evaluate results solvent->end Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, NMP). solvent_no->change_solvent change_solvent->end

Caption: Troubleshooting decision tree for failed amide coupling.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride can be used immediately in the next step without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in anhydrous DCM at 0 °C.

  • Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up to isolate the amide product.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the electronic and steric properties of this compound can impede the catalytic cycle.

Q2: My Suzuki coupling reaction is sluggish, with significant amounts of starting material remaining even after prolonged reaction times. What should I investigate?

A sluggish Suzuki coupling with this substrate often points to a difficult oxidative addition step or catalyst deactivation.

  • Challenging Oxidative Addition: The C-Br bond is on an electron-rich aromatic ring due to the methoxy group, which can slow down the oxidative addition of the palladium catalyst. While the fluoro group is electron-withdrawing, the overall electron density at the reaction center can still be high.[3]

  • Catalyst Deactivation: The carboxylate group, formed under basic conditions, can potentially chelate to the palladium center, leading to inactive catalyst species.[4][5] Additionally, impurities or oxygen can lead to the formation of inactive palladium black.[6][7]

  • Protodeboronation of the Boronic Acid: This common side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with prolonged reaction times and certain bases.[3][8]

start Sluggish Suzuki Coupling check_catalyst Review Catalyst System start->check_catalyst catalyst_standard Using a standard catalyst (e.g., Pd(PPh₃)₄)? check_catalyst->catalyst_standard catalyst_yes Yes catalyst_standard->catalyst_yes Yes catalyst_no No catalyst_standard->catalyst_no No buchwald_ligands Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos). catalyst_yes->buchwald_ligands check_base Review Base and Solvent catalyst_no->check_base buchwald_ligands->check_base base_choice Using a strong, aqueous base (e.g., NaOH, K₂CO₃ in water)? check_base->base_choice base_yes Yes base_choice->base_yes Yes base_no No base_choice->base_no No milder_base Consider a milder, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃) to minimize protodeboronation and potential catalyst inhibition by the carboxylate. base_yes->milder_base check_temp Review Reaction Temperature base_no->check_temp milder_base->check_temp temp_low Is the temperature below 80 °C? check_temp->temp_low temp_yes Yes temp_low->temp_yes Yes end Re-evaluate results temp_low->end No increase_temp Increase the temperature to 100-110 °C to promote oxidative addition. temp_yes->increase_temp protect_acid If issues persist, consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling. increase_temp->protect_acid protect_acid->end

Caption: Troubleshooting decision tree for sluggish Suzuki coupling.

  • Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a Buchwald ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq) and an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Laboratory Best Practices

  • Reagent Purity: Always use high-purity starting materials, reagents, and solvents. Trace impurities can have a significant negative impact on catalytic reactions.

  • Anhydrous Conditions: For many reactions, particularly those involving organometallics or strong bases, ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: For oxygen-sensitive reactions like Suzuki couplings, thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the experiment.[6]

This technical guide provides a starting point for troubleshooting common issues encountered when working with this compound. Due to the unique electronic and steric nature of this substrate, a systematic approach to optimization is key to achieving successful outcomes.

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-fluoro-5-methoxybenzoic acid. As a critical building block in medicinal chemistry and materials science, its purity is paramount for reliable downstream applications and regulatory compliance. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound, providing both the "how" and the "why" for each recommended solution.

Q1: What are the potential impurities in my sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common bromination and functional group manipulation strategies for substituted benzoic acids, the following impurities are frequently observed.[1]

Impurity ClassSpecific ExamplesOrigin / Rationale
Unreacted Starting Materials 3-Fluoro-4-methoxybenzoic acid or other precursors.Incomplete bromination reaction. Monitoring the reaction via TLC or HPLC is crucial to ensure full conversion.
Isomeric Byproducts Positional isomers of bromination (e.g., 5-Bromo-4-fluoro-3-methoxybenzoic acid).The directing effects of the fluoro, methoxy, and carboxylic acid groups on the aromatic ring can lead to bromination at other positions, although the 2-position is typically favored. Some synthetic routes report the formation of isomers.[2]
Over-brominated Species Di-bromo-4-fluoro-5-methoxybenzoic acid.Harsh reaction conditions or an excess of the brominating agent can lead to a second bromination on the activated ring.[3]
Residual Solvents Acetic acid, Dichloromethane (DCM), Ethanol, Toluene, Heptane.Solvents used during the synthesis, workup, or a previous purification attempt. Drying under high vacuum at a suitable temperature is essential.[2][4][5]
Inorganic Salts Sodium/Potassium halides, sulfates, or carbonates.Remnants from basic reagents, catalysts, or aqueous workup steps.[1] These are typically non-soluble in organic solvents and can often be removed by filtration or an aqueous wash.
Q2: How do I select the most appropriate purification strategy for my crude product?

A2: The optimal strategy depends on the nature and quantity of the impurities present. A logical workflow can help guide your decision. The choice often comes down to exploiting differences in acidity, polarity, and solubility between your target compound and the contaminants.[1]

Purification_Decision_Workflow Start Crude 2-Bromo-4-fluoro- 5-methoxybenzoic acid TLC_Analysis Initial Purity Assessment (TLC, ¹H NMR) Start->TLC_Analysis Main_Impurity What is the primary impurity? TLC_Analysis->Main_Impurity Recrystallization Recrystallization Main_Impurity->Recrystallization Isomeric / Similar Polarity (Solid with different solubility) AcidBase Acid-Base Extraction Main_Impurity->AcidBase Neutral or Basic (e.g., starting material without acid group) Chromatography Column Chromatography Main_Impurity->Chromatography Isomeric / Similar Polarity (Difficult to crystallize apart) Final_Product Pure Product (>98%) Recrystallization->Final_Product AcidBase->Recrystallization If solid requires further polishing AcidBase->Final_Product If sufficiently pure after precipitation Chromatography->Final_Product

Figure 1: Decision workflow for selecting a purification method.
Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation by column chromatography?

A3: This is a classic and highly predictable issue for carboxylic acids on silica gel.[1] The streaking (or tailing) is caused by a strong, non-ideal interaction between the acidic proton of your carboxyl group and the slightly acidic silica surface.[1] This leads to a distribution of the compound between its protonated and deprotonated states during elution, resulting in a smear rather than a tight spot.

The Solution: To ensure the compound remains fully protonated and elutes cleanly, add a small amount (typically 0.5-1% by volume) of a volatile acid to your eluting solvent system (mobile phase).[1]

  • Recommended Additives: Acetic acid or formic acid.

  • Why it Works: The added acid saturates the interaction sites on the silica and maintains an acidic environment, suppressing the deprotonation of your target molecule. This results in a single, un-ionized species that moves uniformly up the column, leading to sharp bands and improved separation.

Q4: I'm having trouble with recrystallization. What are some common issues and solutions?

A4: Recrystallization is a powerful technique but can require optimization. Here are common problems and field-proven solutions.

ProblemCausalityTroubleshooting Steps
Product "Oils Out" The melting point of your impure compound is lower than the boiling point of the solvent. The solid melts instead of dissolving.1. Switch Solvents: Choose a solvent or solvent system with a lower boiling point. 2. Reduce Temperature: Dissolve the compound at a temperature just below its melting point, even if it takes longer. 3. Increase Solvent: Add more solvent; the "oiling out" may be due to supersaturation.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used), or the activation energy for nucleation is too high.1. Evaporate Solvent: Gently remove some solvent on a rotary evaporator and attempt to cool again. 2. Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that serve as nucleation sites. 3. Seed: If you have a pure crystal, add a tiny speck to the cooled solution to initiate crystallization. 4. Deep Cool: Place the flask in an ice-water bath or freezer for an extended period.
Very Poor Recovery The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.1. Re-evaluate Solvent Choice: Find a solvent where the compound has high solubility when hot but very low solubility when cold. 2. Use a Co-solvent System: Dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water or heptane) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This dramatically reduces solubility at cold temperatures.
Impurities Co-precipitate The cooling process was too rapid, trapping impurities in the crystal lattice. The impurity may also have very similar solubility.1. Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. This promotes the formation of a more ordered, pure crystal lattice. 2. Perform a Second Recrystallization: A subsequent recrystallization of the obtained solid will almost always result in a significant purity upgrade.[1]
Q5: How do I definitively confirm the purity and identity of my final product?

A5: A single analytical technique is rarely sufficient. A combination of orthogonal methods is required to establish identity and purity with high confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The unique chemical shifts, splitting patterns, and integrations of the protons, carbons, and fluorine will confirm the correct structure and can be used to identify and quantify remaining impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[7] A high-purity sample should show a single major peak, and the purity is often reported as a percentage based on the area of that peak relative to the total area of all peaks.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and any impurities separated by the LC, providing strong evidence for their identities.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most effective purification techniques discussed above.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid to move it into an aqueous phase, leaving other impurities behind in the organic phase.[8][9]

Acid_Base_Workflow A 1. Dissolve crude sample in an organic solvent (e.g., Ethyl Acetate, DCM) B 2. Transfer to separatory funnel. Add aqueous NaHCO₃ (5-10% w/v) A->B C 3. Stopper and vent frequently. Allow layers to separate. B->C D 4. Drain lower aqueous layer (contains sodium carboxylate salt) into a clean beaker. C->D E 5. Repeat extraction of organic layer with fresh NaHCO₃. Combine aqueous layers. D->E F 6. Cool combined aqueous layers in an ice bath. E->F G 7. Slowly add strong acid (e.g., 6M HCl) dropwise with stirring until pH ~2. Product precipitates. F->G H 8. Collect pure solid product by vacuum filtration. G->H I 9. Wash solid with cold deionized water to remove salts. H->I J 10. Dry the solid under high vacuum. I->J

Figure 2: Step-by-step workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and invert gently several times to mix. Crucially, vent the funnel frequently by opening the stopcock to release CO₂ gas pressure that builds up. Allow the layers to fully separate.[1]

  • Collection: Drain the lower aqueous layer, which now contains the water-soluble sodium salt of your carboxylic acid, into a clean Erlenmeyer flask or beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer (steps 2-4) one or two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.[1]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise. The pure carboxylic acid will precipitate out as a solid. Continue adding acid until gas evolution ceases and the solution is strongly acidic (pH 1-2, check with litmus paper).[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification via Recrystallization

This is the most common method for purifying solid organic compounds. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For substituted benzoic acids, common choices include ethanol/water, isopropanol, or ethyl acetate/heptane.[2][4] Test small amounts first to find a system where your crude material is sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This is a critical step to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely on the funnel.[1]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-fluoro-5-methoxybenzoic acid is a critical building block in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for drug discovery and development professionals. However, scaling its synthesis from the laboratory bench to industrial production presents a unique set of challenges, from controlling regioselectivity to ensuring product purity and process safety.

This technical support guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven experience. We will explore the common synthetic routes and dissect the key issues encountered during large-scale production.

Section 1: Overview of Synthetic Strategies

Two primary routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost considerations, and the desired purity profile of the final product.

  • Route A: Direct Electrophilic Bromination. This is often the most direct approach, starting from 4-fluoro-3-methoxybenzoic acid. While having fewer steps, it poses significant challenges in controlling the position of the incoming bromine atom (regioselectivity).

  • Route B: Multi-Step Synthesis via Sandmeyer Reaction. This route typically starts from a substituted aniline, such as 4-fluoro-3-methoxyaniline. It involves converting the aniline to a diazonium salt, which is then substituted with bromine using a copper(I) bromide catalyst.[1][2] This method offers better control over regioselectivity but adds complexity and reaction steps.

G cluster_0 Route A: Direct Bromination cluster_1 Route B: Sandmeyer Reaction A1 4-Fluoro-3-methoxybenzoic Acid A2 Electrophilic Bromination (e.g., Br₂, Lewis Acid) A1->A2 A3 This compound + Isomeric Impurities A2->A3 B1 4-Fluoro-3-methoxyaniline B2 Diazotization (NaNO₂, HBr, <5°C) B1->B2 B3 Aryl Diazonium Salt B2->B3 B4 Sandmeyer Reaction (CuBr) B3->B4 B5 1-Bromo-4-fluoro-2-methoxybenzene B4->B5 B6 Carboxylation (e.g., Grignard + CO₂) B5->B6 B7 This compound B6->B7 start Common Starting Materials start->A1 start->B1

Caption: Common synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the more common direct bromination route due to its operational simplicity, which is often preferred at scale despite its challenges.

Direct Electrophilic Bromination (Route A)

Question 1: My bromination reaction has stalled, showing low conversion of the starting material, 4-fluoro-3-methoxybenzoic acid. What are the likely causes?

Answer: Low conversion in electrophilic aromatic bromination at scale is typically traced back to three factors: reagent activity, reaction conditions, or catalyst deactivation.

  • Causality: The methoxy and fluoro groups strongly activate the ring towards electrophilic substitution, while the carboxylic acid group is deactivating. This electronic push-pull requires a carefully balanced set of conditions.

  • Troubleshooting Steps:

    • Assess Brominating Agent: If using liquid bromine, ensure it is fresh and has not been compromised by moisture. For solid reagents like N-Bromosuccinimide (NBS), verify its purity and activity, as older batches can degrade.[3]

    • Evaluate Catalyst: If a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is used, ensure it is anhydrous.[4] Moisture will hydrolyze and deactivate the catalyst, halting the reaction.

    • Temperature Control: While initial addition might be done at room temperature, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. Monitor the reaction progress by HPLC to avoid overheating, which can lead to side-product formation.

    • Solvent Purity: Ensure the solvent (often acetic acid or a halogenated hydrocarbon) is dry. Water can interfere with both the catalyst and the electrophile.[5][6]

Question 2: HPLC analysis shows significant amounts of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 2-bromo isomer?

Answer: Achieving high regioselectivity is the primary challenge of this route. The formation of other isomers, such as 6-bromo-4-fluoro-3-methoxybenzoic acid, is a common issue.

  • Causality: The substitution pattern is directed by the existing groups. The methoxy group is a powerful ortho-, para-director, directing to positions 2 and 6. The fluorine is also ortho-, para-directing. The carboxyl group is a meta-director. The desired 2-position is sterically hindered by the adjacent carboxyl group. The 6-position is less hindered, making it a likely byproduct.

  • Strategies for Improved Selectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine at scale as it can provide better selectivity and is easier to handle.[3][7] Using a combination of reagents, such as potassium bromide and potassium bromate in an acidic medium, can also offer high selectivity.[8]

    • Solvent Effects: The polarity of the solvent can influence the selectivity. A less polar solvent may favor the less sterically hindered product, while a more polar or coordinating solvent might help direct the substitution. Experimentation with solvents like dichloromethane, acetic acid, or acetonitrile is recommended.[8][9]

    • Temperature Management: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity. Lower temperatures give the reaction more time to overcome the activation energy barrier for the more sterically hindered but electronically favored position. A typical range to explore is 20-40°C.[7]

Table 1: Comparison of Brominating Systems

Brominating SystemTypical SolventAdvantagesLarge-Scale Challenges
Liquid Bromine (Br₂) / Acetic AcidAcetic AcidLow cost, readily availablePoor selectivity, hazardous handling, corrosive
N-Bromosuccinimide (NBS)Dichloromethane, AcetonitrileEasier to handle, often higher selectivityHigher cost, potential for radical side reactions
KBr / KBrO₃ / AcidAcetic Acid, WaterHigh selectivity, in-situ bromine generationRequires precise stoichiometric control

Question 3: After quenching the reaction, the crude product is an oily solid that is difficult to filter and purify. How can I improve the isolation and purification process?

Answer: Poor product morphology and persistent impurities are common downstream challenges. A robust purification strategy is essential.

  • Causality: The presence of isomeric impurities and residual colored byproducts can inhibit crystallization, leading to an oily or "gummy" solid.

  • Purification Workflow:

G start Crude Product (Post-Quench) step1 Solvent Extraction (e.g., Ethyl Acetate) start->step1 step2 Aqueous Wash (Sodium Bicarbonate to remove acid catalyst/impurities) step1->step2 step3 Brine Wash & Dry (Anhydrous Na₂SO₄) step2->step3 step4 Solvent Swap & Concentration step3->step4 step5 Recrystallization step4->step5 step6 Filtration & Drying step5->step6 final Pure Product (>98% Purity) step6->final

Caption: A robust workflow for product isolation and purification.

  • Initial Workup: After quenching with a reducing agent like sodium bisulfite to destroy excess bromine, do not immediately filter. Instead, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material and any acidic byproducts. This is often more effective than direct filtration of the crude solid.[10]

  • Recrystallization: This is the most critical step for achieving high purity.

    • Solvent Screening: The ideal solvent should dissolve the product well when hot but poorly when cold. Common choices include ethanol, methanol, isopropanol, or a mixture like toluene/heptane.[6][11]

    • Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If colored impurities persist, you can perform a hot filtration through a small pad of activated carbon. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling often traps impurities. Once at room temperature, cool further in an ice bath before filtering.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when running the bromination reaction at a multi-kilogram scale? A: When using liquid bromine, the primary concerns are its high toxicity, corrosivity, and volatility. The reaction is also exothermic. At scale, ensure the reaction is conducted in a well-ventilated area or a closed system with a scrubber for bromine vapors. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[12] An emergency plan for bromine spills should be in place. The quench step with sodium bisulfite or thiosulfate can also be exothermic and release SO₂ gas, requiring careful addition and ventilation.

Q: Which analytical techniques are essential for monitoring reaction progress and final product purity? A: High-Performance Liquid Chromatography (HPLC) is indispensable. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can effectively separate the starting material, the desired product, and key isomeric impurities. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure and substitution pattern, and Mass Spectrometry (MS) will confirm the molecular weight.

Q: My final product meets HPLC purity specifications but has a slight yellow or tan color. Is this acceptable for pharmaceutical use, and how can it be removed? A: Color specifications are often very strict for pharmaceutical intermediates. A persistent color usually indicates trace impurities that may not be visible by HPLC. This can often be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization. Be aware that activated carbon can also adsorb some of your product, so use the minimum amount necessary (typically 1-2% w/w).

Section 4: Example Experimental Protocol (Route A)

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions by qualified personnel.

Synthesis of this compound from 4-Fluoro-3-methoxybenzoic acid

  • Materials:

    • 4-Fluoro-3-methoxybenzoic acid (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetic Acid (10 vol)

    • Sodium Bisulfite (10% aqueous solution)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate

    • Ethanol (for recrystallization)

  • Procedure:

    • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-fluoro-3-methoxybenzoic acid (1.0 eq) and glacial acetic acid (10 vol). Stir until all solids are dissolved.

    • Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 35°C. An initial exotherm may be observed.

    • Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is <2%.

    • Quench: Cool the reaction mixture to 10-15°C. Slowly add 10% aqueous sodium bisulfite solution until the orange/yellow color dissipates.

    • Workup: Transfer the quenched reaction mixture to a larger vessel and dilute with ethyl acetate (15 vol) and water (15 vol). Separate the organic layer.

    • Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 vol) and brine (1 x 10 vol).

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

    • Purification: Add ethanol (5-8 vol) to the crude solid and heat to reflux until fully dissolved. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for at least 2 hours.

    • Isolation: Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.

References

Technical Support Center: Purity Assessment of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical purity assessment of 2-Bromo-4-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and reliable results in your laboratory.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical methods for purity assessment, with a primary focus on High-Performance Liquid Chromatography (HPLC), the gold standard for this type of analysis. We will also explore complementary techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to troubleshoot and optimize your analytical methods effectively. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity analysis of this compound.

Q1: What is the most suitable analytical technique for routine purity assessment of this compound?

For routine quality control and purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and recommended technique.[5] This is due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and polar organic compounds like substituted benzoic acids.

Q2: What are the potential impurities I should be looking for in this compound?

Potential impurities can originate from the synthetic route. For instance, if the compound is synthesized via bromination of a precursor, you might encounter:

  • Starting materials: Unreacted precursors such as m-methoxybenzoic acid.[6]

  • Over-reacted species: Di-brominated products.

  • Isomeric impurities: Bromination at a different position on the aromatic ring.

  • Related substances: Impurities from side reactions or subsequent degradation.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to identify potential degradation products and ensure the stability-indicating nature of your analytical method.[7][8][9][10]

Q3: My HPLC chromatogram shows significant peak tailing for the main component. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like this compound is a common issue in RP-HPLC.[11] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.

Here’s a systematic approach to troubleshoot this:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the benzoic acid derivative to keep it in its neutral, protonated form. This minimizes ionic interactions with the stationary phase.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended.

  • Consider a Different Stationary Phase: If tailing persists, a column with a polar-embedded or polar-endcapped phase can provide alternative selectivity and improved peak shape.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

Direct GC analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation in the injector port. However, GC can be employed after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester). This approach can be useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC.

Q5: How can Nuclear Magnetic Resonance (qNMR) be used for purity assessment?

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known purity (e.g., benzoic acid), the purity of this compound can be accurately determined by integrating the signals of the analyte and the internal standard.[12][13]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during HPLC analysis.

HPLC System and Method Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
High Backpressure 1. Blocked column frit or in-line filter.[14] 2. Particulate matter from sample or mobile phase.[15] 3. Column contamination/degradation.[15] 4. High mobile phase viscosity.[14]1. Action: Disconnect the column and check the system pressure. If normal, the issue is with the column. Try back-flushing the column (if permitted by the manufacturer).[11] If the pressure remains high, replace the frit or the column. 2. Prevention: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[11] 3. Action: Flush the column with a strong solvent series (e.g., isopropanol, then hexane, then isopropanol, then your mobile phase). 4. Action: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.
Baseline Noise or Drift 1. Air bubbles in the system.[16] 2. Contaminated mobile phase or detector flow cell.[16] 3. Leaks in the system.[17] 4. Incomplete column equilibration.[16]1. Action: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Action: Prepare fresh mobile phase. Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol. 3. Action: Check all fittings for signs of leakage and tighten or replace as necessary. 4. Action: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Suboptimal column choice. 3. Column aging or contamination. 4. Injection of sample in a solvent stronger than the mobile phase.1. Action: Adjust the organic modifier concentration in the mobile phase. A lower organic content will generally increase retention and may improve the resolution of early-eluting peaks. Consider a gradient elution for complex samples. 2. Action: Try a column with a different stationary phase (e.g., phenyl-hexyl for aromatic compounds) to exploit different separation mechanisms.[14] 3. Action: Replace the column. 4. Action: Dissolve the sample in the initial mobile phase composition whenever possible.[17]

Troubleshooting Workflow for Purity Analysis

G cluster_0 Purity Analysis Troubleshooting start Start Purity Analysis chrom_issue Chromatographic Issue? start->chrom_issue peak_shape Peak Shape Problem? chrom_issue->peak_shape Yes end_node Analysis Successful chrom_issue->end_node No pressure_issue Pressure Anomaly? peak_shape->pressure_issue No t_tailing Tailing/Fronting peak_shape->t_tailing Tailing/Fronting t_broad Broad Peaks peak_shape->t_broad Broad baseline_issue Baseline Instability? pressure_issue->baseline_issue Normal p_high High Pressure pressure_issue->p_high High p_low Low Pressure pressure_issue->p_low Low b_noise Noise baseline_issue->b_noise Noise b_drift Drift baseline_issue->b_drift Drift baseline_issue->end_node Stable sol_tailing Adjust pH Increase Buffer Conc. Check Column t_tailing->sol_tailing sol_broad Check for Overload Minimize Dead Volume t_broad->sol_broad sol_high_p Check for Blockages Flush/Replace Column p_high->sol_high_p sol_low_p Check for Leaks Prime Pump p_low->sol_low_p sol_noise Degas Mobile Phase Check Connections b_noise->sol_noise sol_drift Equilibrate Column Check Temperature b_drift->sol_drift sol_tailing->pressure_issue sol_broad->pressure_issue sol_high_p->baseline_issue sol_low_p->baseline_issue sol_noise->end_node sol_drift->end_node

Caption: A systematic workflow for troubleshooting common HPLC issues.

Part 3: Experimental Protocols

The following protocols provide a starting point for developing a validated analytical method for this compound. These methods are based on established principles for similar aromatic carboxylic acids and will likely require optimization for your specific instrumentation and sample matrix.

Protocol 1: RP-HPLC Method for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Water and Acetonitrile (e.g., 70:30 v/v).

3. Chromatographic Conditions:

ParameterRecommended Setting
Gradient 0-5 min: 30% B 5-20 min: 30-70% B 20-25 min: 70% B 25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the sample diluent to prepare a stock solution of 1 mg/mL.

  • Further dilute as necessary to fall within the linear range of the detector.

5. Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines.[2][3] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18][19]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][9]

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours). Neutralize the solution before injection.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize the solution before injection.

3. Oxidative Degradation:

  • Treat the sample solution with 3% hydrogen peroxide at room temperature.

4. Thermal Degradation:

  • Expose the solid sample to dry heat (e.g., 80 °C) in an oven.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (e.g., in a photostability chamber).

Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are adequately formed and can be resolved from the main peak.[9]

Complementary Analytical Techniques

Mass Spectrometry (MS):

  • Purpose: To confirm the identity of the main peak and to identify unknown impurities by their mass-to-charge ratio (m/z).

  • Technique: LC-MS is ideal. The presence of bromine will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 1:1, which is a key diagnostic feature.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound and its impurities.

  • Technique: ¹H and ¹³C NMR will provide detailed structural information. qNMR can be used for highly accurate purity determination.[22]

Part 4: Visualization of Analytical Workflow

G cluster_1 Analytical Workflow for Purity Assessment start Sample of This compound method_dev HPLC Method Development (C18, Gradient Elution) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg specificity Demonstrate Specificity (Resolution of Degradants) forced_deg->specificity struct_elucidation Structural Elucidation (NMR, MS) forced_deg->struct_elucidation validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) specificity->validation routine_analysis Routine Purity Testing & Stability Studies validation->routine_analysis end_node Purity Report routine_analysis->end_node struct_elucidation->specificity

Caption: A comprehensive workflow for method development and validation.

References

Validation & Comparative

A Guide to the Structural Elucidation of 2-Bromo-4-fluoro-5-methoxybenzoic Acid through NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel organic molecules is a cornerstone of progress. 2-Bromo-4-fluoro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguous structure determination. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a comparative framework against potential isomeric alternatives and related structures. By dissecting the influence of each substituent on the NMR spectrum, we aim to provide a robust methodology for its identification and characterization.

The Molecular Blueprint: Understanding Substituent Effects

The chemical shifts and coupling patterns observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the interplay of a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group dictates the final spectral appearance.

  • Bromine (Br): An electronegative halogen, bromine acts as a deactivating group through induction but a weak activating group through resonance. Its primary effect on the ¹H NMR spectrum is a moderate deshielding of nearby protons.

  • Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, significantly deshielding adjacent protons and carbons. A key feature of fluorine is its spin (I=½), which leads to observable coupling (J-coupling) with nearby ¹H and ¹³C nuclei.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is electron-donating through resonance, leading to a shielding effect (upfield shift) on ortho and para protons.[1] The methyl protons of the methoxy group will appear as a characteristic singlet.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating, causing a significant downfield shift for ortho protons. The acidic proton of the carboxyl group itself typically appears as a broad singlet at a very downfield chemical shift (10-13 ppm), and its signal may be exchangeable with deuterium in solvents like D₂O.[2][3][4]

Predicted ¹H NMR Spectrum of this compound

Based on the additive effects of these substituents, we can predict the ¹H NMR spectrum. The aromatic region will feature two distinct proton signals.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-3~ 7.5 - 7.8Doublet³J(H-F) ≈ 8-10This proton is ortho to the electron-withdrawing carboxylic acid and bromine, leading to a downfield shift. It will be split into a doublet by the fluorine atom at position 4.
H-6~ 7.0 - 7.3Doublet⁴J(H-F) ≈ 2-4This proton is ortho to the electron-donating methoxy group, which would shift it upfield. However, it is also meta to the bromine and carboxylic acid. The net effect is a relatively upfield position compared to H-3. It will exhibit a smaller four-bond coupling to the fluorine.
-OCH₃~ 3.8 - 4.0Singlet-The methyl protons of the methoxy group are not coupled to other protons and will appear as a singlet.
-COOH~ 10 - 13Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2][3][4]

Note: The exact chemical shifts are estimations and can be influenced by the choice of solvent. For carboxylic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.[2][5]

Key Differentiator: ¹H-¹⁹F Coupling

A definitive feature for confirming the structure is the through-bond coupling between the fluorine atom and the aromatic protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.

  • ³J(H-F) (ortho): Typically in the range of 8-10 Hz.

  • ⁴J(H-F) (meta): Generally smaller, around 2-4 Hz.[6][7]

  • ⁵J(H-F) (para): Often very small or not resolved.

The presence of a doublet with a coupling constant of approximately 8-10 Hz for the downfield aromatic proton (H-3) and a smaller doublet for the upfield proton (H-6) would be strong evidence for the proposed substitution pattern.

Figure 1. Key ¹H-¹⁹F coupling interactions in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment.[8][9]

CarbonExpected Chemical Shift (ppm)Rationale
C=O~ 165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[9][10]
C-4~ 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond coupling constant.
C-5~ 145 - 155Attached to the electron-donating methoxy group, but also influenced by the adjacent fluorine.
C-2~ 115 - 125Attached to the bromine atom.
C-1~ 125 - 135The ipso-carbon attached to the carboxylic acid group.
C-6~ 110 - 120Influenced by the ortho-methoxy group (shielding) and meta-bromine and carboxylic acid groups (deshielding).
C-3~ 115 - 125Influenced by the ortho-bromine and carboxylic acid groups (deshielding) and the para-methoxy group (shielding).
-OCH₃~ 55 - 65Typical chemical shift for a methoxy group attached to an aromatic ring.

Note: The carbon attached to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant. Other carbons may also show smaller couplings to fluorine (²J(C-F), ³J(C-F)).

Comparison with Isomeric Structures

To confidently assign the structure, it is crucial to consider and rule out potential isomers. For instance, an isomer like 3-Bromo-4-fluoro-5-methoxybenzoic acid would exhibit a different ¹H NMR splitting pattern, likely two singlets in the aromatic region, due to the lack of ortho or meta proton-proton coupling.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.[10][11]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the substitution pattern.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR assign_shifts Assign Chemical Shifts TwoD_NMR->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling confirm_structure Confirm Structure analyze_coupling->confirm_structure

Figure 2. Recommended workflow for the NMR analysis of this compound.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, and particularly the characteristic ¹H-¹⁹F coupling patterns, provide a unique spectral fingerprint that allows for its unambiguous identification. By comparing the experimental data with the predictions outlined in this guide and considering the spectra of potential isomers, researchers can confidently confirm the structure of this and other similarly substituted aromatic compounds.

References

mass spectrometry analysis of 2-Bromo-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Comparative Analysis

This guide provides a comprehensive technical comparison of mass spectrometry-based methods for the analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust and reliable analytical method development. We will explore the premier technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), contrast it with Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and evaluate the role of High-Resolution Mass Spectrometry (HRMS) for structural confirmation.

Introduction: The Analytical Challenge

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as building blocks in medicinal chemistry and pharmaceutical synthesis. Its unique substitution pattern—containing a bulky bromine atom, an electronegative fluorine atom, a methoxy group, and a polar carboxylic acid—presents a distinct analytical profile. Accurate and sensitive quantification is critical for applications ranging from reaction monitoring and purity assessment to pharmacokinetic and metabolism studies. This guide details the optimal strategies for its analysis, emphasizing the rationale behind methodological choices.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule with the polarity and thermal lability of a carboxylic acid, LC-MS/MS stands as the gold standard for quantitative analysis. The technique offers an unparalleled combination of sensitivity, selectivity, and applicability to analytes directly from solution, obviating the need for complex sample preparation.

Rationale for Ionization Source Selection: ESI vs. APCI

The choice of ionization source is paramount for successful LC-MS analysis. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar, ionizable, and non-volatile molecules.[1][2] Given that this compound possesses a readily deprotonated carboxylic acid group, ESI is the superior choice. It efficiently generates gas-phase ions from the liquid phase with minimal fragmentation, making it highly suitable for producing a stable precursor ion for MS/MS analysis.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are stable enough to withstand heating.[3][4] While it could potentially ionize this molecule, the efficiency would likely be lower than ESI, and the thermal stress could induce unwanted degradation.[3]

Predicted Fragmentation Pathway

Understanding the fragmentation of the [M-H]⁻ precursor ion is key to developing a selective Multiple Reaction Monitoring (MRM) method. Based on the structure and general fragmentation rules for benzoic acids, the following primary fragmentation pathways are anticipated.[5][6]

G cluster_main Precursor [M-H]⁻ m/z 262.9/264.9 Frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 218.9/220.9 Precursor->Frag1 -CO₂ Frag2 Loss of CH₃ [M-H-CH₃]⁻ m/z 247.9/249.9 Precursor->Frag2 -CH₃• Frag4 Loss of Br [M-H-Br]⁻ m/z 184.0 Precursor->Frag4 -Br• Frag3 Loss of CO₂ and CH₃ [M-H-CO₂-CH₃]⁻ m/z 203.9/205.9 Frag1->Frag3 -CH₃•

Caption: Predicted ESI(-) fragmentation of this compound.

The characteristic isotopic signature of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing ions, separated by 2 m/z units. This is a powerful diagnostic tool for confirming fragment identity.[7] The loss of the carboxyl group as CO₂ (a loss of 44 Da) is a highly characteristic fragmentation for benzoic acids and is an excellent choice for a selective MRM transition.[6]

Experimental Protocol: LC-MS/MS

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile:water to a stock concentration of 1 mg/mL.

    • Prepare a dilution series in the same solvent to generate calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

    • For matrix samples (e.g., plasma), perform a protein precipitation with 3 volumes of cold acetonitrile containing an internal standard, vortex, centrifuge, and inject the supernatant.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). A C18 phase provides excellent retention for moderately polar aromatic acids.[8]

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid aids in protonation for positive mode but also ensures consistent chromatography in negative mode by maintaining a low pH.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 800 L/hr at 400 °C.

    • MRM Transitions (Hypothetical):

      • Quantifier: 262.9 > 218.9 (Loss of CO₂)

      • Qualifier: 262.9 > 247.9 (Loss of CH₃) (Note: Collision energies must be optimized for the specific instrument to maximize fragment intensity.)

G cluster_workflow LC-MS/MS Workflow SamplePrep Sample Preparation (Dissolution/Extraction) LC LC Separation (C18 Column) SamplePrep->LC Ionization ESI Source (Negative Mode) LC->Ionization Q1 Quadrupole 1 (Precursor Ion Isolation m/z 262.9) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan m/z 218.9) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Quantification) Detector->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Alternative Methods: A Comparative Overview

While LC-MS/MS is the primary choice, alternative techniques may be suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional chromatographic resolution but is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound is not feasible due to the high polarity and low volatility of the carboxylic acid group.[9]

The Derivatization Requirement: To make the analyte amenable to GC, a chemical derivatization step is mandatory. This process converts the polar -COOH group into a less polar, more volatile ester or silyl ester.[10][11] A common and effective method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol: GC-MS (with Silylation)

  • Derivatization:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces extensive, reproducible fragmentation patterns useful for library matching.

    • Mass Range: 50-450 amu.

High-Resolution Mass Spectrometry (HRMS)

For applications requiring unambiguous identification of the analyte, its metabolites, or impurities, High-Resolution Mass Spectrometry (e.g., LC-QTOF or LC-Orbitrap) is indispensable.[12][13]

  • Key Advantage: HRMS provides highly accurate mass measurements (typically < 5 ppm error), which allows for the confident determination of the elemental formula of an ion.[14] This is invaluable for confirming the identity of the parent compound and for proposing structures for unknown related substances.

  • Application: While a triple quadrupole is superior for targeted quantification, an HRMS instrument is the tool of choice for discovery, metabolite identification, and definitive structural confirmation in complex matrices.[15]

Method Performance Comparison

The choice of analytical technique is dictated by the research question. The following table provides a comparative summary of the discussed methods.

Parameter LC-MS/MS (ESI) GC-MS (with Derivatization) LC-HRMS (e.g., Orbitrap, QTOF)
Primary Application Targeted QuantificationQualitative/Quantitative analysis of volatilesCompound ID & Structural Elucidation
Sensitivity Excellent (pg to fg level)Good (pg level)Very Good (pg level)
Selectivity Excellent (MRM-based)Good (based on retention time & mass spectrum)Excellent (Accurate Mass)
Sample Prep Simple (Dilute & Shoot)Complex (Requires derivatization)Simple (Dilute & Shoot)
Throughput HighModerateModerate
Structural Info Targeted (Precursor-Product)Extensive (EI Fragmentation Library)Comprehensive (Accurate Mass, MSⁿ)
Best For... Bioanalysis, PK studies, trace quantificationPurity analysis, screening for knownsMetabolite ID, unknown identification

Conclusion

For the routine and sensitive analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS) in negative ion mode is the unequivocally superior method. It provides the best combination of sensitivity, selectivity, and ease of use for this particular analyte. GC-MS serves as a viable alternative if derivatization protocols are established and is useful if a laboratory's primary expertise is in gas chromatography. High-Resolution Mass Spectrometry should be employed when the analytical goal shifts from quantification to the confident identification and structural elucidation of the analyte and its potential biotransformation products.

References

A Comprehensive Guide to HPLC Method Development for 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-4-fluoro-5-methoxybenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only effective but also reliable and transferable. This document is intended for researchers, scientists, and drug development professionals who require a validated, high-quality analytical method for this compound.

Foundational Knowledge: Understanding the Analyte

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Formula C₈H₆BrFO₃---
Molecular Weight 249.03 g/mol Influences diffusion and mass transfer in the column.
pKa ~2.5 - 3.5The carboxylic acid moiety is acidic. To ensure the analyte is in a single, non-ionized form for good peak shape and retention in reversed-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa.[1]
logP ~2.5 - 3.0Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.A suitable sample solvent must be chosen that is compatible with the mobile phase to prevent sample precipitation on the column.

The key takeaway from these properties is that this compound is an acidic, moderately hydrophobic molecule, making reversed-phase HPLC the ideal separation mode.

The Method Development Workflow: A Step-by-Step Guide with Rationale

Our approach to method development is a systematic process of screening and optimization, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, Solubility) B Initial Method Screening (Column & Mobile Phase) A->B Guides initial choices C Optimization of Mobile Phase (Organic Ratio, pH, Buffer) B->C Refine separation D Optimization of Instrumental Parameters (Flow Rate, Temperature, Wavelength) C->D Fine-tune performance E System Suitability Testing D->E Ensure reliability F Method Validation (as per ICH Q2(R1)) E->F Confirm suitability for purpose

Caption: A systematic workflow for HPLC method development.

Initial Method Screening: Column and Mobile Phase Selection

The goal of the initial screening is to find a starting point that provides some retention and a reasonable peak shape.

Column Selection:

Given the analyte's aromatic and moderately hydrophobic nature, a C18 column is the logical first choice. However, to provide a comparative analysis, we will also consider a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.

Table 2: Comparison of Initial Screening Columns

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale for SelectionExpected Performance
C18 (Octadecyl Silane) 2.74.6 x 100Industry standard for reversed-phase; provides good hydrophobic retention for a wide range of compounds.Good retention and peak shape are expected.
Phenyl-Hexyl 2.74.6 x 100Offers pi-pi interactions with the aromatic ring of the analyte, potentially leading to different selectivity compared to a C18.May provide enhanced retention or a different elution order for impurities.

Mobile Phase Selection:

Based on the predicted pKa, an acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group.[1] A generic starting gradient with acetonitrile as the organic modifier is a good starting point.

Initial Screening Protocol:

  • Columns: C18 (2.7 µm, 4.6 x 100 mm) and Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; should be optimized later)

  • Injection Volume: 5 µL

  • Sample Preparation: 100 µg/mL of this compound in 50:50 Acetonitrile:Water.

Optimization of the Mobile Phase

Once a promising column and mobile phase system are identified from the initial screen, the next step is to optimize the separation.

Organic Modifier:

While acetonitrile is a common choice, methanol can offer different selectivity and is a valuable alternative to explore.

Table 3: Comparison of Organic Modifiers

Organic ModifierPropertiesExpected Impact on Separation
Acetonitrile Lower viscosity, lower UV cutoff, generally provides sharper peaks.Often results in shorter retention times compared to methanol.
Methanol Higher viscosity, can offer different selectivity due to its protic nature.May improve the resolution of closely eluting peaks.

Mobile Phase pH and Buffer Selection:

To ensure method robustness, it is crucial to control the mobile phase pH using a buffer. The buffer should have a pKa within one pH unit of the desired mobile phase pH.[6] For our analyte with a predicted pKa of ~2.5-3.5, a mobile phase pH of ~2.5 is a good target.

Table 4: Comparison of Acidic Modifiers/Buffers

Modifier/BufferpKaProsCons
0.1% Formic Acid 3.75Volatile (MS-compatible), provides a pH of ~2.7.Limited buffering capacity.
0.1% Trifluoroacetic Acid (TFA) 0.5Strong ion-pairing agent, can improve peak shape for basic compounds, provides a pH of ~2.Can suppress MS signal, can be difficult to remove from the column.
20 mM Phosphate Buffer (pH 2.5) pKa1 = 2.15Excellent buffering capacity at this pH, leading to a very robust method.Not volatile (not MS-compatible), can precipitate with high organic content.

Optimization Protocol:

A series of experiments should be conducted to evaluate the effect of the organic modifier and the mobile phase pH on the separation.

OptimizationProtocol cluster_0 Organic Modifier Comparison cluster_1 Mobile Phase pH Comparison A Acetonitrile C 0.1% Formic Acid A->C D 20 mM Phosphate Buffer, pH 2.5 A->D B Methanol B->C B->D

Caption: Experimental design for mobile phase optimization.

Optimization of Instrumental Parameters

Fine-tuning the instrumental parameters can further enhance the resolution, peak shape, and analysis time.

  • Flow Rate: A lower flow rate can improve resolution, while a higher flow rate will shorten the analysis time. The optimal flow rate will be a balance between these two factors.

  • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance, which will provide the highest sensitivity.

System Suitability and Method Validation

Before the method can be used for routine analysis, its performance must be verified through system suitability testing and formal validation.

System Suitability Testing (SST):

SST is performed before each analytical run to ensure the chromatographic system is performing adequately.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) RSD ≤ 2.0%Demonstrates injection precision.
Resolution (Rs) Rs > 2.0 (between the analyte and the closest eluting peak)Ensures baseline separation from potential impurities.

Method Validation:

A full method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose.[2][3][4][5] This includes assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Final Recommended Method and Conclusion

Based on the principles of HPLC and experience with similar compounds, the following method is proposed as a robust and reliable starting point for the analysis of this compound.

Table 6: Recommended HPLC Method

ParameterCondition
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient To be optimized based on screening results (e.g., 30-70% B in 8 minutes)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength Wavelength of maximum absorbance (e.g., ~245 nm)
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water

This guide has provided a comprehensive framework for the development of a validated HPLC method for this compound. By systematically evaluating column chemistry, mobile phase composition, and instrumental parameters, and by adhering to the principles of method validation, a high-quality analytical method can be achieved. The comparative data presented for different columns and mobile phases serves as a practical guide for troubleshooting and further optimization.

References

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-4-fluoro-5-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of modern drug discovery and materials science, substituted benzoic acids are foundational scaffolds. Their rigid, predictable geometry and the diverse chemical handles they offer make them invaluable starting points for constructing complex molecular architectures. 2-Bromo-4-fluoro-5-methoxybenzoic acid is a prime example of a highly functionalized building block, presenting multiple reaction sites that can be addressed with precision.

This guide provides an in-depth comparison of the reactivity of this compound against structurally similar compounds. We will dissect the electronic and steric influences of its substituents to predict and rationalize its behavior in key synthetic transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, moving beyond simple protocol-following to a deeper, mechanistic understanding of their chemical systems.

Molecular Structure and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the interplay between four distinct groups dictates the molecule's behavior.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing nature (both by resonance and induction).[1]

  • Bromine (-Br): As a halogen, bromine is deactivating due to its strong inductive electron withdrawal but is ortho-, para-directing because its lone pairs can donate electron density through resonance. The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions.

  • Fluorine (-F): Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect. Like bromine, it has a resonance-donating effect, but its inductive effect dominates, making it a deactivating, ortho-, para-directing group.[1] In nucleophilic aromatic substitution (SNAr), fluorine is often a better leaving group than other halogens.[2]

  • Methoxy (-OCH₃): The methoxy group is a strong activating, ortho-, para-directing group.[3] It donates electron density to the ring via resonance, which is stronger than its inductive withdrawal effect.[4]

The combined influence of these substituents makes the aromatic ring relatively electron-rich, despite the presence of three electron-withdrawing groups (by induction). The powerful resonance donation from the methoxy group is particularly significant.

Furthermore, the bromine atom at the 2-position introduces a significant "ortho-effect." Ortho-substituents, regardless of their electronic nature, typically increase the acidity of a benzoic acid.[5][6] This is attributed to a combination of steric and electronic factors, where the substituent forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance between the carboxyl group and the ring and thereby increasing the acidity.[6][7]

G cluster_0 This compound C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 OCH3 OCH₃ C5->OCH3 C6->C1 Inductive Inductive Effect (-I) COOH->Inductive Moderate Resonance_W Resonance Withdrawal (-R) COOH->Resonance_W Strong Br->Inductive Strong Resonance_D Resonance Donation (+R) Br->Resonance_D Weak F->Inductive Very Strong F->Resonance_D Weak OCH3->Inductive Weak OCH3->Resonance_D Strong

Caption: Electronic effects of substituents on the target molecule.

Comparative Reactivity in Key Transformations

The utility of a building block is defined by its performance in robust, versatile reactions. We will evaluate the expected reactivity of this compound in palladium-catalyzed cross-couplings and nucleophilic aromatic substitution, comparing it with logical analogs.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, primarily targeting the C-Br bond. The general reactivity trend for aryl halides in the crucial oxidative addition step is I > Br > Cl.[8][9] The electronic nature of the ring is also critical; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can slow it down.[10]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction couples an organoboron species with an organohalide.[11][12] It is a powerful tool for creating biaryl structures.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical chemistry.[13][14] The electron-rich nature of our target molecule, due to the methoxy group, makes this a challenging transformation that often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the key reductive elimination step.[15]

Table 1: Predicted Relative Reactivity in Pd-Catalyzed Cross-Coupling at the C-Br Bond

CompoundKey Structural DifferenceExpected Relative ReactivityRationale
This compound (Reference) Moderate The activating -OCH₃ group is somewhat counteracted by the withdrawing -F and -COOH groups. The ortho -COOH may pose steric hindrance.
2-Chloro -4-fluoro-5-methoxybenzoic acidC-Cl instead of C-BrLowerThe C-Cl bond is stronger and less readily undergoes oxidative addition to Palladium(0) compared to the C-Br bond.[8][9]
2-Bromo-5-methoxybenzoic acidNo -F at C4Slightly HigherRemoval of the electron-withdrawing fluorine atom makes the ring slightly more electron-rich, which can slow oxidative addition, but the effect is generally small.
2-Bromo-4-fluorobenzoic acidNo -OCH₃ at C5HigherRemoval of the strongly activating -OCH₃ group makes the ring more electron-deficient, which generally accelerates the rate-determining oxidative addition step.[10]
4-Bromo-2-fluoro-5-methoxybenzoic acidIsomeric position of Br/FLowerThe bromine is now para to the activating -OCH₃ group, increasing local electron density and potentially slowing oxidative addition. The ortho-fluoro may also sterically hinder the approach to the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group.[16] This reaction is favored when the ring is electron-deficient, typically activated by strongly electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[17] For halogens as leaving groups in SNAr, the reactivity order is typically F > Cl > Br > I, because the high electronegativity of fluorine polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2]

In this compound, the C-F bond at position 4 is para to the electron-withdrawing carboxyl group and ortho to the electron-donating methoxy group. The C-Br bond is ortho to the carboxyl group. Nucleophilic attack will preferentially occur at the position most activated by electron-withdrawing groups and where the leaving group is best.

Prediction: Nucleophilic attack is most likely to occur at the C4 position , displacing the fluoride. The carboxyl group strongly activates the para position, and fluoride is a superior leaving group to bromide in SNAr reactions.[2] The methoxy group at C5 donates electron density, which deactivates the ring for SNAr, but the combined effect of the -COOH group and the better leaving group ability of fluorine should direct the regioselectivity.

Validated Experimental Protocols

The following protocols are generalized, robust starting points for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates like this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling an arylboronic acid with the title compound.

Rationale: The choice of a palladium catalyst with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a stable and active catalytic system. A base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step.[18] A mixed solvent system like Dioxane/Water ensures solubility for both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G start Start: Inert Atmosphere Setup reagents 1. Add Aryl Bromide, Boronic Acid, Base start->reagents catalyst 2. Add Pd Catalyst reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat Reaction (e.g., 90 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup monitor->workup Complete purify 7. Purify Product (Chromatography) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a procedure for coupling a primary or secondary amine with the title compound.

Rationale: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine. The catalyst system is critical; a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is highly effective for coupling electron-rich aryl bromides.[15] Toluene is a common high-boiling, non-polar solvent for this transformation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Catalytic Cycles: The Heart of the Transformation

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdR Ar-Pd(II)L2-R' ArPdOH->ArPdR Transmetalation (R'-B(OH)3⁻) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L(R₂NH)]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination (R₂NH) AmidoComplex Ar-Pd(II)L-NR₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig amination cycle.

Conclusion and Outlook

This compound is a nuanced and versatile building block. Its reactivity is a product of the complex interplay between its four distinct substituents.

  • For C-C and C-N bond formation, the C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling. Reactivity is moderate but can be reliably achieved with modern, robust catalyst systems designed for electron-rich aryl halides. Compared to analogs lacking the activating methoxy group, this compound will generally react more slowly in the oxidative addition step.

  • For SNAr reactions, the C-F bond is the predicted site of substitution due to the activating effect of the para-carboxyl group and the superior leaving group ability of fluoride.

By understanding these fundamental principles, chemists can strategically select reagents and conditions to selectively functionalize this molecule, unlocking its potential for creating novel compounds in pharmaceutical and materials science applications.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-fluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have given rise to a multitude of drugs with diverse biological activities. The strategic functionalization of the aromatic ring with halogens and other substituents can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet largely unexplored, class of compounds: 2-Bromo-4-fluoro-5-methoxybenzoic acid derivatives. While direct experimental data on this particular family of molecules is scarce in publicly available literature, by examining structurally related compounds, we can infer potential biological activities and lay out a strategic path for their investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a comparative analysis of potential biological activities, supporting it with experimental data from related compounds, and offering detailed protocols for synthesis and biological evaluation.

The Chemical Landscape: Understanding the Potential of the Scaffold

The this compound scaffold is a fascinating starting point for drug discovery due to the unique interplay of its substituents:

  • Benzoic Acid: The carboxylic acid group provides a key interaction point for forming hydrogen bonds with biological targets and serves as a handle for further chemical modifications, such as esterification or amidation, to modulate properties like cell permeability and metabolic stability.

  • Bromine: The bromine atom is a versatile functional group. It can act as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1] Furthermore, its size and lipophilicity can contribute to binding affinity.

  • Fluorine: The presence of a fluorine atom can significantly impact a molecule's properties. Its high electronegativity can alter the acidity of the carboxylic acid and influence binding interactions through halogen bonding.[2] Fluorine substitution is also a common strategy to block metabolic hydroxylation, thereby improving a drug's metabolic stability and pharmacokinetic profile.[1][3]

  • Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. Its position can direct further chemical modifications.

Given these features, derivatives of this compound hold potential in several therapeutic areas, including oncology, inflammation, and infectious diseases.

Comparative Analysis: Insights from Structurally Related Compounds

To predict the potential biological activities of our target scaffold, we can draw parallels with structurally similar molecules. The following table summarizes the reported activities of various substituted benzoic acid derivatives.

Compound ClassExample CompoundReported Biological ActivityKey Findings
Bromophenols 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneAntioxidant, AnticancerAmeliorated H2O2-induced oxidative damage and induced apoptosis in leukemia cells.[4]
Halogenated Benzoic Acids 3,5-Dibromo-4-methoxybenzoic acidAnticancer (potential)Derivatives could be designed as inhibitors of protein kinases like FGFR1.[5]
p-Hydroxybenzoic Acid Derivatives VariousAntimicrobial, Anti-inflammatory, AntioxidantA broad range of biological activities have been reported for this class of compounds.[6][7]
Anthranilic Acid Derivatives 4-Fluoro-2-(phenylamino)benzoic acidAnti-inflammatory (potential)Synthesized from 2-bromo-4-fluorobenzoic acid, this class includes non-steroidal anti-inflammatory drugs (NSAIDs).[8]

This comparative data suggests that derivatives of this compound are promising candidates for screening against a variety of biological targets, particularly those involved in cancer and inflammation.

Experimental Roadmap: From Synthesis to Biological Evaluation

A systematic investigation of this novel compound class requires a robust experimental plan. The following sections outline the key steps, from the synthesis of a representative derivative to its biological characterization.

Workflow for Investigating Novel Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity IC50 Determine IC50/EC50 Values Cytotoxicity->IC50 EnzymeInhibition Enzyme Inhibition Assays EnzymeInhibition->IC50 ReceptorBinding Receptor Binding Assays ReceptorBinding->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A streamlined workflow for the synthesis, biological evaluation, and lead identification of novel this compound derivatives.

Experimental Protocols

This protocol describes the synthesis of a simple amide derivative to illustrate the synthetic accessibility of this compound class.

Principle: The carboxylic acid of this compound is activated and then reacted with benzylamine to form an amide bond.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Amide Coupling: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution to 0 °C.

  • Slowly add the acid chloride solution from step 1 to the benzylamine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acid chlorides.

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Column chromatography is a standard technique for purifying organic compounds based on their polarity.

This assay is a crucial first step to evaluate the potential of the synthesized derivatives as anticancer agents.[9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Self-Validation System:

  • Positive Control: A known cytotoxic agent like doxorubicin validates that the assay is sensitive to growth inhibition.

  • Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Blank Wells: Wells with medium but no cells are used to subtract background absorbance.

Given that many benzoic acid derivatives target protein kinases, this protocol provides a general framework for assessing enzyme inhibition.[12][13][14]

Principle: The activity of a specific kinase is measured by its ability to phosphorylate a substrate. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase, e.g., staurosporine).

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Causality in Experimental Choices:

  • ATP Concentration: The concentration of ATP is typically kept at or near its Km value for the kinase to be sensitive to competitive inhibitors.[15]

  • Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is specific to the target kinase and not due to off-target effects in a more complex cellular system.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell growth and inflammation, such as the MAPK/ERK pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Bromo-4-fluoro- 5-methoxybenzoic acid derivative Inhibitor->Raf Potential Inhibition

Caption: A hypothetical model of a this compound derivative inhibiting the MAPK/ERK signaling pathway at the level of Raf kinase.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. By leveraging our understanding of structurally related compounds and employing a systematic approach to synthesis and biological evaluation, researchers can efficiently probe the therapeutic potential of this versatile chemical class. The detailed experimental protocols and the conceptual framework provided in this guide are intended to empower scientists to embark on this exciting journey of discovery. Future work should focus on synthesizing a diverse library of derivatives, screening them against a broad panel of biological targets, and elucidating their mechanisms of action to identify promising lead compounds for further preclinical development.

References

A Comparative Spectroscopic Guide to 2-Bromo-4-fluoro-5-methoxybenzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic characterization of 2-Bromo-4-fluoro-5-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. Through a comparative analysis with structurally related benzoic acid derivatives, we will elucidate the influence of substituent effects on the spectral features. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic properties of this class of compounds.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its utility in organic synthesis stems from the distinct reactivity conferred by the bromo, fluoro, and methoxy functional groups, alongside the carboxylic acid moiety. Spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound. This guide will focus on the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectra, drawing comparisons with 2-bromobenzoic acid, 2-bromo-4-fluorobenzoic acid, and 4-fluorobenzoic acid to highlight the incremental effects of each substituent.

FT-IR Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The FT-IR spectrum of a substituted benzoic acid is characterized by distinct absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, C-H and C=C stretches of the aromatic ring, and vibrations of the substituent groups.

Comparative FT-IR Data
Functional GroupThis compound (Predicted)2-Bromobenzoic Acid2-Bromo-4-fluorobenzoic Acid[1]4-Fluorobenzoic Acid[2]
O-H stretch (Carboxylic Acid)~3300-2500 cm⁻¹ (broad)~3200-2500 cm⁻¹ (broad)~3200-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)
C-H stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C=O stretch (Carboxylic Acid)~1700-1680 cm⁻¹~1700-1680 cm⁻¹~1700-1680 cm⁻¹~1700-1680 cm⁻¹
C=C stretch (Aromatic)~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-O stretch (Carboxylic Acid/Ether)~1320-1210 cm⁻¹ (Carboxylic), ~1250-1000 cm⁻¹ (Ether)~1320-1210 cm⁻¹Not specifiedNot specified
C-F stretch~1250-1020 cm⁻¹-PresentPresent
C-Br stretch~680-515 cm⁻¹~680-515 cm⁻¹~680-515 cm⁻¹-
Interpretation and Causality

The broad O-H stretching band observed between 2500 and 3300 cm⁻¹ is a hallmark of the hydrogen-bonded dimer formation characteristic of carboxylic acids in the solid state.[3] The position of the C=O stretching vibration is sensitive to electronic effects. For all the analyzed benzoic acids, this band appears in the range of 1700-1680 cm⁻¹, typical for aromatic carboxylic acids.[3] The electron-withdrawing nature of the bromine and fluorine atoms is expected to slightly increase the C=O bond order and shift this absorption to a higher wavenumber, though this effect can be counteracted by resonance.

The presence of the methoxy group in this compound introduces characteristic C-O stretching vibrations for the aryl ether, typically observed between 1250 and 1000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region at approximately 1250-1020 cm⁻¹ and 680-515 cm⁻¹, respectively, providing clear evidence for their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of the signals are invaluable for structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methoxy group protons.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)
This compound (Predicted) Two singlets or two doublets (due to meta coupling) in the range of 7.0-8.0 ppmSinglet, ~3.9 ppmSinglet, >10 ppm
2-Bromobenzoic Acid [4]Multiplet, ~7.2-8.0 ppm-Singlet, ~10-13 ppm
2-Bromo-4-fluorobenzoic Acid Multiplet, ~7.1-7.9 ppm-Singlet, >10 ppm
4-Fluorobenzoic Acid [5]Two multiplets, ~7.1-8.1 ppm-Singlet, ~13 ppm

In this compound, the aromatic region will be simplified compared to the other analogs due to the higher degree of substitution. We expect two signals for the two remaining aromatic protons. Their chemical shifts will be influenced by the neighboring substituents. The proton ortho to the bromine will be deshielded, while the proton ortho to the methoxy group will be shielded. The fluorine atom will introduce additional splitting (coupling). The methoxy group will appear as a sharp singlet around 3.9 ppm. The carboxylic acid proton is typically a broad singlet at a high chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CompoundCarboxylic Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)
This compound (Predicted) ~165-170~110-160 (expect 6 distinct signals)~56
2-Bromobenzoic Acid [6]~167~127-134-
2-Bromo-4-fluorobenzoic Acid [7]~165~115-165 (expect 6 distinct signals)-
Benzoic Acid [8]~172~128-133-

The carboxylic carbon of this compound is expected to resonate around 165-170 ppm. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the bromine (C2) will be shifted to a lower field, while the carbon attached to the fluorine (C4) will show a large C-F coupling constant. The carbon attached to the electron-donating methoxy group (C5) will be shielded and appear at a higher field. The methoxy carbon itself will appear as a single peak around 56 ppm.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.

Comparative UV-Vis Data
Compoundλmax (nm)Solvent
This compound (Predicted) ~250-260 and ~290-300Ethanol/Methanol
Benzoic Acid ~230 and ~273Ethanol
4-Fluorobenzoic Acid ~232 and ~274Not specified
4-Methoxybenzoic Acid [9]~256Not specified
Interpretation and Causality

Benzoic acid exhibits two primary absorption bands corresponding to the π → π* transitions of the benzene ring. Substituents on the ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the λmax of this compound compared to benzoic acid. The bromine and fluorine atoms are also expected to contribute to this shift. Therefore, we predict absorption maxima at longer wavelengths compared to the unsubstituted and less substituted analogs.

Experimental Protocols

Accurate spectroscopic data acquisition is crucial for reliable characterization. The following are generalized protocols for the techniques discussed.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. A blank containing only the solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Compound 2-Bromo-4-fluoro-5- methoxybenzoic Acid FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Interpretation Spectral Interpretation FTIR->Interpretation NMR->Interpretation UV_Vis->Interpretation Comparison Comparison with Analogs Interpretation->Comparison Structure Structure Elucidation Comparison->Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, when compared with its structural analogs, provides a clear illustration of how substituents influence the electronic and vibrational properties of a molecule. The predicted spectra, based on established principles and data from similar compounds, offer a robust framework for the identification and analysis of this important chemical intermediate. The combined application of FT-IR, NMR, and UV-Vis spectroscopy provides a comprehensive and self-validating system for structural confirmation.

References

A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-4-fluoro-5-methoxybenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, 2-Bromo-4-fluoro-5-methoxybenzoic acid stands out as a pivotal building block. Its unique substitution pattern—a reactive bromine handle for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group for hydrogen bonding interactions—makes it a valuable precursor for a range of complex molecules, including kinase inhibitors and novel heterocyclic scaffolds.[1][2] However, reliance on a single intermediate can introduce challenges related to cost, supply chain stability, and the need for alternative reactivity profiles.

This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes to delve into the causal chemistry, offering field-proven insights into how the choice of an alternative impacts reaction dynamics, catalyst selection, and overall synthetic strategy. Every piece of data and every protocol is grounded in authoritative sources to ensure scientific integrity and reproducibility.

The Benchmark: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily derived from the C(sp²)-Br bond at the 2-position. This bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational for constructing the carbon-carbon and carbon-nitrogen bonds essential in drug discovery.

Two of the most common transformations are:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl bromide with an organoboron reagent.[3][4] This is a robust method for creating biaryl structures.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling the aryl bromide with an amine.[5][6][7] This reaction is critical for synthesizing the arylamine moieties prevalent in pharmaceuticals.

The choice of an alternative reagent must be weighed against its ability to perform efficiently in these and other critical transformations.

Comparative Analysis of Primary Alternatives

The ideal alternative should offer a balance of reactivity, cost-effectiveness, and availability, while leading to the desired product with high efficiency. We will compare three main categories of alternatives: direct halogen analogs, structural isomers, and synthetic precursors.

Category 1: Direct Halogen Analogs (The Chloro and Iodo Variants)

The most direct alternatives involve simply swapping the bromine atom for another halogen. This choice has profound implications for the reactivity of the C-X bond, directly influencing reaction kinetics and catalyst selection.

  • 2-Chloro-4-fluoro-5-methoxybenzoic Acid: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it less reactive in the oxidative addition step of palladium-catalyzed cycles.[8] Historically, this made aryl chlorides undesirable substrates. However, modern advancements in ligand design (e.g., bulky, electron-rich phosphines like XPhos or SPhos) have made the coupling of aryl chlorides highly efficient.

    • Expertise & Causality: The use of sterically hindered, electron-donating ligands is crucial. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate the rate-limiting oxidative addition step for the less reactive C-Cl bond. While potentially more challenging, the lower cost of many chlorinated starting materials can make this an attractive alternative for large-scale synthesis.[9][10]

  • 2-Iodo-4-fluoro-5-methoxybenzoic Acid: Conversely, the C-I bond is weaker and more easily broken than the C-Br bond. This heightened reactivity allows for oxidative addition under much milder conditions, often at lower temperatures and with lower catalyst loadings.[11]

    • Expertise & Causality: The high reactivity of aryl iodides makes them ideal for sensitive substrates that cannot tolerate the harsher conditions sometimes required for bromides or chlorides.[12][13] The primary drawback is the significantly higher cost and lower stability of iodine-containing compounds, which can be a limiting factor in process chemistry.

Property2-Chloro- Analog2-Bromo- (Benchmark)2-Iodo- Analog
Relative Reactivity LowerModerateHigher
Typical Conditions Higher Temp. (e.g., >100°C), Specialized LigandsModerate Temp. (e.g., 80-100°C)Lower Temp. (e.g., RT-80°C)
Catalyst Loading Often Higher (1-5 mol%)Standard (1-3 mol%)Often Lower (0.5-2 mol%)
Relative Cost LowerModerateHigher
Key Advantage Cost-effective for scale-upBalanced reactivity & costHigh reactivity for sensitive substrates
Key Disadvantage Requires more active catalyst systemsStandard benchmarkHigher cost, potential instability
Category 2: The Precursor Approach

Instead of starting with a pre-halogenated benzoic acid, one can employ a precursor that allows for the introduction of a reactive handle at a later stage.

  • 4-Fluoro-5-methoxy-2-nitrobenzoic Acid: This alternative leverages the versatile nitro group. The synthetic sequence involves:

    • Reduction of the nitro group to an amine (e.g., using H₂, Pd/C, or metal reductants like SnCl₂).

    • Formation of a diazonium salt from the resulting aniline using sodium nitrite and a strong acid.

    • A Sandmeyer reaction to convert the diazonium salt into the desired halide (e.g., using CuBr, CuCl, or KI).

    • Expertise & Causality: This multi-step approach offers flexibility. It may be more cost-effective if the nitro-substituted starting material is significantly cheaper or more readily available.[14][15] However, the overall yield across three steps must be considered, and the handling of potentially unstable diazonium intermediates requires careful control. This route is often employed when direct halogenation of the parent aromatic system is problematic or yields isomeric mixtures.

Visualization of Synthetic Strategies

The choice between a direct halogen analog and a precursor-based approach represents a fundamental divergence in synthetic planning.

G cluster_0 Direct Halogenation Route cluster_1 Nitro Precursor Route start1 Substituted Benzoic Acid reagent1 2-X-4-F-5-MeO-Benzoic Acid (X = Cl, Br, I) start1->reagent1 Halogenation product1 Target Molecule reagent1->product1 Pd Cross-Coupling start2 Substituted Benzoic Acid reagent2 4-F-5-MeO-2-Nitro-Benzoic Acid start2->reagent2 Nitration reagent3 Aniline Intermediate reagent2->reagent3 Reduction reagent4 Diazonium Salt reagent3->reagent4 Diazotization reagent5 2-X-4-F-5-MeO-Benzoic Acid reagent4->reagent5 Sandmeyer Rxn product2 Target Molecule reagent5->product2 Pd Cross-Coupling

Caption: Comparative synthetic workflows.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies. The comparison between the procedures for the bromo- and chloro-analogs illustrates the practical adjustments required to accommodate differences in reactivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Benchmark)

Reaction: Coupling of this compound with Phenylboronic Acid.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified Procedure for the Less Reactive Chloro-Analog

Reaction: Coupling of 2-Chloro-4-fluoro-5-methoxybenzoic acid with Phenylboronic Acid.

  • Inert Atmosphere: Follow step 1 from Protocol 1, using the 2-chloro analog as the starting material. A stronger base such as potassium phosphate (K₃PO₄, 2.0 eq) is often preferred.

  • Catalyst System: This step is critical. Instead of a simple catalyst, a pre-catalyst and ligand system is used. Add a palladium source like Pd₂(dba)₃ (2 mol%) and a specialized bulky phosphine ligand such as XPhos (4 mol%).

  • Solvent Addition: Follow step 3 from Protocol 1. Anhydrous solvents like toluene or t-butanol may be used depending on the specific catalyst system.

  • Reaction: Heat the mixture to a higher temperature, typically 110 °C. Reaction times are generally longer, from 12-24 hours. Diligent monitoring is required.

  • Work-up & Purification: The work-up and purification steps are identical to those in Protocol 1.

The necessity of a more complex catalyst system and more forcing conditions for the chloro-analog is a key takeaway for any researcher planning a synthesis.

Visualization of the Core Mechanism

Understanding the underlying catalytic cycle is essential for troubleshooting and optimization. The Suzuki-Miyaura coupling provides a representative example of the processes at play for all halogenated alternatives.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_borane Ar-Pd(II)L₂-OR' pd2_aryl->pd2_borane Ligand Exchange pd2_trans Ar-Pd(II)L₂-Ar' pd2_borane->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' reagents Ar-X (Aryl Halide) boronic Ar'-B(OR)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion and Strategic Recommendations

The selection of a reagent to replace this compound is not a one-to-one substitution but a strategic decision that reverberates through the entire synthetic plan.

  • For exploratory, small-scale synthesis where reaction efficiency and mild conditions are paramount, the 2-iodo-analog is an excellent, albeit expensive, choice.

  • For process development and scale-up where cost is a primary driver, the 2-chloro-analog is a highly viable alternative, provided the investment is made in optimizing the more demanding catalytic system.

  • The nitro-precursor route offers maximum flexibility and may be the most economical path if the starting materials are advantageous, but it requires careful management of a multi-step sequence.

Ultimately, the best alternative is context-dependent. By understanding the causal relationships between a reagent's structure and its reactivity, researchers can make informed decisions, troubleshoot effectively, and design more robust and efficient synthetic routes.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project progression. 2-Bromo-4-fluoro-5-methoxybenzoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide presents an in-depth, objective comparison of two plausible synthetic routes to this target molecule, supported by experimental data and a thorough cost-benefit analysis to inform the selection of the most appropriate method based on efficiency, cost, safety, and scalability.

Introduction to Synthetic Strategies

The synthesis of polysubstituted aromatic compounds such as this compound requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The two routes explored in this guide leverage different starting materials and strategic approaches to navigate these challenges.

  • Route 1 employs a direct, single-step electrophilic bromination of the commercially available 4-fluoro-3-methoxybenzoic acid. The success of this route hinges on the regioselectivity of the bromination, influenced by the interplay of the activating methoxy group and the deactivating fluoro and carboxylic acid groups.

  • Route 2 is a two-step process commencing with the bromination of 3-fluoro-4-methoxytoluene, followed by the oxidation of the methyl group to a carboxylic acid. This approach aims to circumvent potential regioselectivity issues in the bromination of the benzoic acid derivative by introducing the bromine atom at an earlier stage.

Comparative Analysis of Synthetic Routes

The following table provides a summary of the key performance indicators for the two proposed synthetic routes to this compound.

MetricRoute 1: Direct BrominationRoute 2: Bromination and Oxidation
Starting Material 4-Fluoro-3-methoxybenzoic acid3-Fluoro-4-methoxytoluene
Number of Steps 12
Key Transformations Electrophilic Aromatic BrominationElectrophilic Aromatic Bromination, Oxidation
Estimated Overall Yield 40-60%60-75%
Purity Good, may require recrystallizationGood, requires purification after each step
Estimated Reagent Cost per Mole of Product LowerHigher
Safety Considerations Use of corrosive and toxic bromine or N-Bromosuccinimide.[1][2][3][4][5]Use of bromine or NBS, and a strong oxidizing agent (KMnO₄).[1][2][3][4][5][6][7][8][9]
Environmental Impact Generation of halogenated waste.Generation of halogenated waste and manganese dioxide by-product from oxidation.[6][7][9][10]
Scalability Potentially high, as it is a one-step process.Moderate, due to the two-step nature and handling of a strong oxidant.

Synthetic Pathway Diagrams

The logical flow of each synthetic route is illustrated in the following diagrams.

Route 1: Direct Bromination

Route 1 start 4-Fluoro-3-methoxybenzoic acid product This compound start->product Bromination (NBS or Br₂)

Caption: Synthetic pathway for Route 1.

Route 2: Bromination and Oxidation

Route 2 start 3-Fluoro-4-methoxytoluene intermediate 2-Bromo-5-fluoro-4-methoxytoluene start->intermediate Bromination (NBS or Br₂) product This compound intermediate->product Oxidation (KMnO₄)

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Route 1: Direct Bromination of 4-Fluoro-3-methoxybenzoic acid

This route involves the direct electrophilic bromination of 4-fluoro-3-methoxybenzoic acid. The regioselectivity is directed by the existing substituents. The methoxy group is a strong activating ortho-, para-director, while the fluoro and carboxylic acid groups are deactivating. The 2-position is ortho to the activating methoxy group, making it a plausible site for bromination.

Materials:

  • 4-Fluoro-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Trifluoroacetic acid or Acetic acid (solvent)

  • Iron powder or Ferric bromide (catalyst, if using Br₂)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-methoxybenzoic acid (1 equivalent) in trifluoroacetic acid or acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution. If using elemental bromine, add catalytic iron powder or ferric bromide, and then add bromine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Route 2: Bromination of 3-Fluoro-4-methoxytoluene and Subsequent Oxidation

This two-step route first introduces the bromine atom onto the more activated toluene ring and then oxidizes the methyl group to the carboxylic acid.

Step 1: Bromination of 3-Fluoro-4-methoxytoluene

Materials:

  • 3-Fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride or Acetic acid (solvent)

  • AIBN (radical initiator, if using NBS) or Iron powder (catalyst, if using Br₂)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-fluoro-4-methoxytoluene (1 equivalent) in a suitable solvent like carbon tetrachloride or acetic acid in a round-bottom flask.

  • If using NBS, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN. If using bromine, add catalytic iron powder and then add bromine (1.1 equivalents) dropwise.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After cooling, work up the reaction mixture as described in Route 1 (quenching with sodium thiosulfate if necessary, extraction, and washing).

  • Purify the crude product by distillation or column chromatography to obtain 2-bromo-5-fluoro-4-methoxytoluene.

Step 2: Oxidation of 2-Bromo-5-fluoro-4-methoxytoluene

Materials:

  • 2-Bromo-5-fluoro-4-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate or sodium hydroxide

  • Water

  • Hydrochloric acid

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask, prepare a solution of 2-bromo-5-fluoro-4-methoxytoluene (1 equivalent) in water containing a small amount of sodium carbonate or sodium hydroxide.

  • Heat the mixture to reflux and add potassium permanganate (2-3 equivalents) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue refluxing for an additional 2-4 hours after the final addition of KMnO₄, or until the purple color persists.

  • Cool the reaction mixture and filter off the brown manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

  • If any brown manganese dioxide remains, add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Cost-Benefit Analysis

Route 1: Direct Bromination

  • Cost: This route is likely to be more cost-effective in terms of raw materials. The starting material, 4-fluoro-3-methoxybenzoic acid, is commercially available from various suppliers. The use of a single step reduces solvent and energy consumption.

  • Benefits: The primary advantage is the operational simplicity and shorter reaction time, which are desirable for large-scale production. Fewer workup and purification steps lead to reduced waste generation and lower labor costs.

  • Drawbacks: The main challenge is achieving high regioselectivity. The formation of isomeric byproducts could complicate purification and lower the overall yield of the desired product. The reaction conditions would need to be carefully optimized to favor bromination at the 2-position.

Route 2: Bromination and Oxidation

  • Cost: This route is likely to have higher raw material costs, as 3-fluoro-4-methoxytoluene may be more expensive or less readily available than 4-fluoro-3-methoxybenzoic acid. The two-step process also incurs higher costs for solvents, reagents, and energy.

  • Benefits: This route offers potentially better control over regioselectivity during the bromination step, as the methyl group is a stronger activating group than the carboxylic acid is a deactivating group. This could lead to a cleaner reaction and a higher overall yield of the final product.

  • Drawbacks: The multi-step nature of this route increases the overall complexity, reaction time, and labor involved. The oxidation step with potassium permanganate can be challenging to manage on a large scale and generates a significant amount of manganese dioxide waste, which requires proper disposal.[6][7][9][10]

Safety and Environmental Considerations

Both synthetic routes involve hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid.[1][2][3][4][5] Contact with skin and eyes should be avoided.

  • Bromine: Highly toxic, corrosive, and volatile.[1][2][3][4][5] Extreme caution should be exercised when handling.

  • Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.[6][7][8][9] It is also harmful to aquatic life.[8]

  • Solvents: Halogenated solvents like carbon tetrachloride (used in older procedures) are toxic and environmentally persistent and should be replaced with greener alternatives where possible.

Environmentally, both routes generate halogenated organic waste. Route 2 has the additional burden of producing manganese dioxide as a solid waste from the oxidation step.[6][7][9][10]

Conclusion and Recommendations

The choice between these two synthetic routes will depend on the specific priorities of the researcher or organization.

  • For exploratory, small-scale synthesis where cost is less of a concern and a higher, cleaner yield is desired, Route 2 may be preferable due to the anticipated better control over regioselectivity.

  • For large-scale production where cost-effectiveness and process simplicity are paramount, Route 1 presents a more attractive option. However, significant process development and optimization would be required to maximize the yield of the desired 2-bromo isomer and minimize the formation of byproducts.

Ultimately, a preliminary experimental evaluation of both routes on a small scale is recommended to determine the actual yields and purification challenges before committing to a larger-scale synthesis.

References

A Comparative Guide to Functional Group Transformations on 2-Bromo-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and materials science, the strategic manipulation of functional groups on polysubstituted aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-fluoro-5-methoxybenzoic acid presents a compelling case study in chemoselectivity, offering multiple reactive sites that can be selectively addressed to generate diverse molecular architectures. This guide provides an in-depth comparative analysis of key functional group transformations on this versatile building block, grounded in mechanistic principles and supported by representative experimental data. We will explore the nuances of palladium-catalyzed cross-coupling reactions at the C-Br bond, the potential for nucleophilic aromatic substitution at the C-F bond, and the chemoselective reduction of the carboxylic acid moiety.

The Strategic Landscape of this compound

The reactivity of this compound is governed by the electronic interplay of its substituents. The methoxy group is an ortho, para-directing activator, enriching the ring with electron density. Conversely, the carboxylic acid is a meta-directing deactivator, withdrawing electron density. The two halogen atoms, bromine and fluorine, offer distinct opportunities for transformation, primarily dictated by the chosen reaction class. Understanding this electronic landscape is paramount to predicting and controlling reaction outcomes.

Caption: Figure 1: Key reactive sites on this compound.

I. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most amenable site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[1][2] The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F, making the C-Br bond significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-F bond.[3] This inherent difference in reactivity allows for a high degree of chemoselectivity.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron species.[4] For a substrate like this compound, this transformation is highly selective for the C-Br bond.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the carboxylic acid can sometimes lead to catalyst inhibition by coordination of the carboxylate to the palladium center, potentially slowing the reaction.[5] Careful selection of a non-coordinating base, such as K₃PO₄ or Cs₂CO₃, can mitigate this effect.

Suzuki_Coupling_Workflow Figure 2: Suzuki-Miyaura Coupling Workflow sub This compound product Biaryl Product sub->product Coupling boronic Arylboronic Acid boronic->product cat Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) cat->product base Base (e.g., K₃PO₄, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Figure 2: Generalized workflow for the Suzuki-Miyaura coupling.

Comparative Performance with Different Boronic Acids (Representative Data)

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O10080-90
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10075-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[1][7] Similar to the Suzuki coupling, this reaction is highly selective for the C-Br bond over the C-F bond.

Mechanistic Considerations: The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often being necessary to promote the reductive elimination step, especially with electron-rich aryl bromides.[9] The presence of the ester group in the substrate necessitates the use of milder bases like Cs₂CO₃ or K₃PO₄ to prevent hydrolysis.[8]

Comparative Performance with Different Amines (Representative Data)

The following data is extrapolated from studies on analogous electron-rich aryl bromides.[10][11]

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
MorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene11080-90
AnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane10070-85
BenzylaminePd₂(dba)₃ / BrettPhosNaOt-BuToluene10075-85

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the reaction vessel and heat to the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate.

  • Purify the residue by flash column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

While palladium catalysis favors the C-Br bond, nucleophilic aromatic substitution (SNAr) conditions typically target the C-F bond. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making fluoride a better leaving group than bromide in this context.[12][13] However, the electron-donating methoxy group on the target molecule deactivates the ring towards nucleophilic attack, making harsh conditions (high temperatures, strong nucleophiles) necessary.

Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group then departs, restoring aromaticity. For effective SNAr, the ring must be activated by electron-withdrawing groups, which is a challenge for the title compound.

SNAr_vs_CrossCoupling Figure 3: Orthogonal Reactivity Pathways cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) start 2-Bromo-4-fluoro- 5-methoxybenzoic acid cc_reagents Pd Catalyst, Base, Coupling Partner (Boronic Acid/Amine) start->cc_reagents snar_reagents Strong Nucleophile, Heat start->snar_reagents cc_product Transformation at C-Br bond cc_reagents->cc_product snar_product Transformation at C-F bond snar_reagents->snar_product

Caption: Figure 3: Divergent reaction pathways based on chosen methodology.

Comparative Reactivity with Nucleophiles (Projected)

Given the deactivated nature of the ring, successful SNAr would likely require forcing conditions and may result in modest yields.

NucleophileBaseSolventTemp (°C)Expected Outcome
Sodium Methoxide-DMSO120-150Moderate yield of 2-bromo-4,5-dimethoxybenzoic acid
PyrrolidineK₂CO₃NMP>150Low to moderate yield of the 4-pyrrolidinyl product
Sodium Azide-DMF120-150Potential for formation of the 4-azido product

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve this compound (1.0 equiv) in a high-boiling polar aprotic solvent (e.g., DMSO, NMP).

  • Add the nucleophile (e.g., sodium methoxide, 1.5 equiv) or a combination of the nucleophile and a base (e.g., pyrrolidine, 2.0 equiv, and K₂CO₃, 2.5 equiv).

  • Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and monitor by TLC or LC-MS.

  • After completion or no further conversion, cool the reaction and carefully quench by pouring it into ice-water.

  • Acidify the aqueous solution to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify further by recrystallization or column chromatography if necessary.

III. Chemoselective Reduction of the Carboxylic Acid

The reduction of the carboxylic acid to a primary alcohol presents another synthetic vector. The key challenge is to achieve this transformation without affecting the aryl halide functionalities, which are susceptible to reduction under certain conditions.

Reagent Selection and Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unselective and can cleave C-Br bonds. In contrast, borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·SMe₂) are known for their high chemoselectivity in reducing carboxylic acids in the presence of many other functional groups, including aryl halides.[6][14][15] The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[4]

Comparative Performance of Reducing Agents

Reducing AgentSolventConditionsSelectivityExpected Yield (%)
BH₃·THFTHF0 °C to RTHigh (C-Br and C-F tolerated)85-95
NaBH₄ / I₂THFRTGood, but less common70-85
LiAlH₄THF0 °C to RTLow (risk of C-Br cleavage)Variable, potential for side products

Experimental Protocol: Borane Reduction of the Carboxylic Acid

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~3.0 equiv) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting (2-bromo-4-fluoro-5-methoxyphenyl)methanol by flash chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate whose functional groups can be manipulated with a high degree of predictability and selectivity. The choice of reaction conditions dictates the site of transformation, allowing for orthogonal functionalization.

  • For C-C and C-N bond formation , palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are the methods of choice, selectively targeting the C-Br bond .

  • For the introduction of O- or N-nucleophiles via substitution , traditional SNAr conditions, though requiring forcing conditions for this substrate, will preferentially target the C-F bond .

  • For conversion to the corresponding benzyl alcohol , a chemoselective reduction using borane complexes is highly effective, leaving the aryl halide bonds intact.

This comparative guide provides a strategic framework for researchers to harness the synthetic potential of this polysubstituted aromatic building block, enabling the efficient and selective construction of complex molecular targets.

References

Safety Operating Guide

2-Bromo-4-fluoro-5-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols for handling hazardous chemicals and are designed to meet the rigorous standards of laboratory safety and environmental regulations.

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural similarity to other halogenated benzoic acids allows us to infer a likely hazard profile. These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] Ingestion may also be harmful.[3][5] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][4][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[1][2][4]

    • Body Protection: A lab coat or chemical-resistant apron is required.[5]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1][5]

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste disposal is meticulous segregation. This compound is a halogenated organic compound due to the presence of bromine and fluorine.[7][8] Halogenated waste streams are typically incinerated at high temperatures and require special handling, making them more costly to dispose of than non-halogenated waste.[8][9]

Key Segregation Practices:

  • Designated Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[6][7][10][11]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[7][9][11] Co-mingling can create hazardous reactions and significantly increases disposal costs.[9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from small residues to larger quantities.

Materials Required:

  • Designated "Halogenated Organic Waste" container

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

  • Spatula and weighing paper

  • Solvent for rinsing (e.g., acetone or ethanol)

  • Waste labels

Procedure:

  • Preparation:

    • Ensure your designated halogenated waste container is properly labeled with "Hazardous Waste" and a list of its contents.[10]

    • Don all required PPE before beginning.

    • Perform all operations within a chemical fume hood.[10]

  • Disposal of Solid Waste:

    • Carefully transfer any residual solid this compound from reaction vessels or weighing paper into the designated halogenated waste container using a clean spatula.

  • Decontamination of Glassware and Equipment:

    • Rinse any contaminated glassware or equipment with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect this rinsate in the same halogenated waste container.[10] This is crucial as even trace amounts of the compound in the rinsate must be treated as hazardous waste.

  • Handling Contaminated Materials:

    • Any disposable materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads used for minor spills, must also be placed in the halogenated waste container.

  • Container Management:

    • Keep the halogenated waste container securely closed when not in use.[1][2][4]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Final Disposal:

    • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread using an inert absorbent material.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as halogenated waste.

  • Report: Report the spill to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4][5]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3][4][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle to grave" management system for hazardous waste, ensuring its safe handling from generation to disposal.[12][13] As a generator of hazardous waste, your laboratory is responsible for its proper identification, management, and disposal.[12][14]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[15][16][17] Your institution's CHP is a critical resource for specific disposal protocols.

Data and Workflow Summary

Table 1: Hazard and Disposal Summary for this compound

Property Information (based on similar compounds) Source Citation
Primary Hazards Skin, eye, and respiratory irritant. Harmful if swallowed.[1][2][3][4][5]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.[1][2][4][5]
Waste Classification Halogenated Organic Hazardous Waste[6][7][8][11]
Disposal Method Incineration via a licensed hazardous waste facility.[11]
Incompatible Wastes Non-halogenated organics, acids, bases, oxidizers.[7][9][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Container Management cluster_final Final Disposal Prep 1. Don PPE & Work in Fume Hood SolidWaste 2. Collect Solid Residue Prep->SolidWaste WasteContainer Designated Halogenated Waste Container SolidWaste->WasteContainer Rinsate 3. Collect Contaminated Rinsate Rinsate->WasteContainer Materials 4. Collect Contaminated Materials Materials->WasteContainer Secure 5. Keep Container Closed WasteContainer->Secure Store 6. Store in Satellite Area Secure->Store EHS 7. Arrange EHS Pickup Store->EHS

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.

References

Personal protective equipment for handling 2-Bromo-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Bromo-4-fluoro-5-methoxybenzoic Acid

An In-Depth Technical Guide for Laboratory Professionals

Understanding the Hazards: A Proactive Approach to Safety

Based on data from analogous compounds such as 2-bromo-5-methoxybenzoic acid and 2-bromo-5-fluorobenzoic acid, this compound is anticipated to present the following primary hazards:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact, potentially leading to damage if not addressed promptly.[1][2][3]

  • Respiratory Irritation (Category 3): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2][4]

  • Harmful if Swallowed: While acute toxicity information is not available for this specific compound, related chemicals are harmful if ingested.[5][6]

A thorough understanding of these potential hazards is the first step in creating a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Receiving and Storage * Nitrile gloves* Lab coat* Safety glasses with side shields
Weighing and Aliquoting (in a fume hood) * Nitrile gloves (consider double-gloving)* Chemical-resistant lab coat* Chemical splash goggles* Face shield (if there is a risk of splashing)* N95 respirator (if significant dust is anticipated)
Use in a Reaction (in a fume hood) * Chemical-resistant gloves (e.g., nitrile or neoprene)* Chemical-resistant lab coat* Chemical splash goggles or a face shield worn over safety glasses
Waste Disposal * Chemical-resistant gloves* Lab coat* Safety glasses with side shields

A Note on Glove Selection: While nitrile gloves offer good protection for incidental contact, for prolonged handling or when working with solutions, consider more robust options like neoprene or butyl rubber gloves. Always inspect gloves for any signs of degradation or perforation before use.[7][8][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is essential for minimizing exposure risks.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4][12]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and your gloves provide a snug fit.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat or paper inside the fume hood to contain any dust.[10]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[10]

  • In Solution: When working with the compound in solution, handle it with the same level of care, being mindful of potential splashes.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][4][12]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][2][10]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[13]

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[13]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess the Task is_solid Is the compound a solid? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes in_solution Working with a solution? is_solid->in_solution No weighing->in_solution No ppe_basic Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->ppe_basic Yes splash_risk Risk of splashing? in_solution->splash_risk Yes splash_risk->ppe_basic No ppe_goggles Upgrade to: - Chemical Splash Goggles splash_risk->ppe_goggles Yes end Proceed with Task ppe_basic->end ppe_respirator Add: - N95 Respirator ppe_basic->ppe_respirator If dust is likely ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield High risk ppe_respirator->end ppe_face_shield->end

Caption: A workflow for selecting appropriate PPE.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.